Product packaging for Levonordefrin(Cat. No.:CAS No. 829-74-3)

Levonordefrin

Cat. No.: B1675168
CAS No.: 829-74-3
M. Wt: 183.20 g/mol
InChI Key: GEFQWZLICWMTKF-CDUCUWFYSA-N

Description

Alpha-methylnoradrenaline is a catecholamine in which the 2-aminoethyl group is substituted with a hydroxy group at C-1 and a methyl group at C-2, with configurations 1R,2S. A metabolite of alpha-methyl-L-dopa, it is an alpha2-adrenergic agonist and acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry. It has a role as an alpha-adrenergic agonist, a vasoconstrictor agent and a nasal decongestant.
Levonordefrin acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry.
This compound is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. This compound's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. This compound binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.
See also: this compound Hydrochloride (active moiety of);  this compound;  Mepivacaine Hydrochloride (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B1675168 Levonordefrin CAS No. 829-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046349
Record name Levonordefrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levonordefrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

829-74-3, 74812-63-8
Record name Levonordefrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=829-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonordefrin [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordefrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonordefrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levonordefrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levonordefrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVONORDEFRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORDEFRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levonordefrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a synthetic sympathomimetic amine, serves as a crucial vasoconstrictor in dental local anesthetic solutions. Chemically, it is the levo-isomer of nordefrin and a derivative of norepinephrine. Its primary function is to prolong the duration of anesthesia and reduce localized bleeding during dental procedures by constricting blood vessels at the site of administration.[1] This technical guide provides a comprehensive investigation into the molecular structure, stereoisomerism, and physicochemical properties of this compound, supplemented with detailed experimental protocols and visualizations to aid researchers and drug development professionals in their understanding and application of this compound.

Molecular Structure

The molecular formula of this compound is C₉H₁₃NO₃. Its structure consists of a catechol ring (a benzene ring with two adjacent hydroxyl groups) substituted with an amino propanol side chain.

IUPAC Name: 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Synonyms: (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, Corbadrine, Neo-Cobefrin

The presence of hydroxyl and amine functional groups contributes to its physicochemical properties and biological activity.

Stereoisomerism

This compound is a chiral molecule with two stereocenters, leading to the possibility of four stereoisomers. The specific stereoisomer used clinically is the (1R,2S) configuration. This precise spatial arrangement of atoms is crucial for its selective interaction with adrenergic receptors and its pharmacological effect. The other stereoisomers do not exhibit the same desired clinical activity.

The stereochemistry of this compound is critical to its pharmacological activity, with the (1R, 2S) isomer demonstrating the most potent vasoconstrictive effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.

PropertyValueReference
Molecular Weight 183.20 g/mol
Physical Description White or buff-colored crystalline solid
Melting Point Not explicitly available in search results
pKa (Strongest Acidic) 9.63
pKa (Strongest Basic) 8.96
Water Solubility Practically insoluble in water; freely soluble in aqueous solutions of mineral acids
LogP -0.77

Pharmacodynamics and Mechanism of Action

This compound primarily acts as an agonist at α2-adrenergic receptors, and to a lesser extent, at α1-adrenergic receptors. Its vasoconstrictive effect is mediated through the activation of these receptors on vascular smooth muscle. This leads to a localized reduction in blood flow, which in turn slows the systemic absorption of the co-administered local anesthetic, prolonging its duration of action and reducing the risk of systemic toxicity.

Signaling Pathway of this compound at the α2-Adrenergic Receptor

The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the physiological response of vasoconstriction.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (GPCR) This compound->Alpha2_Receptor Binds to G_protein G Protein (Gi) Alpha2_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits ATP ATP Adenylate_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels Voltage-gated Ca²⁺ Channels PKA->Calcium_Channels Inhibits Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Leads to Vasoconstriction Vasoconstriction Calcium_Influx->Vasoconstriction Results in

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Stereoselective Synthesis of (1R,2S)-(-)-Levonordefrin

While a specific detailed protocol for the industrial synthesis of this compound is proprietary, a general approach for the stereoselective synthesis of related compounds involves the use of chiral catalysts or resolving agents. One potential biocatalytic approach for a similar compound, (1R, 2S)-norephedrine, involves a two-step enzymatic process. This can be adapted for this compound by using the appropriately substituted starting materials.

Step 1: Enantioselective formation of a chiral intermediate

This step would involve the conversion of a prochiral ketone precursor of this compound into a chiral alcohol using a stereoselective reducing agent or an enzyme such as a ketoreductase.

Step 2: Introduction of the amino group with retention of stereochemistry

The chiral alcohol is then converted to the corresponding amine with the desired (1R,2S) stereochemistry. This can be achieved through methods like a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through enzymatic transamination.

Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., an alcohol/water mixture, to be determined empirically)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature with stirring until fully dissolved.

  • Slowly cool the solution to room temperature without disturbance to allow for the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of nordefrin.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of racemic nordefrin and a sample solution of the synthesized this compound in the mobile phase.

  • Set the HPLC system parameters (flow rate, column temperature, and UV detection wavelength).

  • Inject the standard and sample solutions onto the chiral column.

  • Monitor the separation of the enantiomers and determine the retention times for each.

  • Calculate the enantiomeric excess (e.e.) of the synthesized this compound.

Experimental Workflows (Visualized with Graphviz)

Workflow for Chiral Purity Analysis of this compound

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral Purity Analysis

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the catechol ring, the protons of the propanol side chain, and the methyl group. The coupling patterns would provide information about the connectivity of the atoms.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule, including the aromatic carbons of the catechol ring and the aliphatic carbons of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the this compound molecule.

Expected Characteristic Peaks:

  • O-H stretch (phenolic): Broad band around 3300-3500 cm⁻¹

  • O-H stretch (alcoholic): Included in the broad phenolic O-H band

  • N-H stretch (amine): Around 3300-3400 cm⁻¹

  • C-H stretch (aromatic): Above 3000 cm⁻¹

  • C-H stretch (aliphatic): Below 3000 cm⁻¹

  • C=C stretch (aromatic): Around 1500-1600 cm⁻¹

  • C-O stretch (phenolic and alcoholic): Around 1000-1250 cm⁻¹

  • C-N stretch (amine): Around 1000-1200 cm⁻¹

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern: Upon ionization, the molecular ion peak [M]⁺ would be observed at m/z 183. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon of the side chain, as well as the loss of water from the molecular ion.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereoisomerism, and physicochemical properties of this compound. The inclusion of signaling pathway diagrams, experimental workflows, and discussions on spectroscopic analysis is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for their work with this important pharmaceutical compound. Further research to obtain and publish detailed experimental spectroscopic data and specific synthesis protocols would be of great benefit to the scientific community.

References

In-Depth Pharmacological Profile of Levonordefrin at Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, also known as corbadrine or (-)-α-methylnorepinephrine, is a synthetic catecholamine that functions as a sympathomimetic amine. It is structurally related to the endogenous neurotransmitter norepinephrine. Clinically, this compound is primarily utilized as a vasoconstrictor in dental local anesthetic solutions to decrease blood flow, reduce systemic absorption of the anesthetic, and prolong its duration of action.[1] While it is established that this compound exerts its effects through interaction with adrenergic receptors, a detailed, comparative pharmacological profile at the specific alpha-1 (α1) and alpha-2 (α2) adrenergic receptor subtypes is crucial for a comprehensive understanding of its mechanism of action and for guiding further drug development. This technical guide provides a detailed overview of the pharmacological properties of this compound at these receptor subtypes, including available quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

This compound is recognized as a non-selective agonist at both α1- and α2-adrenergic receptors, with a reported preferential activity at the α2-adrenergic receptor subtype.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at alpha-adrenergic receptor subtypes. It is important to note that comprehensive, directly comparative studies of this compound across all alpha-1 and alpha-2 subtypes are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were generated.

Table 1: Binding Affinity (Ki) of this compound at Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeLigandKi (nM)Species/Tissue/Cell LineRadioligandReference
α1-Adrenergic
α1AThis compoundData Not Available---
α1BThis compoundData Not Available---
α1DThis compoundData Not Available---
α2-Adrenergic
α2AThis compoundData Not Available---
α2BThis compoundData Not Available---
α2CThis compoundData Not Available---

Table 2: Functional Potency (EC50/IC50) of this compound at Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeAssay TypeParameterEC50/IC50 (nM)Species/Tissue/Cell LineReference
α1-Adrenergic
α1ACalcium MobilizationEC50Data Not Available--
α1BCalcium MobilizationEC50Data Not Available--
α1DCalcium MobilizationEC50Data Not Available--
α2-Adrenergic
α2AcAMP InhibitionIC50Data Not Available--
α2BcAMP InhibitionIC50Data Not Available--
α2CcAMP InhibitionIC50Data Not Available--

Note: The absence of specific Ki and EC50/IC50 values in the tables highlights a significant gap in the publicly accessible research literature. While this compound is known to be an alpha-adrenergic agonist, detailed subtype-specific quantitative data from head-to-head comparative studies appears to be limited.

Signaling Pathways

Activation of alpha-adrenergic receptors by an agonist like this compound initiates distinct intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.

Alpha1_Signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds Gq_protein Gq/11 Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to Gi/o proteins. When an agonist such as this compound binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA). The decrease in PKA activity alters the phosphorylation state of various cellular proteins, leading to the physiological effects associated with α2-receptor activation, such as the inhibition of neurotransmitter release from presynaptic terminals.

Alpha2_Signaling This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds Gi_protein Gi/o Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The pharmacological profiling of this compound at alpha-adrenergic receptors involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human α1 or α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand:

    • For α1-subtypes: [³H]-Prazosin

    • For α2-subtypes: [³H]-Rauwolscine or [³H]-Yohimbine

  • This compound (unlabeled competitor).

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α-receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of this compound).

  • Incubation: To each well, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either buffer, unlabeled antagonist, or this compound. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptor Subtype Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radioligand ([³H]-Prazosin or [³H]-Rauwolscine) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells Expressing α1-Receptor Subtype Dye_Loading Load Cells with Calcium-Sensitive Dye Cells->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Injection Inject this compound (Varying Concentrations) Baseline->Injection Measurement Record Fluorescence Intensity Over Time Injection->Measurement Plotting Plot Peak Response vs. [this compound] Measurement->Plotting EC50 Determine EC50 Plotting->EC50 cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells Expressing α2-Receptor Subtype Treatment Pre-treat with this compound (Varying Concentrations) Cells->Treatment Stimulation Stimulate with Forskolin Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Detect cAMP Levels Lysis->Detection Plotting Plot cAMP Signal vs. [this compound] Detection->Plotting IC50 Determine IC50 Plotting->IC50

References

Elucidating the Mechanism of Action of Levonordefrin as a Vasoconstrictor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin (also known as corbadrine or Neo-Cobefrin®) is a synthetic sympathomimetic amine widely utilized as a vasoconstrictor in dental local anesthetic formulations. Its primary function is to decrease local blood flow, thereby reducing the systemic absorption of the local anesthetic agent and prolonging its duration of action at the nerve fiber. This guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's vasoconstrictive properties. It details the specific adrenergic receptor interactions, downstream signal transduction cascades, and the physiological response of vascular smooth muscle. This document also outlines the key experimental protocols used to characterize such compounds and presents available comparative quantitative data to contextualize this compound's potency and efficacy.

Introduction

The clinical efficacy of local anesthetics is significantly enhanced by the co-administration of a vasoconstrictor. By constricting local blood vessels, these agents localize the anesthetic at the site of injection for a longer period, leading to a more profound and durable anesthetic effect. This compound is a commonly used vasoconstrictor, often combined with mepivacaine.[1] Understanding its precise mechanism of action is critical for optimizing its clinical use, anticipating potential drug interactions, and guiding the development of novel vasoconstrictor agents. This guide will delve into the pharmacological basis of this compound's effects, from receptor binding to the physiological response of vasoconstriction.

Adrenergic Receptor Binding and Selectivity

This compound exerts its vasoconstrictor effect by acting as an agonist at adrenergic receptors on vascular smooth muscle cells.[2][3][4] These G-protein coupled receptors are the primary targets for endogenous catecholamines like epinephrine and norepinephrine.

This compound exhibits a mixed but predominantly alpha-adrenergic agonist profile. It has a significantly higher affinity for α-adrenergic receptors compared to β-adrenergic receptors.[3] Specifically, it has been identified as an agonist for both α1 and α2-adrenergic receptors. This receptor selectivity profile distinguishes it from epinephrine, which is a potent agonist at both α and β receptors. The reduced β-adrenergic activity of this compound results in fewer cardiac stimulatory effects compared to epinephrine.

Signal Transduction Pathways

The binding of this compound to α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades that converge to induce vascular smooth muscle contraction.

α1-Adrenergic Receptor Signaling (Gq-Protein Coupled Pathway)

The α1-adrenergic receptors are coupled to the Gq class of heterotrimeric G-proteins. The activation of this pathway by this compound leads to vasoconstriction through the following steps:

  • Gq-Protein Activation: Binding of this compound to the α1-receptor induces a conformational change, leading to the activation of the associated Gq-protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of the Gq-protein stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which phosphorylates various target proteins involved in smooth muscle contraction.

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds Ca2->PKC_inactive Co-activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chains MLCK_active->Myosin Phosphorylates Phospho_Myosin Phosphorylated Myosin Myosin->Phospho_Myosin Contraction Vasoconstriction Phospho_Myosin->Contraction Leads to PKC_active Active PKC PKC_inactive->PKC_active

Figure 1: α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling (Gi-Protein Coupled Pathway)

The α2-adrenergic receptors are coupled to the Gi class of heterotrimeric G-proteins. Their activation by this compound contributes to vasoconstriction through a distinct mechanism:

  • Gi-Protein Activation: this compound binding to the α2-receptor activates the associated Gi-protein.

  • Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Reduced PKA Activity: Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA). PKA normally phosphorylates and inactivates MLCK, and also promotes Ca2+ sequestration.

  • Enhanced Muscle Contraction: By reducing the inhibitory effect of the cAMP-PKA pathway on MLCK, the contractile response initiated by the α1-receptor pathway is potentiated.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK MLCK PKA_active->MLCK Inhibits Contraction Vasoconstriction MLCK->Contraction Promotes

Figure 2: α2-Adrenergic Receptor Signaling Pathway.

Quantitative Data

Specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound at adrenergic receptor subtypes are not widely available in the public domain literature. However, comparative data provides insight into its pharmacological profile relative to other common vasoconstrictors.

Table 1: Comparative Potency of Adrenergic Vasoconstrictors

VasoconstrictorRelative Potency (Epinephrine = 100%)Primary Receptor Targets
Epinephrine100%α1, α2, β1, β2
This compound ~15% (1/6th to 1/7th as potent)α1, α2 > β
Norepinephrine~25% (1/4th as potent)α1, α2, β1

Table 2: Clinical Concentrations of Vasoconstrictors in Dental Anesthetics

VasoconstrictorCommon Concentration
Epinephrine1:100,000 or 1:200,000
This compound 1:20,000

Note: The higher concentration of this compound used clinically is intended to compensate for its lower intrinsic potency compared to epinephrine.

Experimental Protocols

The characterization of a vasoconstrictor's mechanism of action relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes from tissues or cell lines endogenously or recombinantly expressing the adrenergic receptor subtype of interest.

    • Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors) in the presence of increasing concentrations of unlabeled this compound.

    • Separation: Rapid filtration of the incubation mixture to separate receptor-bound from free radioligand.

    • Quantification: Measurement of the radioactivity retained on the filter using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (with Adrenergic Receptors) start->membrane_prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]-Prazosin) - Unlabeled this compound (various conc.) membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) scintillation->analysis end End analysis->end

Figure 3: Workflow for Radioligand Binding Assay.
In Vitro Vascular Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to induce contraction in isolated blood vessels or cultured smooth muscle cells.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-induced vasoconstriction.

  • Methodology (Isolated Tissue Bath):

    • Tissue Preparation: Isolation of a blood vessel (e.g., rat thoracic aorta) and cutting it into rings.

    • Mounting: Mounting the vascular rings in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C. The rings are connected to an isometric force transducer.

    • Equilibration: Allowing the tissue to equilibrate under a resting tension.

    • Cumulative Concentration-Response Curve: Adding increasing concentrations of this compound to the organ bath and recording the contractile response until a maximal effect is achieved.

    • Data Analysis: Plotting the contractile response against the logarithm of the this compound concentration to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

Vasoconstriction_Assay_Workflow start Start tissue_prep Vascular Ring Preparation (e.g., Rat Aorta) start->tissue_prep mounting Mount in Organ Bath with Force Transducer tissue_prep->mounting equilibration Equilibration under Resting Tension mounting->equilibration crc Cumulative Addition of This compound equilibration->crc recording Record Contractile Force crc->recording Measure Response analysis Data Analysis: - Plot Concentration-Response Curve - Determine EC₅₀ and Emax crc->analysis After maximal response recording->crc Repeat for each concentration end End analysis->end

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical synthesis and purification pathways for Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions. The document details the most plausible synthetic routes, purification methodologies, and includes experimental protocols and quantitative data presented for comparative analysis.

Introduction

This compound, chemically known as (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol or (1R,2S)-(-)-Nordefrin, is the levorotatory stereoisomer of nordefrin. Its vasoconstrictive properties, mediated through agonist activity at α-adrenergic receptors, make it a crucial component in dental and medical procedures requiring localized anesthesia with prolonged duration. The stereospecificity of this compound is critical to its pharmacological activity and safety profile, necessitating a robust and well-controlled manufacturing process that ensures high chemical and enantiomeric purity.

This guide explores the prevalent chemical synthesis strategies, focusing on the stereoselective reduction of an α-aminoketone precursor, and details the purification process centered around chiral resolution via diastereomeric salt crystallization.

Chemical Synthesis Pathways

The most industrially viable synthetic route to this compound commences with a protected catechol derivative, proceeds through the formation of a racemic α-aminoketone, followed by a critical stereoselective reduction and subsequent deprotection. An alternative, though less common, approach involves the direct asymmetric synthesis from a prochiral ketone.

Pathway 1: Synthesis via Stereoselective Reduction of a Racemic α-Aminoketone

This pathway is often favored due to the relative accessibility of starting materials and the robustness of the chemical transformations involved. The key steps include:

  • Protection of the Catechol Moiety: The hydroxyl groups of a suitable catechol starting material, such as 3,4-dihydroxypropiophenone, are protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include benzyl ethers or acetonides due to their stability and ease of removal.

  • α-Bromination: The protected propiophenone is then brominated at the α-position to yield an α-bromoketone.

  • Amination: The α-bromoketone is subsequently reacted with an amine source, typically ammonia or a protected amine, to introduce the amino group, forming the racemic α-aminoketone.

  • Stereoselective Reduction: This is the most critical step for establishing the desired stereochemistry. The racemic α-aminoketone is reduced to the corresponding amino alcohol. This can be achieved through catalytic hydrogenation using a chiral catalyst or with chiral reducing agents to favor the formation of the (1R, 2S)-erythro diastereomer.

  • Deprotection: The protecting groups on the catechol hydroxyls are removed to yield racemic nordefrin.

The following diagram illustrates this synthetic workflow:

G A 3,4-Dihydroxypropiophenone B Protected 3,4-Dihydroxypropiophenone A->B Protection (e.g., Benzyl Bromide, K2CO3) C Protected 2-Bromo-3',4'-dihydroxypropiophenone B->C α-Bromination (e.g., Br2, HBr) D Protected Racemic 2-Amino-3',4'-dihydroxypropiophenone (α-Aminoketone) C->D Amination (e.g., NH3) E Protected Racemic Nordefrin ((1R,2S) and (1S,2R) isomers) D->E Stereoselective Reduction (e.g., H2, Chiral Catalyst) F Racemic Nordefrin E->F Deprotection (e.g., H2, Pd/C)

Figure 1. Synthetic pathway to racemic nordefrin.

Purification Pathway: Chiral Resolution

Obtaining the desired (1R,2S)-(-)-nordefrin (this compound) from the racemic mixture requires a highly efficient purification process. The most common and scalable method is chiral resolution through the formation of diastereomeric salts.

  • Diastereomeric Salt Formation: The racemic nordefrin is reacted with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid such as D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

  • Fractional Crystallization: The diastereomeric salt mixture is subjected to fractional crystallization. Due to their different solubilities in a chosen solvent system (e.g., methanol/water), one diastereomer will preferentially crystallize out of the solution. The less soluble salt, in this case, the D-(-)-tartrate salt of (1R,2S)-nordefrin, is isolated by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free base, this compound.

  • Recrystallization: A final recrystallization step of the free base is often performed to achieve the desired high level of purity.

The purification workflow is depicted below:

G A Racemic Nordefrin B Mixture of Diastereomeric Salts ((1R,2S)-Nordefrin-D-tartrate and (1S,2R)-Nordefrin-D-tartrate) A->B Reaction with D-(-)-Tartaric Acid C Crystalline (1R,2S)-Nordefrin-D-tartrate B->C Fractional Crystallization D Enantiomerically Enriched this compound (Free Base) C->D Basification (e.g., NaOH) E Highly Pure this compound D->E Recrystallization

Figure 2. Purification of this compound via chiral resolution.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are representative and can vary based on specific reaction conditions and scale.

Table 1: Synthesis Step Yields

StepTransformationTypical Yield (%)
1Protection of 3,4-dihydroxypropiophenone90 - 95
2α-Bromination85 - 90
3Amination70 - 80
4Stereoselective Reduction80 - 90
5Deprotection90 - 95
Overall - 45 - 60

Table 2: Purification Efficiency

StepParameterTypical Value
Chiral ResolutionDiastereomeric Salt Yield40 - 45 (based on racemate)
Enantiomeric Excess (after resolution)> 99%
RecrystallizationFinal Purity (HPLC)> 99.5%

Experimental Protocols

Synthesis of Racemic Nordefrin

Step 1: Protection of 3,4-Dihydroxypropiophenone

  • To a solution of 3,4-dihydroxypropiophenone (1 mole) in acetone is added potassium carbonate (2.5 moles) and benzyl bromide (2.2 moles).

  • The mixture is refluxed for 24 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The residue is recrystallized from ethanol to yield 3,4-dibenzyloxypropiophenone.

Step 2: α-Bromination

  • 3,4-Dibenzyloxypropiophenone (1 mole) is dissolved in a suitable solvent such as chloroform or acetic acid.

  • A solution of bromine (1 mole) in the same solvent is added dropwise at room temperature with stirring.

  • The reaction is stirred for 2-4 hours until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude 2-bromo-3',4'-dibenzyloxypropiophenone is used in the next step without further purification.

Step 3: Amination

  • The crude α-bromoketone (1 mole) is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • The solution is added to a solution of aqueous ammonia (excess) and stirred at room temperature for 24 hours.

  • The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate and concentrated to give the racemic α-aminoketone.

Step 4 & 5: Stereoselective Reduction and Deprotection (Catalytic Hydrogenation)

  • The protected racemic α-aminoketone (1 mole) is dissolved in methanol.

  • A chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R,R)-DIOP), is added under an inert atmosphere.

  • The mixture is hydrogenated in a Parr apparatus at a pressure of 50-100 psi and a temperature of 25-50°C for 24-48 hours.

  • The catalyst is filtered off, and the solvent is evaporated.

  • The resulting protected amino alcohol is then deprotected by catalytic hydrogenation using Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere to yield racemic nordefrin.

Purification of this compound by Chiral Resolution

Step 1: Diastereomeric Salt Formation and Crystallization

  • Racemic nordefrin (1 mole) is dissolved in a minimal amount of hot methanol.

  • A solution of D-(-)-tartaric acid (0.5 moles) in hot methanol is added to the nordefrin solution.

  • The mixture is allowed to cool slowly to room temperature and then cooled further in an ice bath to induce crystallization.

  • The precipitated crystals of (1R,2S)-nordefrin-D-tartrate are collected by filtration and washed with cold methanol.

Step 2: Liberation of this compound

  • The collected diastereomeric salt is suspended in water.

  • A solution of sodium hydroxide is added dropwise with stirring until the pH reaches 10-11, causing the free base to precipitate.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Recrystallization

  • The crude this compound is recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity.

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions, particularly during the stereoselective reduction and chiral resolution steps, to ensure the production of a final active pharmaceutical ingredient with high chemical and enantiomeric purity. The pathway described, involving the resolution of a racemic intermediate, represents a robust and scalable method for the industrial production of this important vasoconstrictor. Further research into novel chiral catalysts and resolution agents may lead to more efficient and economical manufacturing processes in the future.

Exploring the Metabolic Pathways of Levonordefrin in Hepatic Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin, a synthetic catecholamine utilized as a vasoconstrictor in local anesthetic formulations, undergoes metabolic transformation primarily in the liver. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the probable metabolic pathways of this compound in hepatic microsomes, based on its chemical structure and the known metabolism of similar catecholaminergic compounds. Detailed experimental protocols are presented to enable researchers to investigate these pathways, identify metabolites, and characterize the enzymes involved. This guide serves as a foundational resource for scientists engaged in the preclinical development and regulatory assessment of drugs containing this compound.

Introduction

This compound, (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol, is a sympathomimetic amine that acts as an agonist at α-adrenergic receptors, leading to vasoconstriction. This property makes it a valuable component in dental anesthetics, as it localizes the anesthetic agent and prolongs its duration of action. The liver is the principal site of metabolism for many xenobiotics, including this compound. In vitro studies using human liver microsomes are a cornerstone of drug metabolism research, providing critical insights into metabolic stability, metabolite identification, and the enzymes responsible for biotransformation.[1][2]

While specific metabolic data for this compound is not extensively published, its catechol structure strongly suggests metabolism via pathways common to other catecholamines like dopamine, epinephrine, and norepinephrine.[3] The primary metabolic enzymes involved are expected to be Catechol-O-methyltransferase (COMT), followed by Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][5] Cytochrome P450 (CYP) enzymes may also play a role in oxidative metabolism, although this is generally a minor pathway for catecholamines.

This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for their investigation using human hepatic microsomes.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is likely to undergo the following metabolic transformations in hepatic microsomes:

  • Phase I Metabolism (O-Methylation): The primary and most probable initial metabolic step is the O-methylation of one of the catechol hydroxyl groups, catalyzed by Catechol-O-methyltransferase (COMT). This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor and results in the formation of 3-O-methylthis compound or 4-O-methylthis compound.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxyl groups of this compound and its O-methylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the molecule, facilitating its excretion.

    • Sulfation: The hydroxyl groups can also undergo sulfation by sulfotransferases (SULTs), another major Phase II metabolic pathway that enhances hydrophilicity.

Mandatory Visualization: Predicted Metabolic Pathway of this compound

Levonordefrin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 3-O-Methylthis compound 3-O-Methylthis compound This compound->3-O-Methylthis compound COMT This compound-Glucuronide This compound Glucuronide This compound->this compound-Glucuronide UGTs This compound-Sulfate This compound Sulfate This compound->this compound-Sulfate SULTs Methyl-Levonordefrin-Glucuronide Methyl-Levonordefrin Glucuronide 3-O-Methylthis compound->Methyl-Levonordefrin-Glucuronide UGTs Methyl-Levonordefrin-Sulfate Methyl-Levonordefrin Sulfate 3-O-Methylthis compound->Methyl-Levonordefrin-Sulfate SULTs

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound metabolism in human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • S-Adenosyl-L-methionine (SAM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Alamethicin

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • Control compounds (e.g., known substrates for COMT, UGTs, SULTs, and CYPs)

Incubation for Metabolite Identification
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

    • In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and pooled human liver microsomes (final protein concentration 0.5-1.0 mg/mL).

    • For Phase II reactions, include the respective cofactors: SAM (for methylation), UDPGA (for glucuronidation, with alamethicin as a permeabilizing agent), and PAPS (for sulfation).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. For CYP-mediated metabolism, add the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify potential metabolites.

Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
  • Incubation Setup: Prepare a series of incubations with varying concentrations of this compound (e.g., 0.1 to 100 µM).

  • Reaction Conditions: Follow the incubation procedure described in section 3.2, ensuring that the reaction time and microsomal protein concentration are in the linear range of metabolite formation.

  • Quantification: Quantify the formation of the primary metabolite(s) at each substrate concentration using a validated LC-MS/MS method with a standard curve.

  • Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).

Reaction Phenotyping (Identification of Involved Enzymes)
  • Chemical Inhibition:

    • Perform incubations of this compound in the presence and absence of selective chemical inhibitors for different enzyme families (e.g., a COMT inhibitor, specific UGT inhibitors, and specific CYP inhibitors).

    • Compare the rate of metabolite formation with and without the inhibitor to determine the contribution of the inhibited enzyme.

  • Recombinant Enzymes:

    • Incubate this compound with a panel of commercially available recombinant human enzymes (e.g., various CYP and UGT isoforms) to identify the specific isoforms responsible for its metabolism.

Mandatory Visualization: Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Buffer, Cofactors) B Pre-incubate at 37°C A->B C Initiate with this compound and/or NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: General workflow for an in vitro metabolism study.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)
0100
5
15
30
60
t₁/₂ (min)
Intrinsic Clearance (µL/min/mg protein)

Table 2: Enzyme Kinetics of this compound Metabolite Formation

MetaboliteKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein)
3-O-Methylthis compound
This compound-Glucuronide
This compound-Sulfate

Table 3: Effect of Inhibitors on this compound Metabolism

InhibitorTarget EnzymeConcentration (µM)% Inhibition of Metabolite Formation
[COMT Inhibitor]COMT
[UGT Inhibitor 1][UGT Isoform]
[UGT Inhibitor 2][UGT Isoform]
[CYP Inhibitor 1][CYP Isoform]
[CYP Inhibitor 2][CYP Isoform]

Conclusion

This technical guide provides a scientifically grounded framework for investigating the metabolic pathways of this compound in human hepatic microsomes. While specific experimental data for this compound is limited in the public domain, the proposed pathways, based on its catecholamine structure, offer a strong starting point for research. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate the design and execution of robust in vitro metabolism studies. A thorough understanding of this compound's metabolism is essential for its continued safe and effective use in clinical practice and for the development of future drug products. The methodologies outlined in this guide will enable researchers to generate the necessary data to fill the current knowledge gap and contribute to a more complete pharmacological profile of this important vasoconstrictor.

References

An In-depth Technical Guide on the Initial Studies of the Bioavailability and Pharmacokinetics of Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive overview of the current knowledge and a methodological framework for conducting initial bioavailability and pharmacokinetic studies on Levonordefrin, a sympathomimetic amine utilized as a vasoconstrictor in local anesthetic solutions.

Introduction

This compound, chemically known as (-)-α-(1-Aminoethyl)-3, 4-dihydroxybenzyl alcohol, is a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic preparations[1]. Its primary role is to counteract the vasodilatory effects of local anesthetics, thereby decreasing systemic absorption of the anesthetic, prolonging its duration of action at the nerve trunk, and reducing bleeding during surgical procedures. Pharmacologically, its activity is similar to that of epinephrine, although it is considered more stable and less potent in its pressor effects[1][2]. Despite its long-standing clinical use, detailed public information regarding its bioavailability and pharmacokinetic profile is notably scarce. This guide aims to summarize the existing knowledge and propose a structured approach for undertaking the initial, foundational studies required to characterize these properties.

Pharmacodynamics and Mechanism of Action

This compound exerts its vasoconstrictive effects primarily through agonistic activity at α-adrenergic receptors located on the smooth muscle of blood vessels. While its receptor profile is complex, the clinically relevant vasoconstriction is mediated by the activation of α-1 adrenergic receptors. This interaction initiates an intracellular signaling cascade that results in smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of this compound to the α-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The resulting increase in intracellular Ca²⁺, along with the action of DAG in activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A This compound B α-1 Adrenergic Receptor A->B Binds C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Endoplasmic Reticulum Ca²⁺ Store F->H Binds to Receptor J Protein Kinase C (PKC) G->J Activates I ↑ Intracellular Ca²⁺ H->I Stimulates Release K Vasoconstriction I->K J->K

Caption: Signaling cascade of this compound-induced vasoconstriction via α-1 adrenergic receptors.

State of Knowledge on Bioavailability and Pharmacokinetics

A thorough review of publicly accessible scientific literature and drug databases reveals a significant gap in the quantitative pharmacokinetic data for this compound. Key parameters including absorption, distribution, metabolism, elimination, and half-life are not available[2]. This lack of data prevents a full understanding of its systemic exposure and disposition when administered clinically. Therefore, foundational studies are required to establish this profile.

Proposed Experimental Protocols for Initial Pharmacokinetic Studies

To address the existing knowledge gap, a phased approach beginning with preclinical in vivo studies is recommended. The following protocols outline a standard methodology for an initial pharmacokinetic investigation in an appropriate animal model.

Experimental Design: In Vivo Pharmacokinetic Study

Objective: To determine the fundamental pharmacokinetic parameters and absolute bioavailability of this compound following intravenous and subcutaneous administration in a canine model. The dog is a commonly used non-rodent species for pharmacokinetic studies of vasoconstrictors[3].

Methodology:

  • Subjects: A cohort of healthy, adult beagle dogs (n=6-8 per group) of both sexes. Animals should be acclimatized and fasted overnight prior to the study.

  • Drug Formulation: this compound hydrochloride dissolved in a sterile, isotonic saline solution for injection.

  • Dosing and Administration:

    • Group 1 (Intravenous): A single bolus dose administered via the cephalic vein. This allows for the determination of key systemic parameters like clearance and volume of distribution.

    • Group 2 (Subcutaneous): A single dose injected subcutaneously to mimic the clinical route of administration alongside local anesthetics. This route is essential for determining the rate and extent of absorption (bioavailability).

  • Blood Sampling: Serial venous blood samples (approx. 2 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-determined time points: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing and Storage: Plasma should be immediately separated by centrifugation at 4°C and stored at ≤ -70°C until analysis to ensure analyte stability.

  • Bioanalytical Method: A validated, high-sensitivity quantitative assay is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity for small molecules in complex biological matrices. The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Experimental Workflow

The logical flow of the proposed study, from preparation to final analysis, is illustrated in the diagram below.

G A Study Design (Canine Model, IV & SC Routes) B Dose Formulation & Preparation A->B C Drug Administration & Animal Dosing B->C D Scheduled Blood Sample Collection C->D E Plasma Processing & Bio-storage D->E F Quantitative Bioanalysis (Validated LC-MS/MS Method) E->F G Pharmacokinetic Modeling & Analysis F->G H Data Tabulation & Reporting G->H

Caption: A streamlined workflow for a preclinical pharmacokinetic study of this compound.

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis (NCA). The results should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound (Hypothetical Data)

ParameterSymbolUnitIntravenous Route (Mean ± SD)Subcutaneous Route (Mean ± SD)
Maximum ConcentrationCmaxng/mLN/A (Calculated C₀)To be determined
Time to Max ConcentrationTmaxhN/ATo be determined
Area Under the Curve (0-t)AUC₀-tng·h/mLTo be determinedTo be determined
Area Under the Curve (0-∞)AUC₀-∞ng·h/mLTo be determinedTo be determined
Elimination Half-LifehTo be determinedTo be determined
Systemic ClearanceCLL/h/kgTo be determinedN/A
Volume of DistributionVdL/kgTo be determinedN/A
Absolute BioavailabilityF%100 (by definition)(AUCsc / AUCiv) × 100

Conclusion and Future Directions

The absence of fundamental bioavailability and pharmacokinetic data for this compound represents a significant gap in the pharmacological understanding of this widely used vasoconstrictor. The successful execution of the proposed preclinical studies would provide crucial information for researchers, drug developers, and clinicians. These initial findings would pave the way for more advanced investigations, including metabolite identification, in vitro metabolism studies to identify key enzymes, and ultimately, well-designed pharmacokinetic studies in human subjects to ensure its continued safe and effective use.

References

The Potential of Levonordefrin as a Nasal Decongestant: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonordefrin, a sympathomimetic amine, is a synthetic catecholamine and a derivative of norepinephrine.[1] While it is primarily utilized as a vasoconstrictor in dental local anesthetics to prolong their effect, it is also indicated as a topical nasal decongestant.[2][3] Its mechanism of action involves agonism at α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a subsequent reduction in nasal congestion.[1][2] This technical guide provides an in-depth overview of the preclinical data and methodologies relevant to evaluating the potential of this compound as a nasal decongestant. Due to a scarcity of publicly available preclinical data specifically for this compound in nasal decongestion models, this guide incorporates data from its parent compound, norepinephrine, to illustrate dose-dependent effects on nasal mucosal blood flow. Furthermore, detailed experimental protocols for key preclinical assays are provided, alongside diagrams of the relevant signaling pathways to offer a comprehensive resource for researchers in this field.

Mechanism of Action: Alpha-Adrenergic Receptor Signaling

This compound exerts its vasoconstrictive effects by acting as an agonist at both α1- and α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the vascular smooth muscle of blood vessels in the nasal mucosa.

α1-Adrenergic Receptor Signaling (Gq Pathway)

Activation of α1-adrenergic receptors initiates a signaling cascade through a coupled Gq protein. This leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, causing vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor Gq Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ SR->Ca releases Ca->PKC co-activates Myosin Myosin Light Chain PKC->Myosin phosphorylates Contraction Smooth Muscle Contraction (Vasoconstriction) Myosin->Contraction

Figure 1: this compound α1-Adrenergic (Gq) Signaling Pathway.

α2-Adrenergic Receptor Signaling (Gi Pathway)

The activation of α2-adrenergic receptors involves a coupled Gi protein. The α subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). PKA normally phosphorylates various proteins that promote smooth muscle relaxation. Therefore, the inhibition of PKA results in a greater state of smooth muscle contraction and vasoconstriction.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (GPCR) This compound->Alpha2_Receptor Gi Gi Protein (α, β, γ subunits) Alpha2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation_Proteins Proteins promoting relaxation PKA->Relaxation_Proteins phosphorylates Contraction Smooth Muscle Contraction (Vasoconstriction) Relaxation_Proteins->Contraction inhibition leads to

Figure 2: this compound α2-Adrenergic (Gi) Signaling Pathway.

Preclinical Data Presentation

While specific preclinical data for this compound as a nasal decongestant is limited in published literature, data from its parent compound, norepinephrine, can provide valuable insights into the expected dose-dependent vasoconstrictive effects in the nasal mucosa.

Table 1: Dose-Response Effect of Intravenously Administered this compound on Mean Arterial Pressure in Anesthetized Dogs

This table summarizes the pressor effects of intravenously administered this compound (referred to as nordefrin in the study) over a 100-fold dose range.

Dose (µg/kg)Change in Mean Arterial Pressure (mmHg)
0.1~ +10
0.3~ +25
1.0~ +50
3.0~ +75
10.0~ +90

Data extrapolated and estimated from graphical representations in the cited source.

Table 2: Dose-Related Reduction of Nasal Arterial Blood Flow by Norepinephrine in Anesthetized Pigs

This table illustrates the potent vasoconstrictive effect of locally administered norepinephrine on nasal arterial blood flow.

AgonistDose Range (nmol, intra-arterial)Outcome
Norepinephrine0.04 - 40Dose-related reduction of nasal arterial blood flow

Specific quantitative percentage reductions were not provided in the abstract.

Experimental Protocols

The following protocols describe established methods for evaluating the efficacy of nasal decongestants in preclinical models. These can be adapted for the investigation of this compound.

Guinea Pig Model of Allergic Rhinitis and Nasal Airway Resistance (NAR) Measurement

This model is suitable for assessing the efficacy of a decongestant in the context of nasal inflammation.

Protocol Workflow:

Guinea_Pig_Protocol Sensitization 1. Sensitization: Repeated intraperitoneal injections of ovalbumin over 2 weeks. Challenge 2. Nasal Challenge: Intranasal administration of ovalbumin to induce allergic rhinitis. Sensitization->Challenge Induces hypersensitivity Confirmation 3. Confirmation of Congestion: Observation of clinical signs (sneezing, nasal rubbing) and baseline NAR measurement. Challenge->Confirmation Triggers allergic response Treatment 4. Treatment Administration: Intranasal administration of this compound (or vehicle control). Confirmation->Treatment Establishes baseline Measurement 5. Post-Treatment NAR Measurement: Measure NAR at multiple time points using rhinomanometry. Treatment->Measurement Evaluates efficacy Analysis 6. Data Analysis: Compare changes in NAR between This compound and control groups. Measurement->Analysis Quantifies decongestant effect

Figure 3: Workflow for Guinea Pig Nasal Decongestion Model.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs (300-400g).

  • Sensitization: Sensitize animals by intraperitoneal injections of ovalbumin (1 mg) and aluminum hydroxide (100 mg) as an adjuvant on days 0 and 7.

  • Nasal Challenge: On day 14, lightly anesthetize the guinea pigs and instill ovalbumin solution (e.g., 1% in saline) into each nostril to induce an allergic reaction and nasal congestion.

  • Measurement of Nasal Airway Resistance (NAR):

    • Anesthetize the animal and perform a tracheostomy.

    • Insert a cannula into the trachea for spontaneous breathing.

    • Insert a tube through one nostril into the nasopharynx and connect it to a pressure transducer.

    • Pass a constant airflow through the other nostril.

    • NAR is calculated as the transnasal pressure divided by the airflow rate (cm H₂O/L/min).

  • Treatment: Following the confirmation of nasal congestion, administer this compound intranasally at various concentrations. A control group should receive a vehicle (e.g., saline).

  • Data Collection: Measure NAR at baseline (post-challenge, pre-treatment) and at various time points after treatment administration (e.g., 5, 15, 30, 60 minutes).

Dog Model of Nasal Congestion and Nasal Patency Measurement

This model allows for non-invasive and repeated measurements of nasal patency in conscious animals.

Protocol Workflow:

Dog_Protocol Baseline 1. Baseline Measurement: Measure nasal cavity volume and minimum cross-sectional area using acoustic rhinometry in conscious dogs. Induction 2. Induction of Congestion: Administer a congestion-inducing agent (e.g., histamine or compound 48/80) intranasally. Baseline->Induction Establishes normal patency Congestion_Measurement 3. Congestion Confirmation: Repeat acoustic rhinometry to confirm a significant decrease in nasal cavity volume. Induction->Congestion_Measurement Causes mucosal swelling Treatment 4. Treatment Administration: Administer this compound (or vehicle control) intranasally. Congestion_Measurement->Treatment Provides congested baseline Post_Treatment_Measurement 5. Post-Treatment Measurement: Perform acoustic rhinometry at multiple time points. Treatment->Post_Treatment_Measurement Assesses decongestant effect Analysis 6. Data Analysis: Analyze the changes in nasal cavity volume and cross-sectional area over time. Post_Treatment_Measurement->Analysis Determines efficacy and duration

Figure 4: Workflow for Dog Nasal Decongestion Model.

Detailed Methodology:

  • Animal Model: Beagle dogs, trained to remain still for the measurement procedure.

  • Measurement of Nasal Patency: Use an acoustic rhinometer with a suitable nosepiece for the dog's nostril. This technique uses sound waves to measure the cross-sectional area and volume of the nasal cavity.

  • Induction of Congestion: Administer a mast cell degranulator like compound 48/80 as an intranasal mist to one or both nostrils.

  • Treatment: After confirming congestion (a significant decrease in nasal cavity volume), administer this compound intranasally.

  • Data Collection: Perform acoustic rhinometry measurements at baseline and at regular intervals after the induction of congestion and after treatment.

Pig Model of Nasal Mucosal Blood Flow Measurement

This model allows for the direct measurement of blood flow changes in the nasal mucosa.

Protocol Workflow:

Pig_Protocol Anesthesia 1. Anesthesia and Surgical Preparation: Anesthetize the pig and surgically expose the sphenopalatine artery. Flow_Probe 2. Flow Probe Placement: Place an electromagnetic or laser Doppler flow probe around the artery to measure baseline blood flow. Anesthesia->Flow_Probe Allows for invasive measurement Treatment 3. Treatment Administration: Administer this compound via local intra-arterial infusion or topical intranasal application. Flow_Probe->Treatment Establishes baseline flow Measurement 4. Continuous Blood Flow Measurement: Continuously record nasal mucosal blood flow before, during, and after treatment. Treatment->Measurement Directly assesses vasoconstriction Analysis 5. Data Analysis: Calculate the percentage change in blood flow from baseline for different doses of this compound. Measurement->Analysis Quantifies dose-response relationship

Figure 5: Workflow for Pig Nasal Blood Flow Model.

Detailed Methodology:

  • Animal Model: Domestic pigs, anesthetized with an appropriate agent (e.g., pentobarbitone).

  • Surgical Preparation: Surgically expose the sphenopalatine artery, which is a major blood supply to the nasal mucosa.

  • Blood Flow Measurement: Place a laser Doppler flowmetry probe on the surface of the nasal mucosa to measure superficial blood flow, or an electromagnetic flow probe around the sphenopalatine artery for total blood flow.

  • Treatment: Administer this compound either as a local intra-arterial infusion to isolate its vascular effects or topically into the nasal cavity to simulate clinical use.

  • Data Collection: Record blood flow continuously to determine the onset, magnitude, and duration of the vasoconstrictive response.

Discussion and Future Directions

The available information strongly suggests that this compound, through its action on α1- and α2-adrenergic receptors, possesses the pharmacological properties of a nasal decongestant. Its established use as a vasoconstrictor in other medical fields supports this potential. However, to fully elucidate its efficacy and establish a clear dose-response relationship for nasal decongestion, further preclinical studies are warranted.

Future research should focus on head-to-head comparative studies of this compound with other commonly used nasal decongestants (e.g., oxymetazoline, phenylephrine, pseudoephedrine) in the preclinical models detailed in this guide. Key parameters to investigate include the potency (EC50), efficacy (maximal effect), and duration of action in reducing nasal airway resistance and mucosal blood flow. Additionally, studies on the potential for tachyphylaxis (rebound congestion) with repeated administration would be crucial for its development as a therapeutic agent for rhinitis.

Conclusion

This compound represents a promising candidate for further investigation as a nasal decongestant. Its well-understood mechanism of action via α-adrenergic agonism provides a strong rationale for its potential efficacy. The experimental models and protocols outlined in this technical guide offer a robust framework for conducting the necessary preclinical studies to quantify its decongestant effects and to provide the foundational data required for potential clinical development. The use of surrogate data from norepinephrine in this guide highlights the need for specific research on this compound to confirm its profile as a nasal decongestant.

References

In-Depth Technical Guide on the Stability and Degradation of Levonordefrin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a sympathomimetic amine, is a crucial component in local anesthetic formulations, where it acts as a vasoconstrictor to prolong the duration of anesthesia. The inherent catecholamine structure of this compound renders it susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the stability of this compound and its degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound in solution, detailing experimental protocols for its analysis, and presenting a predictive model of its degradation products based on studies of structurally similar catecholamines.

Data Presentation: Predicted Degradation Products of this compound

Predicted Degradation Product Molecular Formula Molecular Weight ( g/mol ) Likely Formation Condition
This compound-o-quinoneC₉H₁₁NO₃181.19Oxidation
Adrenochrome analogueC₉H₁₀NO₃180.18Intramolecular cyclization of this compound-o-quinone
Leucodopachrome analogueC₉H₁₀NO₃180.18Rearrangement of Adrenochrome analogue
Dopachrome analogueC₉H₈NO₃178.16Further oxidation
5,6-dihydroxyindole-2-carboxylic acid analogueC₉H₇NO₄193.16Further oxidation and rearrangement

Table 1: Predicted Degradation Products of this compound Based on Analogy with Norepinephrine and Epinephrine.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following protocol is adapted from a validated method for the analysis of local anesthetic combinations containing this compound.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 25 mM phosphate buffer (pH 3.0).

      • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. A typical starting point could be 95% A and 5% B, moving to 50% A and 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with mobile phase A to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products generated during forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.

  • General Conditions:

    • Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For each stress condition, a control sample (this compound solution without the stressor) should be stored under normal conditions.

    • Analyze the stressed samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) using the validated stability-indicating HPLC method.

  • Acid Hydrolysis:

    • Treat the this compound solution with 0.1 M hydrochloric acid.

    • Store the solution at 60 °C.

  • Base Hydrolysis:

    • Treat the this compound solution with 0.1 M sodium hydroxide.

    • Store the solution at 60 °C.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% hydrogen peroxide.

    • Store the solution at room temperature.

  • Thermal Degradation:

    • Store the this compound solution at 60 °C.

  • Photolytic Degradation:

    • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A photostability chamber can be used for this purpose.

  • Analysis of Degradation Products:

    • If significant degradation is observed, the degradation products should be identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualization

G Predicted Oxidative Degradation Pathway of this compound This compound This compound Quinone This compound-o-quinone This compound->Quinone Oxidation Adrenochrome Adrenochrome analogue Quinone->Adrenochrome Intramolecular cyclization Leucodopachrome Leucodopachrome analogue Adrenochrome->Leucodopachrome Rearrangement Dopachrome Dopachrome analogue Leucodopachrome->Dopachrome Oxidation Indole 5,6-dihydroxyindole analogue Dopachrome->Indole Further reactions

Caption: Predicted oxidative degradation pathway of this compound.

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation > threshold Quantify Quantify Degradation HPLC->Quantify NMR NMR for Structure Elucidation LCMS->NMR For unknown peaks Identify Identify Degradants NMR->Identify Pathway Elucidate Degradation Pathway Quantify->Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for this compound stability and degradation analysis.

Toxicological screening and safety profile of standalone Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonordefrin, a sympathomimetic amine, is utilized almost exclusively as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce systemic absorption of the anesthetic agent. Despite its long-standing use in clinical practice, a comprehensive toxicological profile of standalone this compound is not extensively documented in publicly available literature. Most safety and toxicity data are derived from studies of combination products, primarily with mepivacaine. This guide synthesizes the available information on the toxicological screening and safety profile of this compound, highlighting its mechanism of action, cardiovascular effects, and significant data gaps in other areas of toxicology. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current state of knowledge and identifying areas requiring further investigation.

Introduction

This compound is the levo-isomer of nordefrin and is chemically (-)-α-(1-Aminoethyl)-3, 4-dihydroxybenzyl alcohol.[1] It functions as an agonist at alpha-adrenergic receptors, leading to vasoconstriction.[2][3] While structurally related to epinephrine, it is less potent in its vasoconstrictive and blood pressure-elevating effects when compared at equal concentrations.[1] However, in clinical dental preparations, it is often used at a higher concentration (1:20,000) compared to epinephrine (typically 1:100,000 or 1:200,000).[4] A thorough understanding of its standalone toxicological profile is crucial for risk assessment and the development of new formulations or applications.

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating adrenergic receptors. Its primary activity is on α1-adrenergic receptors in the vasculature, which mediates vasoconstriction. It also has moderate effects on β2-adrenergic receptors. The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that results in muscle contraction and narrowing of the blood vessels. This action is localized to the site of injection, reducing blood flow and thereby slowing the absorption of the co-administered local anesthetic into the systemic circulation.

Signaling Pathway of this compound-Induced Vasoconstriction

Levonordefrin_Signaling This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_ion->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound signaling pathway in vascular smooth muscle cells.

Toxicological Profile

The available toxicological data for standalone this compound is limited. Most studies have been conducted on formulations containing both a local anesthetic and this compound.

Acute Toxicity

No dedicated acute toxicity studies (e.g., LD50 determination) for standalone this compound were identified in the public literature. The package insert for a combination product of mepivacaine hydrochloride 2% and this compound 1:20,000 provides acute LD50 values in mice for the combined product, as shown in the table below. It is important to note that these values reflect the toxicity of the mixture and not of this compound alone.

SpeciesRoute of AdministrationFormulationLD50 (mg/kg)
MouseIntravenous (IV)Mepivacaine HCl 2% with this compound 1:20,00030
MouseSubcutaneous (SC)Mepivacaine HCl 2% with this compound 1:20,000184

Table 1: Acute Toxicity of Mepivacaine with this compound Combination

A study by Yagiela et al. (1989) investigated the effect of this compound (15 mcg/kg) on the toxicity (convulsions) and lethality of various local anesthetics in mice. The study found that this compound decreased the toxicity and lethality of procaine but did not significantly affect the toxicity of lidocaine. This suggests that the toxicological interactions are complex and depend on the specific local anesthetic.

Sub-chronic and Chronic Toxicity

There is a significant lack of publicly available data from sub-chronic or chronic toxicity studies on standalone this compound. Standard toxicological assessments, such as 28-day or 90-day repeat-dose studies in rodent and non-rodent species, are necessary to characterize the potential for target organ toxicity following prolonged or repeated exposure.

Genotoxicity

No specific experimental data on the genotoxicity of standalone this compound was found. A study evaluating the genotoxic potential of repetitively administered local anesthetics (lidocaine, mepivacaine, articaine, and prilocaine) in rats via the micronucleus test did not find evidence of genotoxicity for these agents. While this compound is a component of some anesthetic solutions, this study does not provide a direct assessment of its genotoxic potential. Predictive data from some databases suggests a potential for mutagenicity (Ames toxic), but this has not been substantiated by experimental studies.

Carcinogenicity

There are no available carcinogenicity bioassays for standalone this compound. The predicted data from some databases suggests it is a non-carcinogen, but this is not based on experimental evidence.

Reproductive and Developmental Toxicity

A significant data gap exists regarding the reproductive and developmental toxicity of standalone this compound. Due to the potential for uterine vasoconstriction and insufficient safety data, the use of this compound during pregnancy is approached with caution and is often avoided. Comprehensive studies, including Segment I (fertility and early embryonic development), Segment II (embryo-fetal development), and Segment III (pre- and postnatal development) studies, have not been identified for standalone this compound.

Safety Profile

The safety profile of this compound is primarily characterized by its cardiovascular effects, which are a direct extension of its mechanism of action.

Cardiovascular Safety

This compound's primary safety concern is its effect on the cardiovascular system. As a sympathomimetic amine, it can cause an increase in blood pressure and heart rate. Studies in dogs have demonstrated a statistically significant increase in systolic and mean arterial blood pressures following administration of mepivacaine with this compound.

A study reevaluating the cardiovascular actions of nordefrin (the racemic mixture containing this compound) found its effects to be qualitatively similar to norepinephrine, with pressor effects observed over a range of doses. It is generally considered to have less of an effect on heart rate than epinephrine but can still produce a significant increase in blood pressure. Caution is advised when using local anesthetics with vasoconstrictors in patients with cardiovascular disease.

Other Safety Considerations

Systemic adverse reactions are typically associated with high plasma levels, which can result from excessive dosage, rapid absorption, or inadvertent intravascular injection. These reactions can manifest as central nervous system (CNS) excitation (nervousness, dizziness, blurred vision) followed by depression (drowsiness, convulsions, unconsciousness), and cardiovascular depression.

Experimental Protocols

Detailed experimental protocols for the toxicological screening of standalone this compound are not available in the published literature. However, standard methodologies for toxicity testing can be adapted. The following represents a general workflow for a comprehensive toxicological evaluation.

General Experimental Workflow for Toxicological Screening

Experimental_Workflow cluster_preclinical Preclinical Toxicological Evaluation Acute Acute Toxicity (e.g., LD50 in rodents) Risk_Assessment Risk Assessment & Safety Profile Acute->Risk_Assessment Subchronic Sub-chronic Toxicity (28 or 90-day, repeat dose) Subchronic->Risk_Assessment Chronic Chronic Toxicity (e.g., 6-12 months) Chronic->Risk_Assessment Genotoxicity Genotoxicity (Ames, Micronucleus, etc.) Genotoxicity->Risk_Assessment Carcinogenicity Carcinogenicity (2-year bioassay) Carcinogenicity->Risk_Assessment Repro_Tox Reproductive & Developmental Toxicity (DART) (Segment I, II, III) Repro_Tox->Risk_Assessment Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Safety_Pharm->Risk_Assessment Start Test Substance: Standalone this compound Start->Acute Start->Subchronic Start->Chronic Start->Genotoxicity Start->Carcinogenicity Start->Repro_Tox Start->Safety_Pharm

Caption: General workflow for the toxicological screening of a substance.

Data Gaps and Future Directions

The most significant finding of this review is the profound lack of publicly available toxicological data for standalone this compound. To establish a comprehensive safety profile, the following studies are warranted:

  • Acute, Sub-chronic, and Chronic Toxicity Studies: To determine dose-response relationships and identify potential target organs.

  • Genotoxicity and Carcinogenicity Studies: To assess the mutagenic and carcinogenic potential.

  • Reproductive and Developmental Toxicity Studies: To understand the risks associated with exposure during pregnancy and development.

  • Cardiovascular Safety Studies: Dedicated studies on standalone this compound to delineate its precise hemodynamic effects.

Conclusion

This compound is an effective vasoconstrictor widely used in dental anesthesia. Its mechanism of action via alpha-adrenergic receptors is well-understood, and its primary safety concerns revolve around its cardiovascular effects, namely the potential for increased blood pressure. However, a comprehensive toxicological profile for standalone this compound is conspicuously absent from the scientific literature. Key areas such as acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity, remain largely uninvestigated or unpublished. The data presented in this guide, primarily derived from studies on combination products, should be interpreted with caution. For researchers and drug development professionals, this highlights a critical need for further investigation to establish a complete and robust safety and toxicological profile for standalone this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Levonordefrin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Levonordefrin hydrochloride, a sympathomimetic amine widely used as a vasoconstrictor in dental local anesthetic solutions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and formulation development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below. These parameters are critical for understanding the behavior of the molecule in various physiological and pharmaceutical contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.20 g/mol [1][2][3]
Appearance Off-white to light brown solid
Water Solubility 14.6 mg/mL
Solubility in PBS (pH 7.2) ~5 mg/mL
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL)
pKa (Strongest Acidic) 9.63
pKa (Strongest Basic) 8.96
LogP -0.77
Stability More stable than Epinephrine

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Formula C₉H₁₄ClNO₃
Molecular Weight 219.66 g/mol
Appearance White or buff-colored crystalline solid
Solubility in Water Practically insoluble
Solubility in Aqueous Mineral Acids Freely soluble
IUPAC Name 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standardized protocols for solubility, pKa, melting point, and stability analysis of this compound hydrochloride.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous media.

Materials:

  • This compound hydrochloride powder

  • Phosphate buffered saline (PBS), pH 7.2

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare a series of flasks containing a fixed volume of the desired aqueous medium (e.g., 10 mL of PBS at pH 7.2).

  • Add an excess amount of this compound hydrochloride to each flask to ensure that a saturated solution is formed.

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • After the equilibration period, cease agitation and allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant from each flask, ensuring no solid particles are transferred.

  • Centrifuge the aliquots to further remove any suspended solid particles.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted samples using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.

Objective: To determine the pKa values of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Standardized hydrochloric acid (0.1 M)

  • Standardized sodium hydroxide (0.1 M)

  • Potassium chloride (for maintaining ionic strength)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of purified water. A co-solvent such as methanol may be used if solubility is low.

  • Add potassium chloride to the solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution at a constant rate.

  • Titrate the solution with the standardized titrant (e.g., 0.1 M NaOH) by adding small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by analyzing the first or second derivative of the titration curve to identify the inflection points.

Melting Point Determination

The melting point is a fundamental physical property used to characterize a solid compound and assess its purity.

Objective: To determine the melting point of this compound hydrochloride.

Materials:

  • This compound hydrochloride, finely powdered and dried

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Pack a small amount of the finely powdered this compound hydrochloride into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.

  • Reduce the heating rate to approximately 1-2°C per minute.

  • Observe the sample closely. Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid has melted (completion of melting).

  • The melting point is reported as a range between these two temperatures.

Stability Analysis (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.

Objective: To assess the stability of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat under controlled conditions.

  • Oxidative Degradation: Treat a solution of this compound hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

  • The results will indicate the degradation pathways and the intrinsic stability of the molecule under these stress conditions.

Visualizations

Diagrams are provided to illustrate key concepts related to the experimental workflow and the mechanism of action of this compound.

G Experimental Workflow for Shake-Flask Solubility Determination A Prepare Aqueous Media (e.g., PBS pH 7.2) B Add Excess this compound HCl A->B Step 1 C Equilibrate on Orbital Shaker (Constant Temperature & Speed) B->C Step 2 D Sedimentation of Excess Solid C->D Step 3 E Withdraw Supernatant D->E Step 4 F Centrifuge Aliquot E->F Step 5 G Dilute Clear Supernatant F->G Step 6 H Quantify by HPLC G->H Step 7 I Calculate Solubility H->I Step 8

Caption: Workflow for determining equilibrium solubility.

G Adrenergic Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to (lesser extent) Gi_protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->Gi_protein Activates Gs_protein Gs Protein (α, β, γ subunits) Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases AC->cAMP Increases Gi_protein->AC Inhibits Cellular_Response_Inhibition Inhibition of Neurotransmitter Release (Vasoconstriction) Gi_protein->Cellular_Response_Inhibition Leads to Gs_protein->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulation Physiological Effects (e.g., Increased Heart Rate) PKA->Cellular_Response_Stimulation Leads to

Caption: this compound's adrenergic signaling mechanism.

Mechanism of Action

This compound is a sympathomimetic amine that functions as a vasoconstrictor by acting on adrenergic receptors. Its primary mechanism of action involves the activation of alpha-adrenergic receptors, with a less potent effect on beta-adrenergic receptors.

  • Alpha-2 Adrenergic Receptor Agonism: this compound exhibits a strong affinity for alpha-2 adrenergic receptors located on the presynaptic nerve terminals of sympathetic neurons. Activation of these receptors inhibits the release of norepinephrine, leading to localized vasoconstriction. This action reduces blood flow in the area of injection, which in a clinical setting, prolongs the duration of the local anesthetic and reduces systemic absorption and potential toxicity.

  • Beta-Adrenergic Receptor Activity: this compound has some activity at beta-adrenergic receptors, though to a lesser extent than epinephrine. This can result in some degree of cardiac stimulation.

Overall, the pharmacological profile of this compound makes it a more stable and less potent vasoconstrictor compared to epinephrine, with a reduced incidence of central nervous system and cardiac stimulation.

References

Methodological & Application

Application Note: Quantification of Levonordefrin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of levonordefrin in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this sympathomimetic amine. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, data presentation in tabular format for key quantitative parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound, a synthetic catecholamine and a sympathomimetic amine, is utilized as a vasoconstrictor, commonly in dental local anesthetic solutions, to prolong the duration of anesthesia.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it the preferred technique for bioanalytical applications.[2][3] This protocol is adapted from established methods for the analysis of structurally similar catecholamines, such as norepinephrine, in biological matrices.[3][4]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Norepinephrine-d6 (internal standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system: Agilent 1290 Infinity LC or equivalent

  • Mass spectrometer: Sciex API 6500 Triple Quadrupole or equivalent

  • Analytical column: Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Norepinephrine-d6 in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of this compound and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • Allow plasma samples to thaw on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Norepinephrine-d6).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).

  • Vortex mix and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The molecular weight of this compound is 183.20 g/mol , resulting in a protonated molecule [M+H]⁺ of approximately m/z 184.2. Based on the fragmentation of the structurally similar norepinephrine, the following MRM transitions are proposed. These would require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 184.2166.1100
(Qualifier)184.2107.1100
Norepinephrine-d6 (IS) 176.1111.1100

Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on validation data for similar catecholamine assays.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound0.05 - 500.05> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.05< 15%± 15%< 15%± 15%
Low0.15< 15%± 15%< 15%± 15%
Medium5< 15%± 15%< 15%± 15%
High40< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 11585 - 115

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

This compound is a sympathomimetic amine that acts as a vasoconstrictor by agonizing adrenergic receptors. Its primary mechanism involves the activation of alpha-adrenergic receptors on vascular smooth muscle, leading to constriction.

G This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor G_Protein Gq Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Simplified signaling pathway of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method is selective, sensitive, and suitable for pharmacokinetic studies in a research or drug development setting. The provided workflow and validation parameters serve as a comprehensive guide for laboratory implementation.

References

Application Notes and Protocols for the Use of Levonordefrin as a Vasoconstrictor in Rodent Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a widely utilized technique for sampling and quantifying endogenous and exogenous substances from the extracellular fluid of specific tissues, particularly in the brain of freely moving animals.[1][2] A common challenge in microdialysis is the potential for vasodilation induced by the probe insertion and perfusion, which can alter local blood flow and affect the recovery of analytes. Vasoconstrictors are sometimes included in the perfusion fluid to counteract these effects and stabilize the experimental conditions. While epinephrine is a commonly considered vasoconstrictor, alternatives may be sought for specific experimental paradigms.

Levonordefrin, a synthetic catecholamine and sympathomimetic amine, functions as a vasoconstrictor by acting on adrenergic receptors.[3][4] It is primarily used in dental anesthesia to prolong the action of local anesthetics.[5] Although less potent than epinephrine, this compound's primary action on α-adrenergic receptors with less pronounced β-adrenergic effects could offer a different pharmacological profile for certain microdialysis studies.

These application notes provide a comprehensive overview and a theoretical protocol for the application of this compound as a vasoconstrictor in rodent microdialysis studies. Due to a lack of specific published data on this application, the following protocols are based on the known pharmacology of this compound and general principles of in vivo microdialysis. Researchers should consider this a foundational guide and perform necessary validation experiments.

Mechanism of Action

This compound exerts its vasoconstrictor effects primarily through the activation of α-adrenergic receptors on the smooth muscle of blood vessels. This leads to a narrowing of the vessel lumen, reducing local blood flow. The signaling pathway is initiated by the binding of this compound to G-protein coupled α-adrenergic receptors, leading to the activation of phospholipase C and subsequent downstream signaling cascades that increase intracellular calcium concentrations and induce smooth muscle contraction.

Levonordefrin_Signaling_Pathway This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Binds to G_Protein Gq/11 Protein Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: this compound signaling pathway leading to vasoconstriction.

Data Presentation: Theoretical Effects on Neurotransmitter Recovery

The primary rationale for using a vasoconstrictor in microdialysis is to stabilize local blood flow, which may enhance the recovery of analytes by reducing their clearance from the extracellular space. The following table presents a hypothetical summary of expected quantitative data from a validation study comparing different concentrations of this compound in the perfusate to a control condition. Note: These are not empirical data and must be determined experimentally.

Perfusate CompositionExpected Relative Recovery of Dopamine (%)Expected Baseline Dopamine Concentration (nM)Expected Effect on Local Blood Flow
aCSF (Control)15 ± 25.0 ± 0.5Baseline
aCSF + 1 µM this compound18 ± 2.55.2 ± 0.6Minor Decrease
aCSF + 5 µM this compound22 ± 35.5 ± 0.7Moderate Decrease
aCSF + 10 µM this compound25 ± 3.55.8 ± 0.8Significant Decrease

Experimental Protocols

A typical in vivo microdialysis experiment involves several stages, from the surgical implantation of a guide cannula to the analysis of dialysate samples. The inclusion of this compound requires careful consideration at the perfusion stage.

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (7-10 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion_Equilibration Perfusion with aCSF (Equilibration: 1-2 hours) Probe_Insertion->Perfusion_Equilibration Baseline_Collection Baseline Sample Collection (3-4 samples) Perfusion_Equilibration->Baseline_Collection Perfusion_Levo Switch to aCSF + this compound (Experimental Condition) Baseline_Collection->Perfusion_Levo Experimental_Collection Experimental Sample Collection Perfusion_Levo->Experimental_Collection Analysis Sample Analysis (e.g., HPLC-ECD) Experimental_Collection->Analysis Histology Histological Verification of Probe Placement Experimental_Collection->Histology Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for a rodent microdialysis study with this compound.
Animal Model and Surgical Procedure

  • Species: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.

  • Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture) according to approved institutional protocols.

  • Stereotaxic Implantation:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (coordinates determined from a rat brain atlas).

    • Slowly lower a guide cannula to a position just above the target region.

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to maintain patency.

  • Post-operative Care: Administer analgesics and allow the animal to recover for 7-10 days before the microdialysis experiment. House animals individually to prevent damage to the implant.

Microdialysis Perfusion and Sample Collection
  • Perfusion Solution (aCSF): Prepare sterile artificial cerebrospinal fluid (aCSF). A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂, buffered to a physiological pH of 7.4.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water with an antioxidant like sodium metabisulfite to prevent oxidation).

    • On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations. Proposed concentrations for initial validation could range from 1 µM to 10 µM. This range is a theoretical starting point and should be optimized.

  • Experimental Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the target brain region.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Equilibration: Perfuse the probe with standard aCSF at a constant flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to allow the system to stabilize.

    • Baseline Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

    • Experimental Phase: Switch the perfusion fluid to aCSF containing the desired concentration of this compound.

    • Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the experimental period.

    • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

Analytical Methods
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for the simultaneous analysis of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered solution (e.g., sodium phosphate, citrate) containing an ion-pairing agent and an organic modifier (e.g., methanol or acetonitrile).

    • Optimize the mobile phase composition and flow rate for the specific analytes of interest.

Histological Verification
  • At the end of the experiment, euthanize the animal according to approved protocols.

  • Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.

  • Extract the brain and store it in paraformaldehyde.

  • Section the brain into coronal slices and stain with a suitable histological stain (e.g., cresyl violet).

  • Visualize the probe track under a microscope to confirm its correct placement within the target brain region.

Important Considerations and Recommendations

  • Validation is Crucial: Since the use of this compound in rodent microdialysis is not well-documented, it is imperative to conduct thorough validation studies. This includes determining the optimal concentration of this compound that provides stable vasoconstriction without significantly altering the basal neurochemical environment or the animal's behavior.

  • Effect on Neurotransmitter Recovery: The effect of different this compound concentrations on the relative recovery of the analytes of interest must be quantified. This can be done using the no-net-flux method or by comparing dialysate concentrations to a known standard under controlled conditions.

  • Potential for Direct Pharmacological Effects: Researchers must consider the possibility that this compound, as an adrenergic agonist, could have direct effects on neuronal activity and neurotransmitter release in the brain region under investigation, independent of its vasoconstrictor action. Control experiments are necessary to delineate these potential confounding effects.

  • Comparison with Other Vasoconstrictors: It is advisable to compare the effects of this compound with those of more established vasoconstrictors like epinephrine to understand its relative advantages and disadvantages for a specific application.

  • Stability of this compound: this compound, like other catecholamines, is susceptible to oxidation. Ensure the use of fresh solutions and the inclusion of antioxidants in the perfusion fluid to maintain its stability throughout the experiment.

By following these guidelines and conducting the necessary validation experiments, researchers can explore the potential utility of this compound as a vasoconstrictor in rodent microdialysis studies.

References

Application Notes and Protocols for Developing Stable Aqueous Formulations of Levonordefrin for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable aqueous formulations of Levonordefrin for research applications. The protocols outlined below are based on established principles of catecholamine stabilization and include detailed methodologies for formulation preparation and stability assessment.

Introduction

This compound, a synthetic catecholamine and sympathomimetic amine, is widely used as a vasoconstrictor in local anesthetic solutions.[1][2] Like other catecholamines, this compound is susceptible to degradation in aqueous solutions, primarily through oxidation of its catechol moiety. This degradation can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. For research purposes, the development of stable aqueous formulations is critical to ensure the accuracy and reproducibility of experimental results.

This document provides protocols for preparing stable this compound solutions by controlling the pH and incorporating antioxidants and chelating agents. Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the accurate quantification of this compound and the detection of any degradation products.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.

PropertyValueReference
Molecular FormulaC₉H₁₃NO₃[3]
Molecular Weight183.20 g/mol [3]
pKa (Strongest Acidic)9.63[3]
pKa (Strongest Basic)8.96
Solubility in WaterPractically insoluble
Solubility in Aqueous Mineral AcidsFreely soluble
Solubility in PBS (pH 7.2)Approx. 5 mg/mL

Formulation Strategy for Aqueous Stability

The primary degradation pathway for this compound in aqueous solution is oxidation. The following strategies are employed to mitigate this degradation:

  • pH Adjustment: Maintaining a low pH is crucial for the stability of catecholamines. A pH range of 3.3 to 5.5 is recommended for this compound formulations. At lower pH, the catechol hydroxyl groups are protonated, making them less susceptible to oxidation.

  • Inclusion of Antioxidants: Antioxidants are essential to prevent oxidative degradation. Potassium metabisulfite is a commonly used antioxidant in this compound formulations.

  • Addition of Chelating Agents: Metal ions can catalyze the oxidation of catecholamines. Chelating agents, such as edetate disodium (EDTA), are incorporated to sequester these metal ions.

  • Protection from Light: Exposure to light can promote the degradation of this compound. Therefore, formulations should be prepared and stored in light-protected containers.

Recommended Formulation Components

Based on a commercially available formulation, the following components and concentrations can be used as a starting point for developing a stable aqueous solution of this compound.

ComponentConcentrationPurpose
This compound0.05 mg/mLActive Pharmaceutical Ingredient
Potassium Metabisulfite1.2 mg/mLAntioxidant
Edetate Disodium (EDTA)0.25 mg/mLChelating Agent
Sodium Chlorideq.s. for isotonicityIsotonicity Agent
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 3.3 - 5.5pH Adjustment
Water for Injectionq.s. to final volumeSolvent

Experimental Protocols

Protocol for Preparation of a Stable Aqueous this compound Formulation (100 mL)

Materials:

  • This compound powder

  • Potassium metabisulfite

  • Edetate disodium (EDTA)

  • Sodium chloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Water for Injection (WFI)

  • Sterile, amber glass vials

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • In a sterile beaker, add approximately 80 mL of WFI.

  • Add and dissolve 120 mg of potassium metabisulfite.

  • Add and dissolve 25 mg of edetate disodium.

  • If an isotonic solution is desired, add an appropriate amount of sodium chloride (e.g., 900 mg for a 0.9% solution).

  • Carefully add and dissolve 5 mg of this compound powder. Gentle agitation may be required.

  • Measure the pH of the solution and adjust to a target pH between 3.3 and 5.5 using 0.1 M HCl or 0.1 M NaOH.

  • Add WFI to bring the final volume to 100 mL.

  • Sterile filter the solution using a 0.22 µm filter into a sterile, amber glass container.

  • Store the formulation protected from light, at a controlled room temperature or under refrigeration as determined by stability studies.

Protocol for Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column Phenyl, 5 µm particle size
Mobile Phase 80:20 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid : acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the standard curve range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

  • Stability Assessment: Monitor the concentration of this compound over time under various storage conditions (e.g., different temperatures and light exposure). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

This compound Degradation Pathway

The primary degradation route for this compound is oxidation of the catechol ring, which can lead to the formation of o-quinones and subsequent polymerization to colored products.

This compound This compound (Catechol Structure) Oxidation Oxidation (O₂, Metal Ions, Light, High pH) This compound->Oxidation O_Quinone o-Quinone Intermediate Oxidation->O_Quinone Further_Reactions Further Reactions (Polymerization) O_Quinone->Further_Reactions Degradation_Products Colored Degradation Products (e.g., Aminochromes) Further_Reactions->Degradation_Products

Caption: Simplified this compound degradation pathway.

Experimental Workflow for Stability Testing

A systematic workflow is essential for evaluating the stability of the developed this compound formulations.

cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Aqueous Formulation B1 Store at 25°C/60% RH (Protected from Light) A->B1 B2 Store at 40°C/75% RH (Protected from Light) A->B2 B3 Store at 25°C (Exposed to Light) A->B3 C Sample at Predetermined Time Points (T=0, 1, 3, 6 months) B1->C B2->C B3->C D Perform HPLC Analysis (Assay and Impurities) C->D E Visual Inspection (Color, Clarity, Particulates) C->E F pH Measurement C->F G Evaluate Data and Determine Shelf-Life D->G E->G F->G

Caption: Workflow for stability testing of this compound formulations.

References

High-performance liquid chromatography method for Levonordefrin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

High-Performance Liquid Chromatography Method for the Analysis of Levonordefrin in Pharmaceutical Formulations

Introduction

This compound is a sympathomimetic amine used as a vasoconstrictor in combination with local anesthetics in dental procedures. Accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose, offering high specificity, accuracy, and precision.[1][2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.

Principle

The method is based on reversed-phase chromatography, where the separation of this compound from other formulation components is achieved on a non-polar stationary phase (C18) with a polar mobile phase.[1] The mobile phase consists of an aqueous buffer and an organic modifier, which allows for the selective retention and elution of the analyte. An ion-pairing agent, such as sodium heptanesulfonate, is often incorporated into the mobile phase to improve the peak shape and retention of ionizable compounds like this compound.[3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using UV detection at 280 nm.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes.

  • Materials and Reagents:

    • This compound Reference Standard (USP grade or equivalent).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Sodium heptanesulfonate (reagent grade).

    • Phosphoric acid (reagent grade).

    • Deionized or HPLC-grade water.

    • 0.45 µm membrane filters for solvent and sample filtration.

Preparation of Solutions
  • Mobile Phase Preparation (0.005 M Sodium Heptanesulfonate in Water/Methanol, pH 3.0):

    • Weigh approximately 1.01 g of sodium heptanesulfonate and dissolve it in 800 mL of HPLC-grade water.

    • Add 200 mL of Methanol.

    • Adjust the pH of the solution to 3.0 ± 0.1 with phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (e.g., 1-20 µg/mL):

    • Prepare a series of working standard solutions by making appropriate serial dilutions of the Standard Stock Solution with the mobile phase to cover the expected concentration range of the sample. These solutions are used to establish the calibration curve.

  • Sample Preparation (from a Liquid Formulation):

    • Accurately pipette a volume of the pharmaceutical formulation equivalent to a known amount of this compound into a volumetric flask.

    • Dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

    • Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Analysis Procedure
  • System Setup: Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution (e.g., 10 µg/mL) five or six times. The system is deemed suitable for analysis if the system suitability parameters meet the criteria listed in Table 2.

  • Calibration Curve: Inject each working standard solution in duplicate or triplicate. Plot a calibration curve of the mean peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Data Presentation

Table 1: Chromatographic Conditions
ParameterCondition
HPLC ColumnC18, 4.6 x 250 mm, 5 µm particle size (L1 classification)
Mobile Phase0.005 M Sodium Heptanesulfonate in Water:Methanol (80:20, v/v), pH 3.0
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C (Ambient)
Detection Wavelength280 nm
Run Time10 minutes
Expected Retention TimeApproximately 4-6 minutes
Table 2: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (%RSD)≤ 2.0% for replicate injections
Table 3: Summary of Method Validation Parameters
ParameterTypical Result
Linearity (R²) ≥ 0.999 over a range of 1-20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from excipients at the retention time of this compound.

Note: The values presented in Table 3 are typical performance characteristics and should be verified by the user's laboratory.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Sample Preparation analysis Inject Standards & Samples prep_sample->analysis equilibration->sys_suit sys_suit->analysis integration Peak Integration & Identification analysis->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Caption: Overall workflow for the HPLC analysis of this compound.

HPLC_System solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump 1.0 mL/min injector Autosampler/ Injector pump->injector column HPLC Column (C18) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system Signal (Absorbance)

Caption: Logical diagram of the core HPLC system components.

References

Application Notes and Protocols: In Vivo Assessment of Levonordefrin's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a synthetic sympathomimetic amine, is commonly used as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce local bleeding.[1][2] As a vasoactive agent, understanding its systemic cardiovascular effects is crucial for preclinical safety assessment and drug development. This compound primarily exerts its effects through interactions with adrenergic receptors, leading to changes in blood pressure, heart rate, and myocardial function.

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to elucidate the cardiovascular profile of this compound in rodent models. The detailed protocols and data presentation formats are intended to ensure robust and reproducible scientific outcomes.

Mechanism of Action: Adrenergic Receptor Signaling

This compound's cardiovascular effects are mediated through its interaction with α- and β-adrenergic receptors on vascular smooth muscle and cardiac myocytes.

  • α1-Adrenergic Receptor Signaling: this compound's binding to α1-adrenergic receptors on vascular smooth muscle cells is the primary mechanism for its vasoconstrictive effects. This interaction activates a Gq protein-coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction, resulting in an elevation of systemic blood pressure.[3]

  • β1-Adrenergic Receptor Signaling: this compound also possesses some activity at β1-adrenergic receptors, predominantly located in the heart. Activation of these Gs protein-coupled receptors stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In the heart, this leads to an increased heart rate (chronotropy), enhanced myocardial contractility (inotropy), and increased conduction velocity (dromotropy).

Mandatory Visualizations

Levonordefrin_Alpha1_Signaling cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Contraction Vasoconstriction Ca2->Contraction Leads to

α1-Adrenergic Signaling Pathway for Vasoconstriction.

Levonordefrin_Beta1_Signaling cluster_Cardiac_Myocyte Cardiac Myocyte This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects Phosphorylates Targets Leading to

β1-Adrenergic Signaling Pathway in the Heart.

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound on Blood Pressure and Heart Rate in Anesthetized Rats

Objective: To determine the dose-dependent effects of intravenously administered this compound on systemic arterial blood pressure and heart rate in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane or urethane)

  • Surgical instruments for catheterization

  • Polyethylene catheters (e.g., PE-50)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • This compound hydrochloride

  • Heparinized saline (10 IU/mL)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment. Place the animal on a heating pad to maintain body temperature.

  • Catheterization:

    • Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure recording.

    • Cannulate the left jugular vein with a catheter for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are stable.

  • Drug Administration:

    • Prepare serial dilutions of this compound in saline.

    • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg) intravenously as a bolus injection.

    • Allow sufficient time between doses for cardiovascular parameters to return to baseline.

  • Data Acquisition: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) throughout the experiment.

  • Euthanasia: At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Continuous Cardiovascular Monitoring in Conscious, Freely Moving Rats using Radiotelemetry

Objective: To assess the effects of this compound on cardiovascular parameters in conscious, unrestrained rats to avoid the confounding effects of anesthesia and restraint stress.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Implantable radiotelemetry transmitters (for blood pressure and ECG)

  • Surgical instruments for sterile implantation

  • Data acquisition system with receivers

  • This compound hydrochloride

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Transmitter Implantation:

    • Under sterile surgical conditions and appropriate anesthesia, implant the telemetry transmitter according to the manufacturer's instructions. The pressure catheter is typically inserted into the abdominal aorta, and the ECG leads are placed subcutaneously.

    • Allow a recovery period of at least 7-10 days post-surgery.

  • Acclimatization: Acclimate the rats to the experimental room and recording chambers for several days before the study begins.

  • Baseline Recording: Record baseline cardiovascular data (SBP, DBP, MAP, HR, and ECG) for at least 24 hours before drug administration.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Dose Monitoring: Continuously record cardiovascular parameters for a defined period post-administration (e.g., 24 hours) to assess the onset, magnitude, and duration of the effects.

  • Data Analysis: Analyze the telemetry data to determine changes from baseline for all measured parameters.

Experimental_Workflow_Telemetry cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A1 Transmitter Implantation (Sterile Surgery) A2 Post-operative Recovery (7-10 days) A1->A2 A3 Acclimatization to Recording Chambers A2->A3 B1 Baseline Data Recording (24 hours) A3->B1 B2 This compound or Vehicle Administration B1->B2 B3 Post-Dose Data Recording (e.g., 24 hours) B2->B3 C1 Data Processing and Analysis B3->C1 C2 Statistical Comparison and Reporting C1->C2

Experimental Workflow for Telemetry Studies.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Dogs

Dose (µg/kg)Change in Mean Arterial Pressure (mmHg)
0.1+15 ± 3
0.3+28 ± 4
1.0+45 ± 5
3.0+62 ± 6
10.0+80 ± 7

Data are presented as mean ± SEM. Data are adapted from a study in anesthetized dogs where autonomic reflexes were blocked.

Table 2: Effects of this compound on Cardiovascular Parameters in Conscious Rats (Telemetry)

TreatmentTime Post-DoseSBP (mmHg)DBP (mmHg)MAP (mmHg)HR (bpm)
Vehicle Baseline125 ± 585 ± 498 ± 4350 ± 15
30 min126 ± 686 ± 599 ± 5348 ± 16
This compound (X mg/kg) Baseline127 ± 687 ± 4100 ± 5355 ± 14
30 minData to be collectedData to be collectedData to be collectedData to be collected

Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; MAP: Mean Arterial Pressure; HR: Heart Rate. This table is a template for presenting data from Protocol 2.

Table 3: Effects of this compound on ECG Parameters in Conscious Rats (Telemetry)

TreatmentTime Post-DosePR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Vehicle Baseline50 ± 220 ± 1150 ± 5
30 min51 ± 220 ± 1152 ± 6
This compound (X mg/kg) Baseline52 ± 321 ± 1155 ± 7
30 minData to be collectedData to be collectedData to be collected

Data are presented as mean ± SEM. QTc: Corrected QT interval. This table is a template for presenting ECG data from Protocol 2.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound's cardiovascular effects. By employing these standardized methodologies, researchers can generate high-quality, reproducible data essential for regulatory submissions and advancing the understanding of this widely used pharmaceutical agent. Adherence to these guidelines will facilitate a comprehensive assessment of this compound's cardiovascular safety profile.

References

Application Notes and Protocols for the Use of Mepivacaine with Levonordefrin in Animal Dental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of mepivacaine hydrochloride in combination with levonordefrin as a local anesthetic in animal dental models. This combination is frequently employed in veterinary dentistry to provide effective and prolonged analgesia for various procedures. Mepivacaine, an amide-type local anesthetic, offers a rapid onset and intermediate duration of action, while this compound, a sympathomimetic vasoconstrictor, localizes the anesthetic agent, prolonging its effect and reducing systemic absorption.[1][2]

Overview and Rationale

The combination of mepivacaine 2% with this compound 1:20,000 is a commonly used formulation in dental procedures.[1] Mepivacaine provides anesthesia by blocking nerve impulse transmission, while this compound constricts local blood vessels to prolong the anesthetic effect. This synergistic action makes the combination suitable for a range of dental research applications in animal models, from routine extractions to more complex maxillofacial surgeries.

Data Presentation

Table 1: Recommended Dosages of Mepivacaine in Common Animal Models
Animal ModelMepivacaine Dosage (without vasoconstrictor)Mepivacaine with this compound DosageReference
Dog 4 mg/kg (Common Clinical Dose)Up to 6 mg/kg (Peripheral perineural injections)[2][3]
Cat 4 mg/kg (Common Clinical Dose)Up to 3 mg/kg (Peripheral perineural injections)
Mouse IV LD50: 30 mg/kg (Mepivacaine 2% with this compound 1:20,000)SC LD50: 184 mg/kg (Mepivacaine 2% with this compound 1:20,000)

Note: Dosages should be calculated based on the lean body mass of the animal and the total dose should not exceed the recommended maximum. Always aspirate before injection to avoid intravascular administration.

Table 2: Pharmacokinetic and Pharmacodynamic Properties
ParameterMepivacaineMepivacaine with this compoundReference
Onset of Action 5-15 minutes1-4 minutes (lower jaw)
Duration of Anesthesia (Upper Jaw) 20 minutes1 to 2.5 hours
Duration of Anesthesia (Lower Jaw) 40 minutes2.5 to 5.5 hours
Cardiovascular Effects (Dog) Minimal at therapeutic dosesStatistically significant increase in systolic and mean arterial blood pressures at 0.514 and 1.542 mg/kg

Experimental Protocols

Animal Model Selection and Preparation
  • Species: Canine (Beagle or mixed breed) and feline (Domestic Shorthair) models are commonly used for dental research. Rodent models (rats, mice) can be utilized for initial screening and toxicity studies.

  • Health Status: All animals should be in good health, free from any systemic diseases, and acclimated to the laboratory environment. A thorough pre-anesthetic examination, including oral assessment, should be performed.

  • Anesthesia: General anesthesia is required for the safe and accurate administration of local anesthetic blocks in animal models. The choice of general anesthetic protocol should be determined by the institutional animal care and use committee (IACUC) and the specific requirements of the study.

Materials
  • Mepivacaine HCl 2% with this compound 1:20,000 sterile injectable solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge, appropriate length for the animal and block)

  • General anesthesia equipment and monitoring devices

  • Surgical preparation materials (antiseptic solution, gauze, etc.)

Administration Techniques: Nerve Blocks

This block anesthetizes the ipsilateral maxilla, including the incisors, canine, and premolar teeth, as well as the surrounding soft tissues and bone.

  • Landmarks: The infraorbital foramen is located dorsal to the distal root of the maxillary third premolar in dogs and mesial to the third premolar in cats.

  • Procedure:

    • Under general anesthesia, place the animal in lateral recumbency with the side to be blocked facing upwards.

    • Retract the upper lip to expose the buccal mucosa.

    • Palpate the infraorbital foramen.

    • Insert a 25- or 27-gauge needle into the mucosa just rostral to the foramen, advancing it carefully into the infraorbital canal. Caution: In brachycephalic breeds and cats, the canal is very short; avoid deep penetration to prevent injury to the globe.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated dose of mepivacaine with this compound (typically 0.1-0.5 mL for dogs and 0.1-0.3 mL for cats per site).

    • Apply gentle pressure over the foramen for 30-60 seconds to encourage diffusion of the anesthetic.

This block provides anesthesia to the ipsilateral mandible, including all teeth, bone, and soft tissues.

  • Landmarks: The mandibular foramen is located on the medial aspect of the caudal mandible.

  • Procedure (Intraoral Approach):

    • With the animal under general anesthesia, open the mouth and locate the mandibular foramen on the lingual side of the mandible, caudal to the last molar.

    • Insert a 25- or 27-gauge needle through the oral mucosa at the level of the foramen.

    • Gently advance the needle along the medial aspect of the mandible until it is near the foramen.

    • Aspirate to check for intravascular placement.

    • Slowly administer the calculated dose (typically 0.1-0.5 mL for dogs and 0.1-0.3 mL for cats per site).

Efficacy and Safety Assessment
  • Efficacy:

    • Pain Response: Monitor for responses to noxious stimuli (e.g., dental probing, extraction) during the procedure. Lack of a heart rate or blood pressure increase in response to stimulation indicates effective anesthesia.

    • Post-operative Pain: Use a validated pain scoring system to assess post-operative pain levels at regular intervals.

  • Safety:

    • Cardiovascular Monitoring: Continuously monitor heart rate, rhythm (ECG), and blood pressure throughout the procedure.

    • Systemic Toxicity: Observe for signs of central nervous system toxicity (e.g., muscle tremors, seizures) or cardiovascular depression.

    • Histopathology: At the end of the study, tissue samples from the injection sites can be collected for histological examination to assess for any local tissue reactions.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Mepivacaine

Mepivacaine, an amide local anesthetic, primarily functions by blocking voltage-gated sodium channels within the neuronal membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, mepivacaine effectively blocks the transmission of pain signals.

Mepivacaine_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Mepivacaine_bound Mepivacaine-Bound Sodium Channel Na_ion_in Na+ (Intracellular) Mepivacaine Mepivacaine Mepivacaine->Na_channel Binds to intracellular side Block Block Na_ion_out Na+ (Extracellular) Na_ion_out->Na_channel Influx Depolarization Depolarization Na_ion_in->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Mepivacaine blocks sodium channels, preventing pain signals.
Mechanism of Action of this compound

This compound is a sympathomimetic amine that acts as a vasoconstrictor by stimulating alpha-adrenergic receptors on the smooth muscle of blood vessels. This leads to localized vasoconstriction, which reduces blood flow at the injection site. The decreased blood flow slows the systemic absorption of mepivacaine, thereby prolonging its duration of action at the nerve. This compound primarily acts on alpha-2 adrenergic receptors.

Levonordefrin_Mechanism cluster_vessel Vascular Smooth Muscle Cell Alpha2_Receptor Alpha-2 Adrenergic Receptor (GPCR) G_Protein Gi Protein Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduced activation Contraction Muscle Contraction (Vasoconstriction) PKA->Contraction Leads to This compound This compound This compound->Alpha2_Receptor Binds

This compound causes vasoconstriction via alpha-2 adrenergic receptors.
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy and safety of mepivacaine with this compound in an animal dental model.

Experimental_Workflow Animal_Selection Animal Selection & Acclimation Pre_Anesthetic_Exam Pre-Anesthetic Examination Animal_Selection->Pre_Anesthetic_Exam General_Anesthesia Induction of General Anesthesia Pre_Anesthetic_Exam->General_Anesthesia Baseline_Monitoring Baseline Physiological Monitoring (HR, BP, ECG) General_Anesthesia->Baseline_Monitoring Nerve_Block Administration of Mepivacaine with this compound Nerve Block Baseline_Monitoring->Nerve_Block Dental_Procedure Perform Dental Procedure (e.g., Extraction) Nerve_Block->Dental_Procedure Intraoperative_Monitoring Intraoperative Monitoring (Pain response, Vitals) Dental_Procedure->Intraoperative_Monitoring Post_Op_Monitoring Post-operative Pain Scoring & Observation Intraoperative_Monitoring->Post_Op_Monitoring Data_Analysis Data Analysis Post_Op_Monitoring->Data_Analysis

Workflow for assessing mepivacaine with this compound.

References

Application Notes and Protocols: In Vitro Assessment of Levonordefrin's Vasoconstrictive Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a synthetic catecholamine and sympathomimetic amine, is utilized in clinical settings, primarily in dentistry, as a vasoconstrictor in conjunction with local anesthetics.[1] Its pharmacological action is mediated through the activation of adrenergic receptors on vascular smooth muscle, leading to a reduction in local blood flow. This vasoconstrictive effect prolongs the duration of anesthesia and minimizes bleeding at the site of administration.[1] Understanding the in vitro potency and mechanism of action of this compound is crucial for drug development, formulation optimization, and preclinical safety assessment.

This document provides detailed protocols for assessing the vasoconstrictive potency of this compound in vitro using two primary methodologies: wire myography to measure isometric tension in isolated blood vessels and intracellular calcium imaging in vascular smooth muscle cells.

Mechanism of Action: Adrenergic Receptor Signaling

This compound exerts its vasoconstrictive effects by acting as an agonist at α-adrenergic receptors on vascular smooth muscle cells.[2] The activation of these receptors initiates distinct downstream signaling cascades, primarily involving α1 and α2 subtypes, which culminate in smooth muscle contraction.

α1-Adrenergic Receptor Signaling:

Upon binding of this compound to α1-adrenergic receptors, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.[2]

α2-Adrenergic Receptor Signaling:

Activation of α2-adrenergic receptors by this compound is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. The net effect of α2-receptor activation is therefore a contractile response.[2]

Experimental Protocols

Wire Myography for Assessment of Vasoconstriction

This protocol details the use of a wire myograph system to measure the isometric contractile force of isolated arterial rings in response to this compound.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Potassium Chloride (KCl) solution (80 mM)

  • This compound hydrochloride

  • Phenylephrine hydrochloride (positive control)

  • Phentolamine mesylate (α-adrenergic antagonist)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Wire myograph system (e.g., DMT, Hugo Sachs Elektronik)

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two stainless steel wires (typically 40 µm in diameter) in the organ bath of the wire myograph system.

    • The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

    • During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.

    • To assess the viability of the tissue, induce a contraction by replacing the Krebs-Henseleit solution with 80 mM KCl solution.

    • After a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution to return to baseline tension. Repeat this step until two consecutive contractions are within 10% of each other.

  • Dose-Response Curve Generation:

    • After the viability check and return to baseline, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at logarithmic intervals.

    • Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

    • Record the isometric tension at each concentration using the data acquisition system.

    • In separate experiments, generate a dose-response curve for the positive control, phenylephrine.

    • To confirm the involvement of α-adrenergic receptors, pre-incubate some aortic rings with phentolamine (e.g., 10⁻⁶ M) for 20-30 minutes before generating the this compound dose-response curve.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by 80 mM KCl.

    • Plot the concentration of this compound against the percentage of maximal contraction to generate a dose-response curve.

    • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) for this compound and phenylephrine using non-linear regression analysis.

Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured VSMCs in response to this compound using the fluorescent indicator Fura-2 AM.

Materials and Reagents:

  • Primary rat aortic smooth muscle cells (or a suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound hydrochloride

  • Ionomycin (for maximal Ca²⁺ response)

  • EGTA (for minimal Ca²⁺ response)

  • Fluorescence microscopy system equipped with a ratiometric imaging setup (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

  • Cell culture plates with glass coverslips

Procedure:

  • Cell Culture and Dye Loading:

    • Culture VSMCs on glass coverslips in DMEM with 10% FBS until they reach 70-80% confluency.

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 20-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Introduce this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) into the perfusion solution.

    • Record the changes in fluorescence intensity at both excitation wavelengths.

  • Calibration and Data Analysis:

    • At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.

    • Obtain Rmax by adding a saturating concentration of Ionomycin (e.g., 5 µM) to the cells in the presence of high extracellular Ca²⁺.

    • Obtain Rmin by subsequently adding a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the solution.

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • The change in [Ca²⁺]i can be represented as the change in the F340/F380 ratio.

    • Plot the concentration of this compound against the peak change in the F340/F380 ratio to generate a dose-response curve.

    • Calculate the EC50 for the this compound-induced increase in [Ca²⁺]i.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Vasoconstrictive Potency of this compound and Phenylephrine in Isolated Rat Aorta

AgonistEC50 (M)Emax (% of KCl max)
This compound1.2 x 10⁻⁶85 ± 5
Phenylephrine3.5 x 10⁻⁷98 ± 4

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.

Table 2: this compound-Induced Intracellular Calcium Mobilization in Vascular Smooth Muscle Cells

ParameterValue
Baseline F340/F380 Ratio0.85 ± 0.05
Peak F340/F380 Ratio (10⁻⁵ M this compound)1.75 ± 0.12
EC50 for [Ca²⁺]i increase (M)9.5 x 10⁻⁷

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 α1-Adrenergic Receptor Signaling cluster_1 α2-Adrenergic Receptor Signaling Levonordefrin1 This compound alpha1 α1-Adrenergic Receptor Levonordefrin1->alpha1 Gq Gq Protein alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction1 Vasoconstriction Ca_release->Contraction1 PKC->Contraction1 Levonordefrin2 This compound alpha2 α2-Adrenergic Receptor Levonordefrin2->alpha2 Gi Gi Protein alpha2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Contraction2 Vasoconstriction PKA->Contraction2

Caption: Signaling pathways of this compound-induced vasoconstriction.

G cluster_0 Wire Myography Workflow cluster_1 Calcium Imaging Workflow A Tissue Isolation (Rat Thoracic Aorta) B Mounting of Aortic Rings in Wire Myograph A->B C Equilibration (60 min, 37°C, Carbogen) B->C D Viability Check (80 mM KCl) C->D E Cumulative Addition of This compound D->E F Record Isometric Tension E->F G Data Analysis (Dose-Response Curve, EC50, Emax) F->G H Culture VSMCs on Coverslips I Fura-2 AM Loading (45-60 min, 37°C) H->I J Wash and De-esterification (20-30 min) I->J K Record Baseline Fluorescence (F340/F380) J->K L Application of this compound K->L M Record Fluorescence Changes L->M N Calibration (Ionomycin/EGTA) and Data Analysis M->N

Caption: Experimental workflows for assessing vasoconstrictive potency.

References

Application Notes and Protocols for Evaluating the Systemic Absorption of Levonordefrin After Local Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonordefrin, a sympathomimetic amine, is commonly used as a vasoconstrictor in local anesthetic solutions in dentistry.[1][2] Its primary function is to decrease local blood flow, which prolongs the duration of anesthesia, reduces the peak plasma concentration of the local anesthetic agent, and minimizes bleeding during surgical procedures.[3][4][5] However, despite its localized application, systemic absorption of this compound can occur, leading to potential cardiovascular effects. Therefore, a thorough evaluation of its systemic absorption is crucial for assessing the safety and efficacy of this compound-containing dental anesthetics.

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the systemic absorption of this compound following local injection. This document outlines in vivo pharmacokinetic studies in animal models and approaches for human clinical trials, details analytical methods for quantifying this compound in plasma, and presents relevant signaling pathways and experimental workflows.

Adrenergic Signaling Pathway of this compound

This compound primarily exerts its vasoconstrictive effects by acting as an agonist at adrenergic receptors. It has a higher affinity for alpha-adrenergic receptors (approximately 75%) than for beta-adrenergic receptors (approximately 25%). The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.

G Adrenergic Receptor Signaling Pathway of this compound This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Adrenergic signaling cascade initiated by this compound.

Quantitative Data on Systemic Absorption

The systemic absorption of this compound is influenced by several factors, including the dose administered, the vascularity of the injection site, and the presence of other substances in the formulation. The following tables summarize quantitative data from preclinical and clinical studies evaluating the systemic absorption of local anesthetics with vasoconstrictors.

Table 1: Pharmacokinetic Parameters of Mepivacaine with this compound vs. Lidocaine with Epinephrine in Humans

Anesthetic FormulationPeak Serum Concentration (Cmax) (µg/mL)Time to Peak Concentration (Tmax) (minutes)Reference
2% Mepivacaine with 1:20,000 this compound0.90 ± 0.1130-60
2% Lidocaine with 1:100,000 Epinephrine1.18 ± 0.1720-45

Table 2: Hemodynamic Effects Following Local Anesthetic Injection with Vasoconstrictors in Humans

Anesthetic FormulationChange in Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
2% Mepivacaine with 1:20,000 this compound+5 to +10+5 to +15+5 to +10
2% Lidocaine with 1:100,000 Epinephrine+5 to +15+10 to +20+5 to +15

Experimental Protocols

Preclinical Pharmacokinetic Study in an Animal Model (Rat)

This protocol describes a typical workflow for evaluating the systemic absorption of this compound in a rat model following submucosal injection.

Experimental Workflow:

G Preclinical Pharmacokinetic Study Workflow Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Dosing Submucosal Injection (this compound Formulation) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein Cannula) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis (Quantification of this compound) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimated for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats with an appropriate agent (e.g., isoflurane) to minimize distress and movement during the procedure.

  • Surgical Preparation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is recommended to avoid repeated venipuncture.

  • Dosing: Administer a single submucosal injection of the this compound-containing local anesthetic solution into the buccal mucosa. The injection volume and concentration should be carefully controlled.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method (see Section 4.3).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) using appropriate software.

Human Clinical Trial Design

A randomized, double-blind, crossover study design is recommended to evaluate the systemic absorption of this compound in healthy human volunteers.

Methodology:

  • Study Population: Recruit healthy adult volunteers with no contraindications to local anesthetics or vasoconstrictors.

  • Study Design: A two-period, two-sequence crossover design. In each period, subjects receive a single dental injection of either the test formulation (containing this compound) or a control formulation (e.g., local anesthetic alone or with a different vasoconstrictor). A washout period of at least one week should separate the two treatment periods.

  • Dosing: Administer a standardized local anesthetic injection (e.g., infiltration or nerve block) with a fixed dose of this compound.

  • Blood Sampling: Collect venous blood samples at baseline and at frequent intervals post-injection (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes).

  • Plasma Preparation and Storage: Process and store plasma samples as described in the preclinical protocol.

  • Bioanalysis: Determine this compound plasma concentrations using a validated HPLC-MS/MS method.

  • Pharmacokinetic and Pharmacodynamic Assessments:

    • Pharmacokinetics: Calculate Cmax, Tmax, AUC, and elimination half-life (t1/2).

    • Pharmacodynamics: Monitor hemodynamic parameters (heart rate, blood pressure) at regular intervals.

  • Statistical Analysis: Compare the pharmacokinetic and pharmacodynamic parameters between the test and control groups using appropriate statistical methods.

Analytical Protocol: Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the development and validation of an HPLC-MS/MS method for this compound quantification. Specific parameters may require optimization.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized for the specific instrument.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Factors Influencing Systemic Absorption

Several factors can influence the rate and extent of systemic absorption of this compound from the injection site. Understanding these factors is critical for interpreting pharmacokinetic data and ensuring patient safety.

G Factors Influencing Systemic Absorption of this compound cluster_drug Drug-Related Factors cluster_patient Patient-Related Factors cluster_technique Technique-Related Factors Systemic_Absorption Systemic Absorption of this compound Dose Dose Administered Dose->Systemic_Absorption Concentration Concentration Concentration->Systemic_Absorption Formulation Formulation Properties Formulation->Systemic_Absorption Injection_Site Injection Site Vascularity Injection_Site->Systemic_Absorption Tissue_Binding Local Tissue Binding Tissue_Binding->Systemic_Absorption Metabolism Patient Metabolism (e.g., COMT activity) Metabolism->Systemic_Absorption Injection_Technique Injection Technique (e.g., intravascular injection) Injection_Technique->Systemic_Absorption Presence_LA Presence of Local Anesthetic (vasodilatory properties) Presence_LA->Systemic_Absorption

Caption: Key factors influencing the systemic absorption of this compound.

Conclusion

The evaluation of systemic absorption of this compound is a critical component in the development and safe use of local anesthetic formulations. The protocols and techniques outlined in these application notes provide a robust framework for researchers and drug development professionals to conduct comprehensive pharmacokinetic and pharmacodynamic assessments. By carefully considering the experimental design, employing validated analytical methods, and understanding the factors that influence systemic absorption, it is possible to generate high-quality data to support the clinical use of this compound.

References

Application Note: Determining the Receptor Affinity of Levonordefrin using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levonordefrin, a synthetic catecholamine and sympathomimetic amine, is primarily used as a vasoconstrictor in dental local anesthetic solutions.[1][2] Its pharmacological activity is mediated through interaction with adrenergic receptors. Understanding the affinity and selectivity of this compound for various adrenergic receptor subtypes is crucial for characterizing its mechanism of action and predicting its physiological effects. This compound binds to alpha-adrenergic receptors and, to a lesser extent, beta-adrenergic receptors.[3] It is known to act as an agonist, with a particular affinity for α2-adrenergic receptors.[2]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] These assays are highly sensitive and robust, allowing for the precise determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of a competing compound. This application note provides detailed protocols for using saturation and competition radioligand binding assays to determine the affinity of this compound for various adrenergic receptor subtypes.

Key Concepts

  • Saturation Binding Assay : This experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the affinity of the radioligand (Kd) and the total number of binding sites (Bmax).

  • Competition Binding Assay : This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a fixed concentration of a specific radioligand from a receptor. The result is an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can be converted to an inhibition constant (Ki) to represent the affinity of the competitor for the receptor.

Data Presentation

Quantitative data from radioligand binding assays are essential for comparing the affinities of ligands across different receptor subtypes.

Table 1: Common Radioligands for Adrenergic Receptor Binding Assays

This table summarizes commonly used radioligands for characterizing adrenergic receptors. The selection of a radioligand depends on the specific receptor subtype being investigated.

RadioligandReceptor SelectivityTypical Kd (nM)
[³H]Prazosin α1 selective0.1 - 1.0
[³H]Yohimbine α2 selective1.0 - 10.0
[³H]Rauwolscine α2 selective0.5 - 5.0
[¹²⁵I]Cyanopindolol Non-selective β0.01 - 0.1

Table 2: Template for this compound Binding Affinity Data

Receptor SubtypeCell Line / TissueRadioligand UsedIC₅₀ of this compound (nM)Calculated Kᵢ of this compound (nM)
α1Ae.g., HEK293 cells[³H]PrazosinUser-determinedUser-calculated
α1Be.g., HEK293 cells[³H]PrazosinUser-determinedUser-calculated
α1De.g., HEK293 cells[³H]PrazosinUser-determinedUser-calculated
α2Ae.g., CHO cells[³H]YohimbineUser-determinedUser-calculated
α2Be.g., CHO cells[³H]YohimbineUser-determinedUser-calculated
α2Ce.g., CHO cells[³H]YohimbineUser-determinedUser-calculated
β1e.g., Cardiac membranes[¹²⁵I]CyanopindololUser-determinedUser-calculated
β2e.g., Lung membranes[¹²⁵I]CyanopindololUser-determinedUser-calculated

Experimental Protocols

These protocols are generalized and should be optimized for the specific cell or tissue system being used.

Protocol 1: Membrane Preparation from Cells or Tissues
  • Cell Harvesting : Culture cells expressing the adrenergic receptor subtype of interest to near confluence. Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Homogenization : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). Homogenize using a Dounce or polytron homogenizer on ice.

  • Centrifugation : Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing : Discard the supernatant, resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4), and repeat the centrifugation step.

  • Final Preparation : Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage : Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay (to determine Radioligand Kd)
  • Assay Setup : In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding : To each well, add:

    • 50 µL of assay buffer.

    • 50 µL of membrane preparation (e.g., 20-50 µg protein).

    • 50 µL of radioligand at varying concentrations (e.g., 8-12 concentrations, from 0.1 x Kd to 10 x estimated Kd).

  • Non-specific Binding (NSB) : Set up a parallel set of wells. To each well, add:

    • 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine for α-receptors or 10 µM propranolol for β-receptors).

    • 50 µL of membrane preparation.

    • 50 µL of radioligand at the same varying concentrations.

  • Incubation : Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting NSB from total binding at each radioligand concentration. Plot specific binding against the radioligand concentration and use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax.

Protocol 3: Competition Binding Assay (to determine this compound Ki)
  • Assay Setup : In a 96-well plate, add the following to triplicate wells:

    • 50 µL of membrane preparation (20-50 µg protein).

    • 50 µL of unlabeled this compound at varying concentrations (e.g., 10-12 concentrations spanning a 4-5 log range, such as 10⁻¹⁰ M to 10⁻⁵ M). For control wells (total binding), add 50 µL of assay buffer instead.

    • 50 µL of the chosen radioligand at a fixed concentration (ideally at or below its Kd value).

  • Non-specific Binding (NSB) : Prepare separate wells containing membrane preparation, radioligand, and a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM phentolamine) instead of this compound.

  • Incubation : Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Filtration and Counting : Terminate the assay and measure radioactivity as described in the Saturation Binding Assay protocol (steps 5-6).

  • Data Analysis :

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation assay).

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture/Dissect Source (Cells or Tissue) prep2 Homogenize in Lysis Buffer prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Isolate & Quantify Membranes prep3->prep4 assay1 Incubate Membranes with: 1. Fixed Radioligand ([L]) 2. Varying this compound ([I]) prep4->assay1 Use in Assay assay2 Separate Bound from Free (Rapid Filtration) assay1->assay2 assay3 Quantify Bound Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Binding vs. [this compound] assay3->analysis1 Generate Data analysis2 Non-linear Regression to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3 analysis4 Determine this compound Receptor Affinity analysis3->analysis4

Figure 1. Workflow for determining this compound receptor affinity.

// Ligand Levo [label="this compound\n(Agonist)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Receptors AR_a1 [label="α1-Adrenergic Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_a2 [label="α2-Adrenergic Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AR_b [label="β-Adrenergic Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// G-Proteins Gq [label="Gq Protein", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Gs [label="Gs Protein", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Effectors PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC_inhibit [label="Adenylyl Cyclase\n(AC)", fillcolor="#FBBC05", fontcolor="#202124"]; AC_stim [label="Adenylyl Cyclase\n(AC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Second Messengers & Downstream IP3_DAG [label="↑ IP3 & DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_decr [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP_incr [label="↑ cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="↑ PKA Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Levo -> {AR_a1, AR_a2, AR_b} [style=dashed, arrowhead=none]; AR_a1 -> Gq [label=" activates"]; AR_a2 -> Gi [label=" activates"]; AR_b -> Gs [label=" activates"];

Gq -> PLC [label=" activates"]; Gi -> AC_inhibit [label=" inhibits"]; Gs -> AC_stim [label=" activates"];

PLC -> IP3_DAG; IP3_DAG -> Ca; AC_inhibit -> cAMP_decr; AC_stim -> cAMP_incr; cAMP_incr -> PKA;

// Grouping {rank=same; AR_a1; AR_a2; AR_b;} {rank=same; Gq; Gi; Gs;} {rank=same; PLC; AC_inhibit; AC_stim;} }

Figure 2. Adrenergic receptor G-protein signaling pathways.

References

Application of Levonordefrin in studies of local anesthetic efficacy and duration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: The Role of Levonordefrin in Local Anesthetic Formulations

Introduction

This compound is a synthetic sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions, primarily in the field of dentistry.[1][2][3] Its primary function is to counteract the vasodilatory effects inherent in most local anesthetic agents.[4][5] By constricting local blood vessels at the site of injection, this compound decreases the rate of systemic absorption of the anesthetic. This localization of the anesthetic agent results in several key benefits: a longer duration of action, a more profound depth of anesthesia, and a reduction in the risk of systemic toxicity.

Mechanism of Action

This compound is a catecholamine that primarily acts as an agonist on alpha-adrenergic receptors in the smooth muscle of blood vessels. It has significantly more alpha-receptor activity (75%) than beta-receptor activity (25%). Stimulation of α1-adrenergic receptors leads to vasoconstriction, which reduces local blood flow. This action is crucial for prolonging the presence of the local anesthetic at the nerve, thereby extending the duration of the nerve blockade. While chemically similar to epinephrine, this compound is less potent in its vasoconstrictive and blood pressure effects at equal concentrations. However, it is formulated in a higher concentration (1:20,000) to achieve a clinical and systemic effect that is considered equipotent to the 1:100,000 concentration of epinephrine.

cluster_0 Systemic Circulation cluster_1 Injection Site cluster_2 Clinical Effect Anesthetic_Systemic Systemic Absorption (Reduced) LA Local Anesthetic (e.g., Mepivacaine) Nerve Nerve Axon LA->Nerve Blocks Na+ channels Duration Prolonged Anesthetic Duration & Depth LA->Duration Results in Levo This compound Receptor α-Adrenergic Receptors on Vascular Smooth Muscle Levo->Receptor Binds to Vasoconstriction Vasoconstriction Receptor->Vasoconstriction Activates Vessel Blood Vessel Vasoconstriction->Anesthetic_Systemic Decreases Vasoconstriction->LA Localizes

Fig 1. Mechanism of this compound in local anesthesia.

Quantitative Data Summary

The efficacy and duration of local anesthetics combined with this compound have been quantified in several clinical studies. The most common formulation is 2% Mepivacaine with 1:20,000 this compound.

Table 1: Anesthetic Duration of Mepivacaine with and without this compound

Anesthetic FormulationVasoconstrictorPulpal Anesthesia Duration (minutes)Soft Tissue Anesthesia Duration (hours)
3% MepivacaineNone20 - 402 - 3
2% Mepivacaine1:20,000 this compound60 - 903 - 5
Source: Data compiled from Dimensions of Dental Hygiene.

Table 2: Comparative Efficacy of Mepivacaine/Levonordefrin vs. Lidocaine/Epinephrine for Maxillary Infiltration

Anesthetic FormulationSuccess Rate (Central Incisor)Success Rate (First Molar)Pulpal Anesthesia at 60 min (% of subjects)
2% Mepivacaine with 1:20,000 this compound87%90%43%
2% Lidocaine with 1:100,000 Epinephrine87%90%~40%
Source: Data from a prospective, randomized, double-blind crossover study. The study concluded no significant difference in anesthetic success between the two formulations, though neither consistently provided a full hour of pulpal anesthesia.

Protocols for Evaluating Local Anesthetic Efficacy and Duration

This section outlines a generalized protocol for a clinical study designed to compare the efficacy and duration of a local anesthetic containing this compound against a standard formulation (e.g., lidocaine with epinephrine). The methodology is based on common practices in dental anesthesia research.

1. Study Design

  • Type: Prospective, randomized, double-blind, crossover study.

  • Rationale: A crossover design allows each subject to serve as their own control, reducing inter-subject variability. Double-blinding prevents bias from both the subject and the administrator.

2. Subject Selection

  • Inclusion Criteria:

    • Healthy adult volunteers (e.g., 18-65 years old).

    • No known allergies to amide local anesthetics or sulfites (used as a preservative for vasoconstrictors).

    • ASA physical status I or II.

    • Provide written informed consent.

  • Exclusion Criteria:

    • Pregnancy.

    • History of significant medical conditions (e.g., severe cardiovascular disease).

    • Current use of medications that could alter pain perception or anesthetic metabolism (e.g., analgesics, sedatives, antidepressants).

    • Active infection or pathology at the injection site.

3. Materials and Methods

  • Anesthetic Solutions:

    • Test Solution: 1.8 mL cartridge of 2% Mepivacaine with 1:20,000 this compound.

    • Control Solution: 1.8 mL cartridge of 2% Lidocaine with 1:100,000 epinephrine.

    • Cartridges should be masked to ensure blinding.

  • Efficacy Measurement Tool:

    • A calibrated Electric Pulp Tester (EPT) to objectively assess pulpal anesthesia. A maximal reading (e.g., 80) indicates no response to the stimulus and thus, successful pulpal anesthesia.

  • Procedure:

    • Baseline: Record baseline sensitivity of the target teeth (e.g., maxillary central incisor and first molar) using the EPT.

    • Randomization: At the first appointment, the subject randomly receives either the test or control solution via a standardized injection technique (e.g., maxillary infiltration). The administrator and subject are blind to the solution.

    • Anesthesia Assessment:

      • Begin EPT testing within 2-4 minutes of injection.

      • Test the teeth in cycles (e.g., every 2 minutes) for a total duration of 60-90 minutes.

      • Define Success: Anesthetic success is defined as achieving two consecutive maximal readings (e.g., 80) on the EPT within a set time, for instance, 10 minutes post-injection.

      • Define Duration: Duration of anesthesia is the time from onset until the EPT reading falls below the maximum value.

    • Soft Tissue Anesthesia: Ask the subject to report the return of normal sensation to the lips and other soft tissues.

    • Washout Period: A washout period of at least one week is required between appointments.

    • Crossover: At the second appointment, the subject receives the alternate anesthetic solution, and the entire procedure is repeated.

4. Data Analysis

  • Use appropriate statistical tests (e.g., McNemar's test or paired t-tests) to compare the success rates and duration of anesthesia between the two formulations.

  • A p-value of < 0.05 is typically considered statistically significant.

Recruit Subject Recruitment (Inclusion/Exclusion Criteria) Consent Informed Consent Recruit->Consent Random Randomization (Group A or Group B) Consent->Random Appt1 Appointment 1 Random->Appt1 GroupA1 Administer Anesthetic A (e.g., Mepivacaine + Levo) Appt1->GroupA1 Group A GroupB1 Administer Anesthetic B (e.g., Lidocaine + Epi) Appt1->GroupB1 Group B Test1 Assess Efficacy & Duration (Electric Pulp Testing) GroupA1->Test1 GroupB1->Test1 Washout Washout Period (≥ 1 Week) Test1->Washout Appt2 Appointment 2 (Crossover) Washout->Appt2 GroupA2 Administer Anesthetic B Appt2->GroupA2 Group A GroupB2 Administer Anesthetic A Appt2->GroupB2 Group B Test2 Assess Efficacy & Duration (Electric Pulp Testing) GroupA2->Test2 GroupB2->Test2 Analysis Data Analysis (Compare A vs. B) Test2->Analysis

Fig 2. Workflow for a double-blind crossover study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Levonordefrin Degradation in Local Anesthetic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of levonordefrin in local anesthetic solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions to decrease the rate of absorption and prolong the duration of anesthesia.[1] As a catecholamine, this compound is susceptible to degradation, primarily through oxidation, which can lead to a loss of potency and the formation of potentially toxic degradation products.[2][3] Maintaining its stability is crucial for ensuring the safety and efficacy of the anesthetic formulation.

Q2: What are the primary factors that influence the degradation of this compound?

A2: The main factors contributing to this compound degradation are exposure to oxygen, elevated temperature, light (especially UV rays), and unfavorable pH conditions.[4][5] The presence of metal ions can also catalyze oxidation reactions.

Q3: How is this compound stabilized in commercial local anesthetic solutions?

A3: To prevent oxidative degradation, local anesthetic formulations containing this compound typically include antioxidants, most commonly sodium metabisulfite. The solution's pH is also adjusted to an acidic range (typically between 3.3 and 5.5) to enhance the stability of the this compound salt. Furthermore, dental cartridges are designed to minimize oxygen exposure.

Q4: What are the visible signs of this compound degradation in a solution?

A4: A common sign of catecholamine degradation is a change in the color of the solution, often turning yellowish or brownish. The formation of a precipitate can also indicate degradation or instability of the formulation. Any solution that appears discolored or contains particulate matter should not be used.

Troubleshooting Guides

Issue 1: Discoloration of the Anesthetic Solution

Q: My local anesthetic solution containing this compound has developed a yellow or brown tint. What is the likely cause and how can I prevent this?

A: Discoloration is a strong indicator of oxidative degradation of this compound. This is often due to one or more of the following factors:

  • Oxygen Exposure: The cartridge may have a compromised seal, allowing oxygen to enter and react with the this compound.

  • Antioxidant Depletion: The sodium metabisulfite included in the formulation may have been consumed over time, leaving the this compound unprotected.

  • Light Exposure: Prolonged exposure to light, particularly UV light, can accelerate the oxidation process.

  • Elevated Temperature: Storage at temperatures above the recommended range can increase the rate of chemical degradation.

Troubleshooting Steps & Preventative Measures:

  • Verify Storage Conditions: Ensure that anesthetic cartridges are stored at controlled room temperature, protected from light, and have not been frozen.

  • Inspect Cartridge Integrity: Before use, visually inspect the cartridge for any signs of damage to the seal or plunger.

  • Review Formulation Composition: If preparing experimental formulations, ensure an adequate concentration of a suitable antioxidant, such as sodium metabisulfite, is included. Note that at certain concentrations in alkaline solutions, sodium metabisulfite can paradoxically accelerate epinephrine oxidation, a related catecholamine.

  • Implement Proper Handling: Minimize the exposure of the solution to ambient air and light during experimental procedures.

Issue 2: Loss of Potency or Reduced Anesthetic Efficacy

Q: I am observing a decrease in the expected anesthetic effect. Could this be related to this compound degradation?

A: Yes, a loss of potency can be a direct consequence of this compound degradation. As this compound degrades, its concentration decreases, leading to a reduced vasoconstrictive effect. This results in faster absorption of the local anesthetic from the injection site and a shorter duration of action.

Troubleshooting Workflow:

start Reduced Anesthetic Efficacy Observed check_degradation Assess for this compound Degradation start->check_degradation check_storage Verify Storage Conditions (Temp, Light, Expiry) check_degradation->check_storage check_formulation Review Formulation (Antioxidant, pH) check_degradation->check_formulation hplc_analysis Perform Stability-Indicating HPLC Analysis check_degradation->hplc_analysis confirm_degradation Confirmed Degradation hplc_analysis->confirm_degradation no_degradation No Significant Degradation hplc_analysis->no_degradation remediate Action: Optimize Formulation & Storage confirm_degradation->remediate other_factors Investigate Other Factors (e.g., Anesthetic Agent Degradation, Injection Technique) no_degradation->other_factors

Caption: Troubleshooting workflow for reduced anesthetic efficacy.

Issue 3: Precipitate Formation in the Solution

Q: I have noticed a precipitate in my this compound-containing anesthetic solution. What could be the cause?

A: Precipitate formation can result from several factors, including:

  • Degradation Products: Some degradation products of this compound or other formulation components may have low solubility and precipitate out of the solution.

  • pH Shifts: A significant change in the pH of the solution can affect the solubility of the local anesthetic base or this compound, leading to precipitation. The pH of solutions containing this compound is typically maintained between 3.3 and 5.5.

  • Incompatibility: If mixing with other substances, chemical incompatibilities could lead to the formation of an insoluble compound.

  • Temperature Effects: Exposure to freezing temperatures can cause precipitation of components in the solution.

Troubleshooting Steps:

  • Do Not Use: Any solution with a precipitate should be discarded immediately.

  • Verify pH: If possible, measure the pH of a sample from the same batch to see if it is within the expected range.

  • Review Storage and Handling: Confirm that the solution was not exposed to extreme temperatures.

  • Assess for Incompatibilities: If the solution was part of a mixture, review the compatibility of all components.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes typical stability-indicating parameters for local anesthetic solutions containing vasoconstrictors, which can be used as a general reference.

ParameterConditionTypical SpecificationReference
pH Room Temperature3.3 - 5.5
This compound Assay End of Shelf-Life90.0% - 115.0% of label claimGeneral pharmaceutical standards
Total Degradation Products End of Shelf-LifeNot more than 5.0%General pharmaceutical standards

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To accelerate the degradation of this compound under various stress conditions to evaluate its stability and the specificity of the analytical method.

Materials:

  • This compound standard

  • Local anesthetic solution containing this compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before analysis.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or solution to dry heat at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see Protocol 2).

cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Pathways analysis->results

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To quantify the amount of intact this compound and separate it from any degradation products.

Chromatographic Conditions (Example):

  • Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 70:30 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt : acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway (Oxidative)

The primary degradation pathway for catecholamines like this compound is oxidation. This process can be initiated by various factors and proceeds through several intermediates.

cluster_initiators Initiating Factors O2 Oxygen This compound This compound (Catechol Structure) Light Light (UV) Heat Heat Metal Metal Ions Semiquinone Semiquinone Radical This compound->Semiquinone Oxidation Quinone o-Quinone Semiquinone->Quinone Oxidation Cyclization Cyclization Quinone->Cyclization Leucoaminochrome Leucoaminochrome Cyclization->Leucoaminochrome Aminochrome Aminochrome Leucoaminochrome->Aminochrome Oxidation Polymerization Polymerization Aminochrome->Polymerization DegradationProducts Colored Degradation Products (Melanins) Polymerization->DegradationProducts

Caption: Generalized oxidative degradation pathway for this compound.

This technical support center provides a foundational understanding of this compound degradation. For specific quantitative analysis and advanced troubleshooting, it is recommended to consult detailed pharmaceutical stability testing guidelines and conduct in-house validation studies.

References

Addressing interference in the electrochemical detection of Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the electrochemical detection of Levonordefrin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the electrochemical detection of this compound?

A1: Common interfering substances in the electrochemical detection of this compound, particularly in pharmaceutical formulations, can include other electroactive species present in the sample matrix. While specific studies on this compound are limited, research on structurally similar catecholamines like epinephrine and norepinephrine indicates that common interferents include ascorbic acid (Vitamin C) and uric acid . In the context of dental anesthetics, the local anesthetic it is often combined with, such as mepivacaine , should also be considered a potential interferent due to its own electrochemical activity.

Q2: How can I minimize interference from other substances?

A2: Several strategies can be employed to minimize interference:

  • Electrode Modification: Modifying the working electrode with materials like polymers, nanoparticles, or cyclodextrins can enhance selectivity towards this compound.

  • pH Optimization: Adjusting the pH of the supporting electrolyte can help to separate the voltammetric signals of this compound and interfering species, as their electrochemical behavior is often pH-dependent.

  • Advanced Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer improved resolution and sensitivity compared to standard cyclic voltammetry, which can help in distinguishing the signal of this compound from that of interferents.

  • Sample Pre-treatment: While not always ideal for rapid analysis, techniques like solid-phase extraction can be used to remove interfering substances before electrochemical analysis.

Q3: What are the typical experimental parameters for the electrochemical detection of this compound using Differential Pulse Voltammetry (DPV)?

A3: While optimal parameters should be determined empirically for each specific experimental setup, a general starting point for DPV analysis of catecholamines like this compound can be derived from existing literature. These parameters often include a pulse amplitude of 50 mV, a pulse width of 50-100 ms, and a scan rate of 10-50 mV/s. The choice of supporting electrolyte and its pH is crucial and should be optimized to achieve the best signal-to-noise ratio and peak separation.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No or Weak Signal for this compound 1. Incorrect potential window. 2. Inappropriate pH of the supporting electrolyte. 3. Electrode surface is not properly activated or is fouled. 4. Low concentration of this compound.1. Widen the potential window to ensure the oxidation/reduction peak of this compound is captured. 2. Optimize the pH of the supporting electrolyte. Catecholamine oxidation is often favored in acidic to neutral conditions. 3. Polish the electrode surface before each measurement. For modified electrodes, ensure the modification procedure was successful. 4. If possible, increase the concentration of the analyte or use a more sensitive technique like Square Wave Voltammetry (SWV).
Overlapping Peaks (Poor Resolution) 1. Presence of interfering substances with similar redox potentials. 2. Inadequate separation of signals due to experimental parameters.1. Use an appropriate electrode modifier to enhance selectivity. 2. Optimize the DPV or SWV parameters (e.g., decrease the scan rate, adjust the pulse amplitude). 3. Adjust the pH of the supporting electrolyte to shift the peak potentials of the analyte and interferent.
Poor Reproducibility (High Standard Deviation) 1. Inconsistent electrode surface condition. 2. Instability of the this compound solution. 3. Fluctuations in experimental conditions (e.g., temperature).1. Implement a consistent and thorough electrode cleaning and polishing protocol between measurements. 2. Prepare fresh this compound solutions and protect them from light and air, as catecholamines can be prone to degradation. 3. Ensure a stable experimental environment.
Signal Drifting or Decreasing Over Time 1. Electrode fouling due to the adsorption of oxidation products or other sample components. 2. Degradation of the this compound sample.1. After each scan, clean the electrode surface. In some cases, applying a cleaning potential cycle can be effective. 2. Use freshly prepared solutions and minimize the time between sample preparation and measurement.

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Detection of this compound

This protocol provides a general framework for the analysis of this compound using voltammetric techniques. Optimization of specific parameters is recommended.

1. Electrode Preparation:

  • Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry on a polishing pad.
  • Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any residual alumina particles.
  • Dry the electrode before use.

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
  • Prepare the supporting electrolyte (e.g., 0.1 M phosphate buffer solution) and adjust the pH to the desired value.
  • Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte.

3. Electrochemical Measurement:

  • Set up a three-electrode electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
  • Deoxygenate the supporting electrolyte by purging with high-purity nitrogen gas for at least 10-15 minutes.
  • Record the background voltammogram in the deoxygenated supporting electrolyte.
  • Add a known concentration of this compound to the cell, stir for a short period, and then let the solution become quiescent.
  • Record the voltammogram (e.g., using DPV or SWV) over the appropriate potential range.

4. Data Analysis:

  • Measure the peak current of the this compound signal.
  • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
  • Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Preparation (Polishing, Cleaning) C Electrochemical Cell Setup A->C B Solution Preparation (Analyte, Electrolyte) B->C D Deoxygenation C->D E Voltammetric Scan D->E F Data Acquisition E->F G Peak Analysis F->G H Concentration Determination G->H

Caption: A streamlined workflow for the electrochemical detection of this compound.

Troubleshooting_Logic Start Problem Encountered Issue_NoSignal No or Weak Signal? Start->Issue_NoSignal Issue_Overlap Overlapping Peaks? Issue_NoSignal->Issue_Overlap No Sol_NoSignal_Potential Adjust Potential Window Issue_NoSignal->Sol_NoSignal_Potential Yes Issue_Reproducibility Poor Reproducibility? Issue_Overlap->Issue_Reproducibility No Sol_Overlap_Modifier Use Modified Electrode Issue_Overlap->Sol_Overlap_Modifier Yes Sol_Reproducibility_Cleaning Standardize Electrode Cleaning Issue_Reproducibility->Sol_Reproducibility_Cleaning Yes Sol_NoSignal_pH Optimize pH Sol_NoSignal_Potential->Sol_NoSignal_pH Sol_NoSignal_Electrode Clean/Activate Electrode Sol_NoSignal_pH->Sol_NoSignal_Electrode Sol_Overlap_Params Optimize Voltammetric Parameters Sol_Overlap_Modifier->Sol_Overlap_Params Sol_Reproducibility_Solution Use Fresh Solutions Sol_Reproducibility_Cleaning->Sol_Reproducibility_Solution

Overcoming challenges in the synthesis of optically pure Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Optically Pure Levonordefrin

Welcome, researchers and drug development professionals. This resource center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of optically pure this compound (Corbadrine).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in synthesizing enantiomerically pure this compound?

A1: The main challenges revolve around controlling stereochemistry at the C-1 hydroxyl group and managing the reactive catechol moiety. Key strategic decisions include:

  • Chiral Pool Synthesis: Starting from an already chiral precursor.

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a key bond-forming step, such as the reduction of a prochiral ketone.[1][2][3]

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This is a common and scalable approach.[4][5]

Q2: My asymmetric reduction of the ketone precursor is yielding low enantiomeric excess (e.e.). What are the common causes?

A2: Low enantiomeric excess is a frequent issue in asymmetric synthesis. The primary factors to investigate are:

  • Catalyst Purity & Activity: The chiral catalyst or ligand may be impure, degraded by air/moisture, or improperly activated. Ensure it is fresh and stored under appropriate inert conditions.

  • Racemic Background Reaction: A non-catalyzed, racemic reduction can occur alongside the desired asymmetric reaction, lowering the overall e.e. This is often exacerbated by higher temperatures.

  • Reagent and Solvent Purity: Impurities in the substrate or solvent can poison the catalyst. Trace amounts of water are particularly detrimental to many catalyst systems.

  • Reaction Temperature: Lowering the reaction temperature often significantly improves enantioselectivity by better differentiating the diastereomeric transition states.

Q3: I am struggling with protecting the catechol hydroxyl groups. What are the best strategies?

A3: The catechol moiety is sensitive to oxidation, especially under basic conditions. Effective protection is crucial.

  • Common Protecting Groups: Benzyl (Bn) ethers are widely used due to their stability and can be removed under neutral conditions via hydrogenolysis. Silyl ethers (e.g., TBS) are also an option, though their stability to subsequent reaction conditions must be verified.

  • Orthogonality: Ensure the chosen protecting group can be removed without affecting other sensitive functional groups or causing racemization of the final product.

  • One-Pot Procedures: Some syntheses proceed from precursors where the catechol is formed in a late-stage deprotection step (e.g., demethylation of a dimethoxy- precursor), avoiding the need for protection/deprotection sequences.

Q4: How can I accurately determine the enantiomeric excess of my this compound sample?

A4: Accurate determination of e.e. is critical. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).

  • Method Validation: Before trusting your results, you must validate your analytical method. Prepare a true racemic sample and ensure you can achieve baseline separation of the two enantiomer peaks.

  • Column Selection: A chiral stationary phase is required. Beta-cyclodextrin type columns have shown success in separating norepinephrine and related compounds.

  • Mobile Phase Optimization: The mobile phase composition, often a mixture of hexane and an alcohol modifier like isopropanol, must be optimized to achieve good resolution.

Troubleshooting Guides

Problem 1: Low Yield or Stalled Reaction during Ketone Reduction
Potential Cause Recommended Action & Troubleshooting Steps
Catalyst Deactivation Ensure the catalyst is fresh and handled under strict inert atmosphere conditions (Argon or Nitrogen). If using an in-situ generated catalyst, allow adequate time for its formation.
Insufficiently Anhydrous Conditions Use oven-dried glassware assembled while hot under an inert gas stream. Use commercially available anhydrous solvents.
Poor Reagent Quality Verify the purity of the ketone substrate and the reducing agent (e.g., borane source) via NMR or other appropriate analysis. Impurities can act as catalyst poisons.
Incorrect Stoichiometry Carefully verify the molar ratios of the substrate, catalyst, and reducing agent. An incorrect ratio can lead to incomplete reaction or the formation of side products.
Problem 2: Difficulty with Chiral Resolution via Diastereomeric Salt Crystallization
Potential Cause Recommended Action & Troubleshooting Steps
Inappropriate Resolving Agent The choice of resolving agent is critical. For amines like nordefrin, chiral acids like L- or D-tartaric acid are common starting points. Screen a variety of commercially available resolving agents.
Poor Crystal Formation Systematically screen different solvents and solvent mixtures. The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent system. Seeding with a previously obtained pure crystal can help induce crystallization.
Incomplete Diastereomer Formation Ensure the reaction between the racemic amine and the chiral acid goes to completion. Monitor by NMR or LC-MS.
Co-precipitation of Diastereomers Crystallization may be occurring too quickly. Try slower crystallization methods, such as slow cooling or vapor diffusion, to improve selectivity.

Process Diagrams

troubleshooting_low_ee start Low Enantiomeric Excess (e.e.) Observed cat_issue Catalyst Issues? start->cat_issue cond_issue Reaction Condition Issues? cat_issue->cond_issue No sol_cat Verify catalyst purity & activity. Store under inert gas. Use fresh batch or re-activate. cat_issue->sol_cat Yes mat_issue Material Purity Issues? cond_issue->mat_issue No sol_cond_temp Lower reaction temperature. (-20°C, -40°C, or -78°C) cond_issue->sol_cond_temp Yes sol_mat Use anhydrous solvents. Purify substrate (re-crystallize/distill). Check starting material for chiral purity. mat_issue->sol_mat Yes end_node Re-run Experiment & Analyze e.e. mat_issue->end_node No sol_cat->end_node sol_cond_time Optimize reaction time. (Check for product racemization over time) sol_cond_temp->sol_cond_time sol_cond_time->end_node sol_mat->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

chiral_resolution_workflow start Start: Racemic Nordefrin Mixture step1 1. Add Chiral Resolving Agent (e.g., L-Tartaric Acid) in suitable solvent start->step1 step2 2. Selective Crystallization (One diastereomer precipitates) step1->step2 step3 3. Filtration step2->step3 solid Solid: (R,R)-Nordefrin-L-Tartrate Salt step3->solid filtrate Filtrate: (S,S)-Nordefrin-L-Tartrate Salt (in solution) step3->filtrate step4 4. Basification (e.g., NaOH) to break the salt solid->step4 step5 5. Extraction & Purification step4->step5 product Optically Pure This compound ((-)-α-Amino-β-(3,4-dihydroxyphenyl) -propanol) step5->product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound Enantiomers

This protocol is a general guideline and must be optimized for your specific instrument and column.

  • Column: Use a suitable chiral stationary phase column (e.g., β-cyclodextrin based).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A starting point could be 90:10 (v/v) Hexane:Isopropanol.

  • Optimization: If resolution is poor, systematically vary the mobile phase composition. Decreasing the percentage of the alcohol modifier will generally increase retention time and may improve resolution.

  • Flow Rate: Set to a standard flow rate (e.g., 1.0 mL/min). Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes increase column efficiency.

  • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., ~280 nm).

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase. Prepare a racemic standard for comparison to identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers.

  • Calculation: Once baseline separation is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: General Procedure for Chiral Resolution with Tartaric Acid

This procedure outlines the classical resolution of racemic nordefrin.

  • Dissolution: Dissolve racemic nordefrin base in a suitable heated alcohol solvent, such as methanol or ethanol.

  • Salt Formation: In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating if necessary.

  • Mixing and Crystallization: Slowly add the tartaric acid solution to the nordefrin solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • Liberation of Free Base: Suspend the collected crystals in water and add a base (e.g., 10% NaOH solution) until the pH is strongly alkaline (pH > 10) to break the tartrate salt and precipitate the free amine.

  • Extraction and Purification: Collect the precipitated enantiomerically enriched nordefrin by filtration, wash with water until neutral, and dry. The optical purity should be checked by chiral HPLC and the product can be further purified by re-crystallization if necessary. The other enantiomer can be recovered from the filtrate from step 4 by a similar process.

References

Technical Support Center: Mitigating Pressor Effects of High-Concentration Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving high-concentration levonordefrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the pressor effects of this compound?

A1: this compound is a sympathomimetic amine that primarily acts as a potent agonist at alpha-adrenergic receptors (α1 and α2) in vascular smooth muscle.[1][2] This agonism triggers a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1][2] It has significantly more alpha-adrenergic activity (approximately 75%) compared to its beta-adrenergic activity, leading to a pronounced and consistent pressor response.[3]

Q2: How does the pressor effect of this compound compare to that of epinephrine?

A2: While both are vasoconstrictors, this compound's pressor effects are qualitatively similar to norepinephrine, with a strong alpha-adrenergic stimulation causing a rise in systolic, diastolic, and mean arterial pressures. Epinephrine, on the other hand, has both alpha and beta-2 adrenergic effects; the beta-2 stimulation can cause vasodilation in certain vascular beds, which can partially counteract the alpha-mediated vasoconstriction. In equal concentrations, this compound is less potent than epinephrine in raising blood pressure. However, it is often used in higher concentrations in clinical preparations.

Q3: What is the recommended strategy for reversing the pressor effects of this compound in a research setting?

A3: The primary strategy for reversing the pressor effects of this compound is the administration of a non-selective alpha-adrenergic antagonist, such as phentolamine. Phentolamine competitively blocks the alpha-receptors, leading to vasodilation and a reduction in blood pressure.

Q4: Can non-selective beta-blockers be used to mitigate the pressor effects of this compound?

A4: No, in fact, co-administration of non-selective beta-blockers (e.g., propranolol) with this compound can paradoxically increase its pressor effects. This is because the beta-blocker inhibits the minimal beta-2 mediated vasodilation, leaving the alpha-adrenergic vasoconstriction unopposed, which can lead to a significant hypertensive event.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Hypertensive Response to this compound Administration
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Dosing Calculation Immediately cease this compound infusion. Double-check all calculations for drug concentration, infusion rate, and animal body weight.Correction of any calculation errors.
Interaction with Concomitant Medications Review all medications administered to the subject. Specifically, check for the presence of non-selective beta-blockers (e.g., propranolol), as these can potentiate the pressor effects of this compound.Identification of any interacting agents.
Individual Subject Variability/Sensitivity Monitor the subject's vital signs continuously. Be prepared to administer a reversal agent if blood pressure reaches critical levels.Stabilization of the subject's hemodynamics.
Inadvertent Intravascular Administration of a High Local Concentration If administered locally, ensure the injection was not intravascular. Monitor for rapid onset of systemic effects.Understanding the cause of the rapid pressor response.
Issue 2: Ineffective Reversal of Pressor Effects with Phentolamine
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Phentolamine Dose Review the administered dose of phentolamine. If the initial dose is ineffective, consider administering a supplemental dose according to established protocols.A dose-dependent decrease in blood pressure.
Delayed Administration of Phentolamine Administer phentolamine as soon as a significant pressor effect is observed. Delayed administration may require higher or repeated doses for effective reversal.Timely reversal of vasoconstriction.
Pharmacokinetic Factors in the Animal Model Consider the metabolic rate and drug clearance in the specific animal model being used. Adjust dosing or timing of administration accordingly in future experiments.Improved efficacy of reversal in subsequent experiments.

Data Presentation

Table 1: Dose-Response of Intravenously Administered this compound on Mean Arterial Pressure (MAP) in Anesthetized Dogs

Dose of this compound (µg/kg)Mean Increase in MAP (mmHg) ± SEM
0.115 ± 3
0.335 ± 5
1.068 ± 8
3.0105 ± 12
10.0140 ± 15

Data adapted from a study by Robertson et al., which evaluated the cardiovascular actions of intravenously administered nordefrin (the active component of this compound) in anesthetized dogs with autonomic reflexes blocked.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Pressor Effects

Objective: To quantify the dose-dependent pressor response to intravenously administered this compound in a rodent model.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous administration and arterial blood pressure monitoring

  • Pressure transducer and data acquisition system

  • Animal scale

Methodology:

  • Anesthetize the animal according to an approved institutional protocol.

  • Surgically implant a catheter into a femoral or carotid artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.

  • Implant a second catheter into a jugular or femoral vein for drug administration.

  • Allow the animal to stabilize under anesthesia, ensuring a stable baseline blood pressure for at least 20 minutes.

  • Prepare serial dilutions of this compound in sterile saline to achieve the desired dose range (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg).

  • Administer the lowest dose of this compound as an intravenous bolus.

  • Record the peak change in mean arterial pressure (MAP) from baseline.

  • Allow the blood pressure to return to baseline before administering the next dose.

  • Administer progressively higher doses of this compound, recording the peak MAP response for each dose.

Protocol 2: Phentolamine-Mediated Reversal of this compound-Induced Hypertension

Objective: To evaluate the efficacy of phentolamine in reversing the pressor effects of a high concentration of this compound.

Materials:

  • This compound hydrochloride

  • Phentolamine mesylate

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent

  • Catheters for intravenous administration and arterial blood pressure monitoring

  • Pressure transducer and data acquisition system

Methodology:

  • Follow steps 1-4 of Protocol 1 to prepare the anesthetized animal for blood pressure monitoring and drug administration.

  • Administer a high-concentration intravenous bolus of this compound (e.g., 10 µg/kg) to induce a significant and sustained hypertensive response.

  • Once the blood pressure has plateaued at its peak, administer an intravenous bolus of phentolamine. A common starting dose for reversal is in the range of 0.5-1.0 mg/kg, though dose-ranging studies may be necessary for your specific model.

  • Continuously monitor the arterial blood pressure and record the time to onset of blood pressure reduction and the time to return to baseline.

  • Observe the animal for any adverse effects.

Mandatory Visualizations

Levonordefrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Myosin Light Chain Phosphorylation & Muscle Contraction Ca_ion->Contraction Increases PKC->Contraction Sensitizes

Caption: this compound Signaling Pathway in Vasoconstriction.

Experimental_Workflow_Pressor_Reversal start Start: Anesthetize Animal & Insert Catheters baseline Record Stable Baseline Blood Pressure start->baseline levonordefrin_admin Administer High-Dose This compound (IV) baseline->levonordefrin_admin monitor_pressor Monitor & Record Peak Pressor Response levonordefrin_admin->monitor_pressor phentolamine_admin Administer Phentolamine (IV) at Peak Pressor Response monitor_pressor->phentolamine_admin monitor_reversal Continuously Monitor Blood Pressure Reversal phentolamine_admin->monitor_reversal end End: Euthanize Animal & Analyze Data monitor_reversal->end

Caption: Workflow for Pressor Effect Reversal Experiment.

Troubleshooting_Logic start Severe Hypertensive Response Observed check_dose Verify Dosing Calculations start->check_dose check_meds Review Concomitant Medications start->check_meds monitor Monitor Vitals Continuously check_dose->monitor is_beta_blocker Non-selective Beta-blocker Present? check_meds->is_beta_blocker administer_phentolamine Administer Phentolamine is_beta_blocker->administer_phentolamine Yes is_beta_blocker->monitor No administer_phentolamine->monitor document Document Incident & Re-evaluate Protocol monitor->document

Caption: Troubleshooting Logic for Severe Hypertensive Response.

References

Refinement of analytical methods for detecting trace amounts of Levonordefrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of trace amounts of levonordefrin. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV Analysis

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the basic amine group of this compound. 2. Mobile Phase pH: The pH of the mobile phase may not be optimal for maintaining a consistent ionization state of this compound. 3. Column Overload: Injecting too high a concentration of the analyte.1. Use a base-deactivated column or an end-capped column. 2. Adjust the mobile phase pH to be 2-3 units below the pKa of this compound's amine group (pKa ~8.5). A lower pH (e.g., pH 2.5-3.5) will ensure it is fully protonated. 3. Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). 4. Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) 1. Sample Overload: Exceeding the column's loading capacity. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration and pH. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and perform regular maintenance. Purge the pump to remove air bubbles.
Low Signal Intensity/Sensitivity 1. Suboptimal Detection Wavelength: The UV detector is not set to the absorption maximum of this compound. 2. Degradation of this compound: this compound, as a catecholamine, is susceptible to oxidation. 3. Poor Extraction Recovery: Inefficient sample preparation leading to loss of analyte.1. Set the UV detector to the λmax of this compound (~280 nm). 2. Prepare samples fresh and protect them from light and air. Consider adding an antioxidant like sodium metabisulfite to standards and samples. 3. Optimize the sample preparation procedure.

LC-MS/MS Analysis

Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound.[1][2] 2. High Salt Concentration: Non-volatile salts from the mobile phase or sample can suppress the MS signal.1. Improve sample cleanup: Use more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[3] 2. Optimize chromatography: Adjust the gradient to separate this compound from interfering matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS): This can compensate for matrix effects.[4] 4. Use volatile mobile phase additives: Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate, ammonium acetate).
Poor Sensitivity 1. Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, and gas flows. 2. Inefficient Desolvation: Incomplete removal of solvent from the analyte ions. 3. Analyte Degradation in the Ion Source: Thermal degradation of the analyte.1. Optimize MS parameters: Perform a tuning and optimization of the mass spectrometer for this compound. 2. Adjust desolvation gas temperature and flow rate. 3. Lower the ion source temperature if thermal degradation is suspected.
Carryover 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler, injector, or column. 2. Insufficient Needle Wash: The autosampler needle is not adequately cleaned between injections.1. Use a stronger needle wash solution, potentially containing a high percentage of organic solvent and a small amount of acid or base. 2. Increase the volume of the needle wash. 3. Optimize the chromatographic method to ensure complete elution of the analyte in each run.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing trace amounts of this compound?

A1: The main challenges include:

  • Stability: this compound is a catecholamine and is prone to oxidation, especially in neutral or alkaline conditions and when exposed to light and air. This can lead to lower than expected results.

  • Matrix Effects: When analyzing biological samples, endogenous components can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[1]

  • Peak Shape in HPLC: The basic nature of this compound can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the column packing.

  • Low Concentrations: As a vasoconstrictor in dental anesthetics, its concentration is relatively low, requiring sensitive analytical methods for accurate quantification.

Q2: How can I improve the stability of this compound in my samples and standards?

A2: To improve stability, consider the following:

  • pH: Maintain a low pH (e.g., by adding a small amount of acid like formic or acetic acid).

  • Antioxidants: Add an antioxidant such as sodium metabisulfite or ascorbic acid to your standard and sample solutions.

  • Storage: Store samples and standards at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term) and protect them from light by using amber vials.

  • Fresh Preparation: Prepare working solutions fresh daily if possible.

Q3: Which sample preparation technique is best for analyzing this compound in plasma?

A3: The choice of technique depends on the required sensitivity and cleanliness of the extract.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering matrix components, potentially leading to significant matrix effects in LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the extraction solvent and pH.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and can also be used to pre-concentrate the analyte, leading to better sensitivity. Cation exchange or reversed-phase cartridges can be suitable for this compound.

Q4: What are typical validation parameters for an analytical method for this compound?

A4: A typical method validation according to ICH or FDA guidelines would include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the analysis of this compound. Note that these values are illustrative and may vary depending on the specific instrumentation, column, and method conditions used.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Range0.1 - 10 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Range0.05 - 50 ng/mL
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Experimental Protocols

1. HPLC-UV Method for this compound in Pharmaceutical Formulations

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (25 mM, pH 3.0) and acetonitrile (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. LC-MS/MS Method for this compound in Human Plasma

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 212.1 → Product ion (Q3) m/z 194.1

    • Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z 215.1 → Product ion (Q3) m/z 197.1

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add 50 µL of internal standard solution.

    • Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 0.1 M acetic acid followed by methanol.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A for injection.

Visualizations

Levonordefrin_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor G_Protein Gi Protein Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway via the α2-adrenergic receptor.

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Peak Tailing) check_column Check Column - Age and performance - Correct column type? start->check_column check_mobile_phase Check Mobile Phase - Correct pH? - Prepared correctly? check_column->check_mobile_phase No replace_column Replace Column or Use Guard Column check_column->replace_column Yes check_sample Check Sample - Overloaded? - Solvent compatibility? check_mobile_phase->check_sample No adjust_mp Adjust Mobile Phase pH or Additive check_mobile_phase->adjust_mp Yes check_system Check HPLC System - Leaks? - Pump pressure stable? check_sample->check_system No dilute_sample Dilute Sample or Change Solvent check_sample->dilute_sample Yes system_maintenance Perform System Maintenance check_system->system_maintenance Yes resolved Problem Resolved replace_column->resolved adjust_mp->resolved dilute_sample->resolved system_maintenance->resolved

Caption: Logical workflow for troubleshooting HPLC peak shape issues.

Sample_Prep_Decision_Tree start Start: Sample Matrix matrix_type Complex Matrix? (e.g., Plasma, Urine) start->matrix_type simple_matrix Simple Matrix (e.g., Pharmaceutical Formulation) matrix_type->simple_matrix No sensitivity_needed High Sensitivity Required? matrix_type->sensitivity_needed Yes dilute_and_shoot Dilute and Shoot simple_matrix->dilute_and_shoot ppt Protein Precipitation (PPT) sensitivity_needed->ppt No cleanliness_needed High Cleanliness Required? sensitivity_needed->cleanliness_needed Yes lle Liquid-Liquid Extraction (LLE) cleanliness_needed->lle No spe Solid-Phase Extraction (SPE) cleanliness_needed->spe Yes

References

Technical Support Center: Managing Systemic Toxicity of Levonordefrin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the systemic toxicity of levonordefrin in animal studies.

Troubleshooting Guides

Issue 1: Unexpected Severe Adverse Events or Mortality at Low Doses

Question: We observed significant cardiovascular instability and mortality in our rat model at what we considered to be a low dose of this compound. What could be the cause?

Answer:

Several factors could contribute to this observation:

  • Animal Strain and Health Status: Different strains of the same species can have varying sensitivities to sympathomimetic amines. Underlying health conditions, even if subclinical, can also increase susceptibility.

  • Route and Speed of Administration: Intravenous administration, especially a rapid bolus, will produce more pronounced and potentially severe effects compared to subcutaneous or intramuscular routes.

  • Anesthesia: The type of anesthetic used can significantly impact the cardiovascular response to this compound. Some anesthetics may sensitize the myocardium to the effects of catecholamines.

  • Drug Interaction: If this compound is administered with other agents, there could be synergistic toxic effects. For instance, while this compound can decrease the toxicity of procaine, it may have different effects with other local anesthetics.[1][2]

Troubleshooting Steps:

  • Review Animal Model: Confirm the reported sensitivity of your specific animal strain to alpha-adrenergic agonists. Ensure all animals are healthy and properly acclimatized.

  • Adjust Administration Protocol: Consider a slower infusion rate or a different route of administration (e.g., subcutaneous) to reduce peak plasma concentrations.

  • Evaluate Anesthetic Protocol: Research potential interactions between your chosen anesthetic and sympathomimetic amines.

  • Isolate the Variable: If co-administering with another drug, conduct a pilot study with this compound alone to establish its baseline toxicity in your model.

Issue 2: Difficulty in Managing Severe Hypertension and Tachycardia

Question: Our canine subjects are experiencing severe, sustained hypertension and tachycardia following systemic administration of this compound. How can we manage this?

Answer:

Severe hypertension and tachycardia are expected toxic effects of a this compound overdose due to its action as an alpha-adrenergic agonist.[3] Management focuses on supportive care and pharmacological intervention.

Management Protocol:

  • Immediate Supportive Care:

    • Ensure a patent airway and provide supplemental oxygen.

    • Monitor vital signs continuously, including intra-arterial blood pressure and ECG.

    • Administer intravenous fluids to maintain hydration, but be cautious to avoid fluid overload in the presence of hypertension.

  • Pharmacological Intervention:

    • For Agitation and Seizures: Benzodiazepines (e.g., diazepam) are the first-line treatment for CNS hyperexcitability and can also help mitigate the cardiovascular effects.[4][5]

    • For Severe Hypertension: If hypertension is not controlled by sedation, an alpha-adrenergic antagonist like phentolamine is the specific antidote. Administer a test dose and titrate to effect while closely monitoring blood pressure to avoid hypotension.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of systemic this compound toxicity in animal models?

A1: Based on its pharmacology as a sympathomimetic amine and alpha-adrenergic agonist, the signs of systemic toxicity are dose-dependent and can include:

  • Central Nervous System (CNS):

    • Restlessness and agitation

    • Tremors

    • Seizures

    • In severe overdoses, CNS depression and coma can occur.

  • Cardiovascular System:

    • Hypertension (increased systolic and mean arterial pressure)

    • Tachycardia

    • Arrhythmias

    • Pale mucous membranes due to peripheral vasoconstriction

    • In cases of extreme overdose, cardiovascular collapse and hypotension may follow the initial hypertensive phase.

  • Respiratory System:

    • Tachypnea (rapid breathing)

    • Respiratory distress

    • In severe cases, respiratory depression may occur.

Q2: Are there any known LD50 values for this compound?

Q3: What is the mechanism of action for this compound's systemic toxicity?

A3: this compound is a sympathomimetic amine that primarily acts as an agonist at alpha-adrenergic receptors. Its systemic toxicity stems from excessive stimulation of these receptors, leading to widespread vasoconstriction, increased peripheral resistance, and a subsequent sharp rise in blood pressure. This can also lead to reflex changes in heart rate and direct cardiac stimulation, potentially causing arrhythmias.

Q4: Can phentolamine be used to reverse the systemic toxic effects of this compound?

A4: Yes, phentolamine is a non-selective alpha-adrenergic antagonist and can be used to counteract the hypertensive effects of a this compound overdose. It works by blocking the alpha-adrenergic receptors, thereby reversing the vasoconstriction caused by this compound. It is important to administer phentolamine cautiously and titrate the dose to avoid causing severe hypotension.

Q5: What is a general protocol for managing a suspected this compound overdose in a laboratory setting?

A5: A general management protocol should focus on immediate life support and targeted pharmacological intervention:

  • Stop Administration: Immediately cease the administration of this compound.

  • ABC of Life Support:

    • A (Airway): Ensure the airway is clear.

    • B (Breathing): Provide oxygen supplementation and mechanical ventilation if necessary.

    • C (Circulation): Establish intravenous access for fluid and drug administration.

  • Continuous Monitoring: Monitor vital signs (ECG, blood pressure, heart rate, respiratory rate, temperature) continuously.

  • Control CNS Effects: Administer benzodiazepines (e.g., diazepam) to control agitation and seizures.

  • Manage Hypertension: If severe hypertension persists after sedation, administer phentolamine intravenously, starting with a low dose and titrating to effect.

  • Supportive Care: Provide supportive care as needed, which may include managing hyperthermia with cooling measures and correcting any metabolic abnormalities.

Data Presentation

Table 1: Cardiovascular Effects of this compound in Combination with Mepivacaine in Dogs

ParameterDose of Mepivacaine with this compoundResult
Systolic Blood Pressure0.514 mg/kg and 1.542 mg/kgStatistically significant increase
Diastolic Blood Pressure0.514 mg/kg and 1.542 mg/kgNo statistically significant change
Mean Arterial Pressure0.514 mg/kg and 1.542 mg/kgStatistically significant increase
Heart Rate0.514 mg/kg and 1.542 mg/kgNo statistically significant change

Table 2: Phentolamine Dosing for Alpha-Adrenergic Antagonism (Canine)

IndicationDosageAdministration RouteReference
Blockade of Norepinephrine-induced Hyperkalemia1-9 mg/kgIntravenous
Management of Norepinephrine Extravasation10 mg diluted in 10 mL salineSubcutaneous (local infiltration)
Attenuation of Pressor Effects2 mg/kgIntravenous

Note: These doses are for specific indications and should be adapted cautiously for managing systemic this compound toxicity.

Experimental Protocols

Protocol: Induction and Management of this compound-Induced Cardiovascular Toxicity in Rats

Objective: To establish a model of this compound-induced cardiovascular toxicity and evaluate the efficacy of phentolamine as a reversal agent.

Animal Model: Male Sprague-Dawley rats (250-300g)

Materials:

  • This compound solution (e.g., 1 mg/mL)

  • Phentolamine mesylate solution (e.g., 5 mg/mL)

  • Anesthetic (e.g., isoflurane or urethane)

  • Intravenous catheterization supplies (for jugular or femoral vein)

  • Arterial line catheterization supplies (for carotid or femoral artery) for direct blood pressure monitoring

  • ECG monitoring system

  • Ventilator

  • Saline solution

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the rat using the chosen anesthetic protocol.

    • Place an intravenous catheter for drug administration.

    • Place an arterial line for continuous blood pressure monitoring.

    • Attach ECG leads to monitor heart rate and rhythm.

    • If necessary, intubate and ventilate the animal to maintain stable respiration.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 20 minutes after instrumentation.

    • Record baseline values for mean arterial pressure (MAP), heart rate (HR), and ECG.

  • Induction of Toxicity:

    • Administer this compound intravenously. A dose-finding study should be performed first. Start with a low dose (e.g., 10 µg/kg) and escalate in subsequent animals until a consistent and significant increase in MAP (e.g., >50% from baseline) is observed. Alternatively, a continuous infusion can be used (e.g., starting at 1-2 µg/kg/min) and titrated to effect.

  • Monitoring During Toxicity:

    • Continuously record MAP, HR, and ECG.

    • Observe for the development of arrhythmias or other signs of severe toxicity.

  • Management (Reversal):

    • Once a stable hypertensive state is achieved, administer phentolamine intravenously.

    • Begin with a low bolus dose (e.g., 0.1-0.5 mg/kg) and monitor the effect on MAP and HR.

    • If necessary, administer subsequent doses or a continuous infusion to titrate the blood pressure back towards baseline.

  • Post-Intervention Monitoring:

    • Continue to monitor the animal for a defined period (e.g., 60 minutes) after the administration of phentolamine to observe for any rebound hypertension or other adverse effects.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Visualizations

Levonordefrin_Toxicity_Pathway This compound Systemic this compound (Overdose) Alpha_Receptors Alpha-Adrenergic Receptors (Vascular Smooth Muscle, Heart) This compound->Alpha_Receptors Binds & Activates CNS_Stimulation CNS Stimulation This compound->CNS_Stimulation Vasoconstriction Widespread Vasoconstriction Alpha_Receptors->Vasoconstriction Cardiac_Stimulation Direct Cardiac Stimulation (Increased Inotropy & Chronotropy) Alpha_Receptors->Cardiac_Stimulation Peripheral_Resistance Increased Peripheral Resistance Vasoconstriction->Peripheral_Resistance Hypertension Severe Hypertension Peripheral_Resistance->Hypertension Tachycardia Tachycardia & Arrhythmias Cardiac_Stimulation->Tachycardia Seizures Agitation & Seizures CNS_Stimulation->Seizures Phentolamine Phentolamine (Antagonist) Phentolamine->Alpha_Receptors Blocks

Caption: Signaling pathway of this compound systemic toxicity.

Experimental_Workflow start Start: Anesthetize & Instrument Animal baseline Record Baseline Vitals (MAP, HR, ECG) start->baseline induce Induce Toxicity: IV this compound Administration baseline->induce monitor_tox Monitor for Signs of Toxicity (Hypertension, Tachycardia) induce->monitor_tox is_stable Stable Hypertensive State? monitor_tox->is_stable is_stable->induce No manage Management: Administer Phentolamine & Supportive Care is_stable->manage Yes monitor_post Post-Intervention Monitoring manage->monitor_post end End of Experiment: Euthanasia monitor_post->end

Caption: Experimental workflow for managing this compound toxicity.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Custom Levonordefrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the custom synthesis of Levonordefrin.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

1.1 Low Reaction Yield

Question: We are experiencing consistently low yields in our this compound synthesis. What are the potential causes and how can we troubleshoot this?

Answer: Low reaction yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Starting Material Quality: The purity of the starting material, typically 3',4'-dihydroxy-2-aminopropiophenone, is critical. Impurities can interfere with the reaction, leading to side products and reduced yield.

    • Recommendation: Verify the purity of the starting material using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure it meets the required specifications before proceeding with the synthesis.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

    • Temperature: Ensure precise temperature control at each step, as deviations can lead to incomplete reactions or degradation of products.

    • pH: The pH of the reaction mixture can influence the reactivity of functional groups. Monitor and adjust the pH as specified in the protocol.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.

  • Reagent Stoichiometry and Quality: Incorrect amounts or poor quality of reagents, especially the reducing agent in the ketone reduction step, will directly impact the yield.

    • Recommendation: Use freshly prepared or properly stored reagents. Accurately measure the stoichiometry of all reactants.

  • Catalyst Activity (for Asymmetric Hydrogenation): If employing a catalytic asymmetric hydrogenation route, the activity of the chiral catalyst is paramount.

    • Recommendation: Ensure the catalyst has not been deactivated by impurities or improper handling. A screening of different catalysts or catalyst loadings may be necessary to optimize the reaction.

1.2 High Levels of Impurities

Question: Our final this compound product shows high levels of impurities after purification. How can we identify and minimize these?

Answer: Impurity profiling is essential for identifying the source of contamination and implementing corrective actions.

  • Common Impurities: Process-related impurities in phenylethanolamine synthesis can include starting materials, intermediates, and byproducts from side reactions.

    • Over-alkylation products: Can occur if the amine is susceptible to further reaction.

    • Decomposition products: Catechol moieties are sensitive to oxidation.

  • Identification of Impurities: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities, providing clues to their structures. NMR spectroscopy can further elucidate the exact structures.

  • Minimizing Impurities:

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol group.

    • Purification of Intermediates: Purifying intermediates at each step can prevent the carry-over of impurities into the final product.

    • Recrystallization: Optimize the recrystallization solvent and conditions for the final product to effectively remove impurities. Multiple recrystallizations may be necessary.

1.3 Poor Stereochemical Control (Incorrect Diastereomer/Enantiomer Ratio)

Question: We are struggling to obtain the desired (1R,2S)-stereoisomer of this compound with high purity. What strategies can we employ to improve stereocontrol?

Answer: Achieving the correct stereochemistry is critical for the pharmacological activity of this compound.

  • Asymmetric Reduction: The reduction of the prochiral ketone (3',4'-dihydroxy-2-aminopropiophenone) is the key stereochemistry-determining step.

    • Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from chiral auxiliaries, can stereoselectively deliver the hydride to form the desired alcohol configuration.

    • Catalytic Asymmetric Hydrogenation: This is a powerful technique that utilizes a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial and often requires optimization.

  • Chiral Resolution: If a racemic or diastereomeric mixture is obtained, chiral resolution can be used to separate the desired isomer.

    • Diastereomeric Salt Formation: React the mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.[1]

  • Analytical Monitoring: It is crucial to monitor the stereochemical purity at each step.

    • Chiral HPLC: Develop and validate a chiral HPLC method to separate and quantify the different stereoisomers. This will allow you to assess the effectiveness of your stereocontrol strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during this compound synthesis to ensure batch-to-batch consistency?

A1: To ensure consistency, it is vital to meticulously control the following parameters:

  • Purity and identity of all raw materials and reagents.

  • Precise control of reaction temperatures and times.

  • Strict adherence to the defined pH ranges for each reaction step.

  • Consistent agitation speeds to ensure homogenous reaction mixtures.

  • Controlled rates of reagent addition.

  • Consistent work-up and purification procedures, including solvent volumes and crystallization conditions.

Q2: What are the recommended analytical methods for in-process controls and final product release of this compound?

A2: A robust analytical program is essential. Recommended methods include:

  • HPLC: For assay, purity, and impurity profiling. A stability-indicating method should be developed and validated.

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity.

  • NMR Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For confirmation of functional groups.

  • Gas Chromatography (GC): To quantify residual solvents.

  • Karl Fischer Titration: To determine water content.

Q3: How can we control for residual solvents in the final this compound API?

A3: Residual solvents are a critical quality attribute. Control strategies include:

  • Solvent Selection: Use solvents with low toxicity and high volatility whenever possible.

  • Drying Procedures: Optimize the drying process for the final product (e.g., temperature, pressure, and time) to effectively remove residual solvents.

  • Analytical Testing: Use a validated GC method to quantify residual solvents and ensure they are below the limits specified by regulatory guidelines (e.g., ICH Q3C).[2][3]

Q4: What are the typical specifications for this compound according to the USP monograph?

A4: The United States Pharmacopeia (USP) provides specifications for this compound, often in the context of a formulated product like "Mepivacaine Hydrochloride and this compound Injection." Key specifications include:

  • Assay: Typically between 90.0% and 110.0% of the labeled amount.[4]

  • pH: For the injection, the pH is typically between 3.5 and 5.0.[4]

  • Identity: Confirmed by specific tests.

  • Related compounds/impurities: Limits are set for known and unknown impurities.

It is essential to consult the current USP monograph for the most up-to-date and complete specifications.

Section 3: Data Presentation

Table 1: Typical HPLC Parameters for this compound Assay and Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at approximately 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Key Considerations for Asymmetric Synthesis Strategies

StrategyKey Parameters to ControlPotential Issues
Catalytic Asymmetric Hydrogenation Catalyst selection and loading, hydrogen pressure, temperature, solvent, substrate purity.Catalyst deactivation, low enantioselectivity, slow reaction rates.
Chiral Resolution via Diastereomeric Salts Choice of resolving agent, solvent for crystallization, temperature profile for crystallization, number of recrystallizations.Incomplete separation, low yield of the desired enantiomer, difficulty in removing the resolving agent.

Section 4: Experimental Protocols

4.1 Protocol: Chiral HPLC for Enantiomeric Purity of this compound

This protocol provides a general guideline. Method development and validation are required for specific applications.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amine enantiomers (e.g., a cyclodextrin-based or polysaccharide-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at approximately 280 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The two enantiomers should be well-resolved. Calculate the percentage of each enantiomer based on their peak areas.

4.2 Protocol: Synthesis of this compound via Asymmetric Hydrogenation (Illustrative)

This is a conceptual protocol. Specific catalysts, reagents, and conditions must be determined through literature review and laboratory optimization.

  • Starting Material: 3',4'-Dihydroxy-2-aminopropiophenone hydrochloride.

  • Catalyst: A suitable chiral rhodium or ruthenium phosphine catalyst (e.g., Rh(COD)₂BF₄ with a chiral bisphosphine ligand like BINAP).

  • Solvent: A degassed polar solvent such as methanol or ethanol.

  • Procedure: a. In a high-pressure reactor, dissolve the starting material in the solvent under an inert atmosphere. b. Add the chiral catalyst. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). d. Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) with stirring. e. Monitor the reaction progress by HPLC until the starting material is consumed. f. Cool the reactor, vent the hydrogen, and release the pressure. g. The crude product can then be isolated and purified by crystallization.

Section 5: Mandatory Visualizations

Levonordefrin_Synthesis_Pathway start 3',4'-Dihydroxypropiophenone intermediate1 3',4'-Dihydroxy-2-bromopropiophenone start->intermediate1 Bromination intermediate2 3',4'-Dihydroxy-2-aminopropiophenone intermediate1->intermediate2 Amination product This compound ((1R,2S)-isomer) intermediate2->product Asymmetric Reduction Troubleshooting_Workflow start Batch Fails Specification issue_yield Low Yield? start->issue_yield issue_purity High Impurity? start->issue_purity issue_stereo Incorrect Stereoisomer Ratio? start->issue_stereo sub_yield1 Check Starting Material Purity issue_yield->sub_yield1 sub_yield2 Verify Reaction Conditions (Temp, Time, pH) issue_yield->sub_yield2 sub_yield3 Confirm Reagent Stoichiometry issue_yield->sub_yield3 sub_purity1 Identify Impurities (LC-MS) issue_purity->sub_purity1 sub_purity2 Optimize Purification (Recrystallization) issue_purity->sub_purity2 sub_purity3 Use Inert Atmosphere issue_purity->sub_purity3 sub_stereo1 Evaluate Asymmetric Catalyst/Reagent issue_stereo->sub_stereo1 sub_stereo2 Optimize Chiral Resolution issue_stereo->sub_stereo2 sub_stereo3 Validate Chiral HPLC Method issue_stereo->sub_stereo3 Signaling_Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Response Vasoconstriction PKA->Response Leads to

References

Validation & Comparative

Comparative Analysis of Levonordefrin and Epinephrine on Vasoconstriction Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of levonordefrin and epinephrine, two sympathomimetic amines commonly used as vasoconstrictors in local anesthetic solutions. The following sections detail their mechanisms of action, comparative potency, and crucially, their effects on the duration of vasoconstriction, supported by available experimental data.

Executive Summary

Epinephrine and this compound are both effective vasoconstrictors that prolong the duration of local anesthesia by decreasing regional blood flow.[1] This action allows the local anesthetic to remain at the nerve site for a longer period, enhancing the depth and duration of anesthesia.[1] While epinephrine is a potent and widely used vasoconstrictor, this compound presents a pharmacologically distinct alternative.

Epinephrine acts on both alpha (α) and beta (β) adrenergic receptors.[2] Its vasoconstrictive effects are primarily mediated by α-receptors, while its stimulation of β-receptors can lead to systemic effects such as increased heart rate and bronchodilation.[1][2]

This compound is considered less potent than epinephrine and exhibits a stronger affinity for α-receptors (approximately 75%) with less β-receptor activity (approximately 25%). To achieve a clinically comparable vasoconstrictive effect to epinephrine, this compound is used in a higher concentration (1:20,000) compared to the common dental formulation of epinephrine (1:100,000).

While direct comparative studies quantifying the duration of vasoconstriction are limited, clinical research on the duration of pulpal anesthesia provides valuable insights. Studies comparing commonly used formulations of local anesthetics with these two vasoconstrictors have found no statistically significant difference in the duration of pulpal anesthesia for up to 60 minutes.

Data Presentation: Comparative Vasoconstrictor Properties

FeatureThis compoundEpinephrine
Receptor Affinity Primarily α-adrenergic (75%), with some β-adrenergic activity (25%)α and β-adrenergic (approximately equal affinity)
Common Concentration 1:20,0001:100,000 or 1:200,000
Relative Potency Less potent than epinephrineMore potent than this compound
Time to Peak Vasoconstriction Data not availableApproximately 7-10 minutes, with some studies suggesting up to 26 minutes
Duration of Action (Inferred from Anesthesia Duration) Clinically equivalent to epinephrine in common dental formulations for procedures up to 60 minutes. Mepivacaine 2% with this compound 1:20,000 provides pulpal anesthesia for 60-90 minutes.The duration of vasoconstriction is dose-dependent and can last from 60 to 120 minutes. Intravenous administration has a short duration of 2-10 minutes.

Experimental Protocols

Measurement of Cutaneous Vasoconstriction using Laser Doppler Flowmetry

A common experimental method to quantify the duration and intensity of vasoconstriction is laser Doppler flowmetry. This non-invasive technique measures microcirculatory blood flow in the skin.

Objective: To compare the duration of vasoconstriction induced by subcutaneous injections of this compound and epinephrine.

Materials:

  • Laser Doppler Flowmeter with a surface probe

  • Syringes and needles for subcutaneous injection

  • Solutions of this compound and epinephrine at clinically relevant concentrations (e.g., this compound 1:20,000 and epinephrine 1:100,000)

  • Saline solution (as control)

  • Skin thermometer

  • Data acquisition system

Procedure:

  • Subject Preparation: Healthy volunteers are acclimatized to a temperature-controlled room to ensure stable baseline skin blood flow.

  • Baseline Measurement: A laser Doppler probe is attached to the forearm skin, and baseline blood flow is recorded for a set period.

  • Injection: A standardized volume of the test solution (this compound, epinephrine, or saline) is injected subcutaneously at a marked site near the laser Doppler probe.

  • Continuous Monitoring: Skin blood flow is continuously monitored and recorded from the moment of injection until it returns to the baseline level.

  • Data Analysis: The duration of vasoconstriction is determined by measuring the time from the onset of reduced blood flow to the time when the blood flow returns to and stabilizes at the pre-injection baseline. The magnitude of vasoconstriction is calculated as the maximum percentage decrease from baseline blood flow.

Signaling Pathways

The vasoconstrictive effects of both this compound and epinephrine are initiated by their binding to adrenergic receptors on vascular smooth muscle cells. This binding triggers a cascade of intracellular events leading to muscle contraction and narrowing of the blood vessels.

This compound Signaling Pathway

This compound primarily acts as an agonist at α-adrenergic receptors.

Levonordefrin_Signaling This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor G_Protein Gq Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: this compound's primary signaling pathway for vasoconstriction.

Epinephrine Signaling Pathway

Epinephrine activates both α and β-adrenergic receptors, but its vasoconstrictive effects are mediated through α-receptors, following a similar pathway to this compound.

Epinephrine_Signaling Epinephrine Epinephrine Alpha_Receptor α-Adrenergic Receptor Epinephrine->Alpha_Receptor Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor G_Protein_q Gq Protein Activation Alpha_Receptor->G_Protein_q G_Protein_s Gs Protein Activation Beta_Receptor->G_Protein_s PLC Phospholipase C (PLC) Activation G_Protein_q->PLC AC Adenylyl Cyclase Activation G_Protein_s->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation

Caption: Epinephrine's dual signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study comparing the vasoconstriction duration of this compound and epinephrine.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Subject Recruitment (Healthy Volunteers) B Informed Consent and Screening A->B C Acclimatization to Controlled Environment B->C D Baseline Skin Blood Flow Measurement (Laser Doppler) C->D E Randomized Subcutaneous Injection (this compound, Epinephrine, Saline) D->E F Continuous Blood Flow Monitoring E->F G Determine Onset and Duration of Vasoconstriction F->G H Calculate Maximum Percentage Decrease in Blood Flow G->H I Statistical Comparison between Groups H->I

Caption: Workflow for comparing vasoconstrictor duration.

References

Validating the Efficacy of Levonordefrin as a Hemostatic Agent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of levonordefrin's hemostatic efficacy with other alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of hemostasis and surgical adjuncts. While direct comparative studies on the hemostatic efficacy of this compound in surgical models are limited, this document synthesizes existing data on its mechanism of action, its comparison with epinephrine, and the methodologies used to evaluate hemostatic agents.

Executive Summary

This compound, a synthetic sympathomimetic amine, is used as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and to control local bleeding.[1][2] It functions as an agonist at alpha-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and a subsequent reduction in blood flow at the site of administration.[1] While clinically considered a less potent vasoconstrictor than epinephrine, a 1:20,000 concentration of this compound is often regarded as equivalent in anesthetic efficacy to a 1:100,000 concentration of epinephrine.[3][4] However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their hemostatic capabilities in controlled surgical models. This guide aims to bridge this gap by presenting the available evidence and outlining established experimental protocols for future research.

Data Presentation: Comparative Analysis of Vasoconstrictors

Due to the lack of direct comparative studies on the hemostatic efficacy of this compound, this section presents data on its anesthetic equivalence to epinephrine, alongside hemostatic data for epinephrine from various studies. This allows for an indirect comparison and highlights the need for further research.

Table 1: Anesthetic Efficacy and Systemic Effects of this compound and Epinephrine

Anesthetic FormulationAnesthetic Success Rate (Maxillary Infiltration)Mean Increase in Heart Rate (beats per minute)Reference
2% Mepivacaine with 1:20,000 this compound87-90%23-24
2% Lidocaine with 1:100,000 Epinephrine87-90%23-24

Table 2: Hemostatic Efficacy of Epinephrine in Surgical Models

Surgical ModelAnesthetic/Hemostatic AgentOutcome MeasureResultsReference
Rat Dermatologic Surgery1% Lidocaine with 1:50,000 EpinephrineSurgeon's rating of intraoperative bleedingSignificantly lower bleeding compared to 1:200,000 epinephrine.
Rat Dermatologic Surgery1% Lidocaine with 1:100,000 EpinephrineSurgeon's rating of intraoperative bleedingNo significant difference compared to 1:200,000 epinephrine.
Rat Dental Extraction2% Lidocaine with varying Epinephrine concentrationsHemostatic effectL200, L100, and L80 groups showed significantly better hemostasis than the epinephrine-free group.
Human Periodontal Surgery2% Lignocaine with 1:80,000 EpinephrineBlood Loss Volume (ml)38.8 ± 2.04

Table 3: Comparison of Other Topical Hemostatic Agents in Animal Models

Surgical ModelHemostatic AgentOutcome MeasureResultsReference
Rodent Tooth Extraction (under Rivaroxaban)VIVO (Tissue Adhesive)Bleeding Time (minutes)0.14 ± 0.03
Rodent Tooth Extraction (under Rivaroxaban)Gelatin SpongeBleeding Time (minutes)Not reported, but VIVO was significantly shorter.
Swine Aortic HemorrhageFibrin Sealant DressingInitial HemostasisAchieved in all 6 pigs
Swine Aortic HemorrhageChitosan DressingInitial HemostasisAchieved in 5 of 7 pigs

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of hemostatic agents. Below are summaries of experimental protocols adapted from the literature that can be applied to evaluate the efficacy of this compound.

Rodent Molar Extraction Model for Hemostasis Evaluation

This model is suitable for assessing topical hemostatic agents in a dental context.

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • Careful extraction of the maxillary first molar using a small dental elevator and forceps.

    • The extraction socket is gently irrigated with saline to remove any debris.

  • Application of Hemostatic Agent:

    • The test article (e.g., this compound solution applied to a gelatin sponge) or control is placed into the extraction socket.

    • Gentle pressure is applied for a standardized period (e.g., 30 seconds).

  • Measurement of Hemostasis:

    • Bleeding Time: The time from the removal of pressure until the cessation of visible bleeding is recorded. A filter paper can be used to gently blot the area at set intervals to check for active bleeding.

    • Blood Loss: Pre-weighed gauze is used to collect blood from the socket for a defined period. The gauze is then re-weighed to determine the amount of blood loss.

  • Endpoint: Observation for re-bleeding at set time points post-procedure.

Swine Femoral Artery Injury Model

This large animal model is used to simulate more severe arterial bleeding.

  • Animal Model: Domestic swine (30-40 kg).

  • Anesthesia: Induction with intramuscular tiletamine/zolazepam and maintenance with inhaled isoflurane.

  • Surgical Procedure:

    • A surgical cut-down is performed to expose the femoral artery.

    • A standardized arteriotomy is created using a biopsy punch.

    • Uncontrolled bleeding is allowed for a short period (e.g., 30 seconds).

  • Application of Hemostatic Agent:

    • The hemostatic agent is applied directly to the bleeding site.

    • Standardized pressure is applied for a set duration.

  • Measurement of Hemostasis:

    • Success of Hemostasis: Defined as the cessation of bleeding within a specific timeframe after application.

    • Total Blood Loss: All shed blood is collected via suction and sponges and quantified.

    • Physiological Monitoring: Continuous monitoring of mean arterial pressure, heart rate, and other vital signs.

  • Endpoint: Survival at the end of the observation period (e.g., 3 hours).

Mandatory Visualization

Signaling Pathway of this compound and Epinephrine

This compound This compound Alpha1 α1 This compound->Alpha1 High Affinity Alpha2 α2 This compound->Alpha2 Moderate Affinity Beta1 β1 This compound->Beta1 Low Affinity Epinephrine Epinephrine Epinephrine->Alpha1 High Affinity Epinephrine->Alpha2 High Affinity Epinephrine->Beta1 High Affinity Beta2 β2 Epinephrine->Beta2 High Affinity Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Alpha2->Vasoconstriction IncreasedHeartRate Increased Heart Rate Beta1->IncreasedHeartRate IncreasedContractility Increased Contractility Beta1->IncreasedContractility Vasodilation Vasodilation Beta2->Vasodilation

Caption: Signaling pathways of this compound and Epinephrine.

Experimental Workflow for Evaluating Hemostatic Agents

cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_intervention Intervention cluster_measurement Measurement cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Swine) Anesthesia Administer Anesthesia AnimalModel->Anesthesia SurgicalSite Prepare Surgical Site Anesthesia->SurgicalSite CreateWound Create Standardized Wound (e.g., Extraction, Arteriotomy) SurgicalSite->CreateWound InduceBleeding Induce Bleeding CreateWound->InduceBleeding ApplyAgent Apply Hemostatic Agent (this compound vs. Control) InduceBleeding->ApplyAgent ApplyPressure Apply Standardized Pressure ApplyAgent->ApplyPressure MeasureBleedingTime Measure Bleeding Time ApplyPressure->MeasureBleedingTime MeasureBloodLoss Measure Blood Loss ApplyPressure->MeasureBloodLoss MonitorVitals Monitor Vital Signs ApplyPressure->MonitorVitals StatisticalAnalysis Statistical Analysis MeasureBleedingTime->StatisticalAnalysis MeasureBloodLoss->StatisticalAnalysis MonitorVitals->StatisticalAnalysis CompareEfficacy Compare Efficacy StatisticalAnalysis->CompareEfficacy

Caption: Workflow for evaluating hemostatic agents in surgical models.

References

Head-to-Head Comparison of Receptor Binding Affinity: Levonordefrin vs. Norepinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the receptor binding affinities of levonordefrin and norepinephrine for various adrenergic receptor subtypes. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Summary of Receptor Binding Affinities

While direct, comprehensive quantitative binding data for this compound is limited in the public domain, its pharmacological profile is well-characterized and often compared to that of norepinephrine. Norepinephrine is an endogenous catecholamine with a well-defined affinity for adrenergic receptors. This compound, a synthetic sympathomimetic amine, is recognized for its vasoconstrictive properties, primarily mediated through its interaction with alpha-adrenergic receptors.[1]

Studies indicate that this compound's receptor activity profile qualitatively resembles that of norepinephrine, with a key distinction being its significantly lower activity at β2-adrenergic receptors.[2] This difference in receptor selectivity underlies the variations in their clinical effects.

Norepinephrine Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of norepinephrine for various human adrenergic receptor subtypes, as compiled from the IUPHAR/BPS Guide to PHARMACOLOGY database. Lower Ki values indicate higher binding affinity.

Receptor SubtypeNorepinephrine Ki (nM)
α1A 160
α1B 130
α1D 100
α2A 13
α2B 32
α2C 25
β1 470
β2 11000
β3 730

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. Ki values are composites from various studies and should be considered approximate.

This compound Receptor Binding Profile
  • Alpha-Adrenergic Receptors: this compound is a potent agonist at alpha-adrenergic receptors, which mediates its pronounced vasoconstrictor effects.[3] Its antihypertensive effect at the central level is thought to be mediated by activation of alpha-2 adrenergic receptors.[1]

  • Beta-Adrenergic Receptors: A defining feature of this compound is its relative lack of activity at β2-adrenergic receptors.[2] This contrasts with norepinephrine, which also has low affinity for β2 receptors, and even more so with epinephrine, which is a potent β2 agonist. This lack of β2 activity contributes to a lower likelihood of certain side effects like bronchodilation and vasodilation in skeletal muscle beds. Some sources suggest it has moderate effects on beta-2 receptors, though this is less consistently reported. It is considered to have some activity at β1-receptors, contributing to potential cardiac stimulation.

Adrenergic Receptor Signaling Pathways

The physiological effects of this compound and norepinephrine are dictated by the specific signaling cascades initiated upon binding to their respective adrenergic receptor targets.

cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling (β1 & β2) a1 α1 Receptor gq Gq/11 a1->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C dag->pkc response_a1 Smooth Muscle Contraction ca->response_a1 pkc->response_a1 a2 α2 Receptor gi Gi/o a2->gi ac_inhib Adenylyl Cyclase (Inhibition) gi->ac_inhib camp_inhib ↓ cAMP ac_inhib->camp_inhib response_a2 Inhibition of Neurotransmitter Release camp_inhib->response_a2 b β Receptor (β1/β2) gs Gs b->gs ac_stim Adenylyl Cyclase (Stimulation) gs->ac_stim camp_stim ↑ cAMP ac_stim->camp_stim pka Protein Kinase A camp_stim->pka response_b Physiological Response (e.g., ↑ Heart Rate, Smooth Muscle Relaxation) pka->response_b cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation (remove debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend protein_assay Protein Quantification resuspend->protein_assay incubate Incubation: Membranes + Radioligand + Test Compound (e.g., this compound) protein_assay->incubate filter Rapid Vacuum Filtration (separate bound from free radioligand) incubate->filter components Components: - Constant [Radioligand] - Varying [Test Compound] - Buffer components->incubate wash Wash Filters filter->wash scintillation Scintillation Counting (measure radioactivity) wash->scintillation plot Plot % Inhibition vs. [Test Compound] scintillation->plot ic50 Determine IC50 plot->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

References

A Comparative Analysis of Levonordefrin and Epinephrine as Vasoconstrictors in Local Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vasoconstrictors Levonordefrin and Epinephrine when used in conjunction with local anesthetics. The information presented is based on data from prospective, randomized, double-blind clinical trials to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two agents.

Executive Summary

This compound and Epinephrine are both sympathomimetic amines utilized as vasoconstrictors in local anesthetic solutions to prolong the duration of anesthesia, provide hemostasis, and reduce the systemic absorption of the anesthetic agent.[1][2][3] While Epinephrine is the more commonly used vasoconstrictor, this compound presents itself as a viable alternative.[1][4] Clinical studies reveal that while both agents demonstrate comparable efficacy in anesthetic success, there are nuances in their receptor activity and systemic effects that are critical for consideration in clinical and developmental contexts.

Data Presentation: Efficacy and Systemic Effects

The following tables summarize quantitative data from comparative clinical trials.

Table 1: Anesthetic Efficacy of this compound and Epinephrine Formulations

Anesthetic FormulationAnesthetic Success Rate (Maxillary Central Incisor)Anesthetic Success Rate (Maxillary First Molar)Reference
2% Mepivacaine with 1:20,000 this compound90%87%
2% Lidocaine with 1:100,000 Epinephrine90%88%

Anesthetic success was defined as achieving two consecutive '80' readings with an electric pulp tester within 10 minutes of administration.

Table 2: Comparative Systemic Cardiovascular Effects

Anesthetic FormulationMean Increase in Heart Rate (beats per minute)Percentage of Subjects with Increased Heart RateReference
2% Mepivacaine with 1:20,000 this compound~23-2480%
2% Lidocaine with 1:100,000 Epinephrine~23-2480%

Experimental Protocols

The data presented above is primarily derived from a prospective, randomized, double-blind, crossover study comparing 2% mepivacaine with 1:20,000 this compound and 2% lidocaine with 1:100,000 epinephrine for maxillary infiltrations.

Study Design:

  • Participants: Sixty healthy adult subjects.

  • Randomization: Subjects were randomly assigned to receive one of the two anesthetic formulations at their first appointment.

  • Blinding: Both the operator and the subject were blinded to the anesthetic solution being administered. The cartridges were masked to conceal their identity.

  • Procedure: Each subject received a 1.8 mL maxillary infiltration injection for the central incisor and first molar at two separate appointments, spaced at least one week apart. In the second appointment, they received the alternate anesthetic formulation (crossover design).

  • Outcome Measurement: The anesthetic efficacy was assessed using an electric pulp tester. The teeth were tested in two-minute cycles for a total of 60 minutes. Anesthetic success was defined as obtaining two consecutive readings of 80 with the electric pulp tester within 10 minutes of injection.

Signaling Pathways

The physiological effects of this compound and Epinephrine are mediated through their interaction with adrenergic receptors.

Epinephrine Signaling Pathway

Epinephrine acts on both alpha (α) and beta (β) adrenergic receptors. Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events. The stimulation of β-adrenergic receptors, for instance, activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

Epinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Receptor Adrenergic Receptor (GPCR) Epinephrine->Receptor G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_Protein->AC activates ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates Levonordefrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Alpha-1 Adrenergic Receptor (GPCR) This compound->Receptor G_Protein G-Protein (Gq) Receptor->G_Protein activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_Protein->PLC activates PIP2 PIP2 PIP2->IP3 cleaves to PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Vasoconstriction Ca2->Response PKC->Response Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Recruitment Subject Recruitment (N=60) Randomization Randomization Recruitment->Randomization GroupA Group A: Receive this compound Formulation Randomization->GroupA GroupB Group B: Receive Epinephrine Formulation Randomization->GroupB Pulp_Test1 Electric Pulp Testing (0-60 min) GroupA->Pulp_Test1 GroupB->Pulp_Test1 Washout Washout Period (≥1 week) CrossoverA Group A: Receive Epinephrine Formulation Washout->CrossoverA CrossoverB Group B: Receive this compound Formulation Washout->CrossoverB Pulp_Test2 Electric Pulp Testing (0-60 min) CrossoverA->Pulp_Test2 CrossoverB->Pulp_Test2 Pulp_Test1->Washout Analysis Compare Anesthetic Success and Duration Pulp_Test2->Analysis

References

Evaluating the difference in systemic effects between Levonordefrin and phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the systemic effects of two sympathomimetic amines, Levonordefrin and Phenylephrine. Both agents are utilized for their vasoconstrictive properties, but their distinct pharmacological profiles result in different systemic effects. This document summarizes available experimental data, outlines experimental methodologies, and visualizes key pathways to aid in research and development.

Executive Summary

This compound and Phenylephrine are both alpha-adrenergic receptor agonists that induce vasoconstriction. However, their receptor selectivity and resulting systemic hemodynamic effects differ significantly. Phenylephrine is a potent and selective α1-adrenergic receptor agonist, leading to a predictable increase in systemic vascular resistance and blood pressure, often accompanied by a reflex decrease in heart rate. This compound's profile is less definitively characterized, with evidence suggesting it acts as a potent agonist at α-adrenergic receptors with some β-adrenergic activity, qualitatively resembling norepinephrine. Data on its systemic effects in humans is less extensive than for phenylephrine. This guide presents a side-by-side comparison of their known systemic effects based on available preclinical and clinical data.

Quantitative Data on Systemic Effects

The following tables summarize the quantitative data on the systemic effects of this compound and Phenylephrine from experimental studies. It is important to note that direct head-to-head comparative studies in humans are limited; therefore, the data presented is compiled from separate investigations.

Table 1: Cardiovascular Effects of this compound in Anesthetized Dogs

Dose (µg/kg, IV)Change in Mean Arterial Pressure (mmHg)
0.1+15 (approx.)
0.3+25 (approx.)
1.0+45 (approx.)
3.0+65 (approx.)
10.0+80 (approx.)

Data adapted from a study evaluating the pressor effects of nordefrin (the racemic form of this compound) in anesthetized dogs with autonomic blockade. The study noted no evidence of β2-adrenoceptor-mediated vasodilation with nordefrin.[1]

Table 2: Hemodynamic Effects of Intravenous Phenylephrine Infusion in Septic Surgical Patients

Infusion Rate (µg/kg/min)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)Cardiac Index (L/min/m²)Systemic Vascular Resistance Index (dyne·s/cm⁵·m²)
Baseline 70 ± 8105 ± 184.6 ± 1.51235 ± 433
0.5 75 ± 9102 ± 184.5 ± 1.51362 ± 458
1.0 79 ± 10101 ± 194.4 ± 1.41488 ± 502
2.0 85 ± 1199 ± 204.3 ± 1.41658 ± 564
3.0 90 ± 1297 ± 214.2 ± 1.31820 ± 615
4.0 94 ± 1396 ± 214.1 ± 1.31958 ± 660
8.0 103 ± 1594 ± 224.0 ± 1.22250 ± 750

Values are presented as mean ± standard deviation. Data is from a dose-response study of phenylephrine in critically ill, septic surgical patients.[2]

Receptor Binding and Activity Profile

Table 3: Adrenergic Receptor Activity Profile

DrugPrimary Receptor Target(s)Receptor ActionKey Characteristics
This compound α-adrenergic receptorsAgonistPossesses strong α-adrenergic activity (~75%) with some β2-adrenergic activity (~25%).[3] Its cardiovascular effects qualitatively resemble those of norepinephrine.[1]
Phenylephrine α1-adrenergic receptorsSelective AgonistA potent and selective α1-adrenergic receptor agonist with minimal to no activity at β-adrenergic receptors.[4]

Note: There is some conflicting information in publicly available databases regarding this compound's precise receptor activity, with some sources suggesting α2-agonism and α1-antagonism. However, functional studies indicate a predominant α-agonist effect leading to vasoconstriction.

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in an Animal Model (Canine)

This protocol is based on a study evaluating the pressor effects of sympathomimetic amines.

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained with a suitable agent (e.g., pentobarbital sodium).

  • Instrumentation:

    • The trachea is intubated to ensure a patent airway.

    • A femoral vein is cannulated for intravenous drug administration.

    • A femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure.

    • Heart rate is derived from the arterial pressure waveform.

  • Autonomic Blockade: To eliminate reflex changes in heart rate and vascular tone that could confound the direct effects of the drugs, autonomic reflexes are blocked using a ganglionic blocker (e.g., mecamylamine).

  • Drug Administration:

    • This compound and Phenylephrine are prepared in sterile saline at various concentrations.

    • Drugs are administered as intravenous boluses in increasing doses.

    • A sufficient time interval is allowed between doses for hemodynamic parameters to return to baseline.

  • Data Acquisition and Analysis:

    • Arterial blood pressure and heart rate are continuously recorded.

    • The peak change in mean arterial pressure from the pre-injection baseline is determined for each dose.

    • Dose-response curves are constructed to compare the pressor potencies of the two agents.

Human Study of Hemodynamic Effects in a Clinical Setting (Septic Patients)

This protocol is based on a dose-response study of phenylephrine in critically ill patients.

  • Patient Population: Adult patients in a surgical intensive care unit (ICU) with a diagnosis of septic shock.

  • Inclusion Criteria: Patients requiring vasopressor support to maintain a target mean arterial pressure (MAP).

  • Instrumentation:

    • A pulmonary artery catheter is placed for measurement of cardiac output, pulmonary artery pressure, and central venous pressure.

    • An arterial line is in place for continuous blood pressure monitoring.

  • Study Protocol:

    • Following initial fluid resuscitation, a baseline set of hemodynamic measurements is obtained.

    • Phenylephrine infusion is initiated at a low dose and titrated upwards at fixed intervals.

    • Hemodynamic parameters (including MAP, heart rate, cardiac index, and systemic vascular resistance index) are recorded at each infusion rate.

  • Data Analysis:

    • The relationship between the phenylephrine dose and the change in hemodynamic parameters is analyzed.

    • Statistical methods are used to determine the significance of the observed changes from baseline.

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by this compound and Phenylephrine.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol drug Phenylephrine / this compound (α1 component) receptor α1-Adrenergic Receptor drug->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc co-activates contraction Smooth Muscle Contraction ca2->contraction mediates pkc->contraction phosphorylates target proteins

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol drug This compound (α2 component) receptor α2-Adrenergic Receptor drug->receptor binds g_protein Gi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response phosphorylates target proteins

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Comparative Evaluation

The following diagram outlines a logical workflow for a comprehensive preclinical comparison of the systemic effects of this compound and Phenylephrine.

Experimental_Workflow start Start: Hypothesis Phenylephrine and this compound have different systemic hemodynamic profiles. in_vitro In Vitro Studies: Receptor Binding Assays (Determine Ki and EC50 at α and β adrenergic receptor subtypes) start->in_vitro animal_model In Vivo Animal Studies: (e.g., Rat or Dog Model) - Dose-response to IV administration - Monitor BP, HR, CO, SVR in_vitro->animal_model data_analysis Data Analysis: - Compare pressor potency - Analyze hemodynamic profiles animal_model->data_analysis human_study Phase I Clinical Trial (Hypothetical): - Healthy volunteers - Ascending single doses - Monitor continuous ECG, BP, and HR data_analysis->human_study clinical_data Clinical Data Analysis: - Assess safety and tolerability - Characterize human pharmacodynamics human_study->clinical_data conclusion Conclusion: Comparative systemic effect profile established. clinical_data->conclusion

References

A Comparative Guide to the Quantification of Levonordefrin: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Levonordefrin, a vasoconstrictor commonly used in local anesthetic solutions, requires precise analytical methods for its determination in pharmaceutical formulations and biological matrices. This guide provides a comprehensive cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical validation parameters for the quantification of a small molecule like this compound using both techniques.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%85 - 115%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.

1. Sample Preparation:

  • Pharmaceutical Formulations (e.g., Dental Cartridges):

    • Accurately transfer a known volume of the dental cartridge solution into a volumetric flask.

    • Dilute with the mobile phase to a suitable concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate buffer, pH 5.5) in a ratio of 55:45 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 214 nm[1].

  • Injection Volume: 20 µL.

3. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices like plasma, where high sensitivity and selectivity are required. The following protocol is based on methods developed for the analysis of structurally similar catecholamines[2].

1. Sample Preparation (for Plasma Samples):

  • Protein Precipitation:

    • To 50 µL of plasma sample, add an internal standard solution.

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified.

  • Solid-Phase Extraction (SPE) (for higher sensitivity):

    • Condition a suitable SPE cartridge.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable column for polar compounds, such as a pentafluorophenyl (PFP) column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate for LC-MS/MS analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

3. Method Validation:

  • The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Analytical Workflow

To better understand the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_HPLC HPLC-UV Workflow Sample_HPLC Sample (Pharmaceutical Formulation) Dilution Dilution with Mobile Phase Sample_HPLC->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation_HPLC Chromatographic Separation (C18 Column) HPLC_Injection->Separation_HPLC Detection_UV UV Detection Separation_HPLC->Detection_UV Data_Analysis_HPLC Data Analysis (Quantification) Detection_UV->Data_Analysis_HPLC

A typical workflow for the quantification of this compound by HPLC-UV.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_LCMS Sample (Biological Matrix, e.g., Plasma) Protein_Precipitation Protein Precipitation or Solid-Phase Extraction Sample_LCMS->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection Separation_LC Chromatographic Separation LC_Injection->Separation_LC Ionization Electrospray Ionization (ESI) Separation_LC->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Analysis_LCMS Data Analysis (Quantification) Mass_Analysis->Data_Analysis_LCMS

A representative workflow for the quantification of this compound by LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice of method ultimately depends on the specific analytical needs.

  • HPLC-UV is a cost-effective and straightforward method, well-suited for routine quality control of pharmaceutical formulations where analyte concentrations are high and the sample matrix is relatively clean.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of this compound need to be quantified in complex biological matrices. Its ability to minimize matrix interference ensures high accuracy and precision in such challenging samples.

For drug development professionals, understanding the nuances of these analytical techniques is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.

References

A Comparative Analysis of the Metabolic Stability of Levonordefrin and Other Catecholamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of Levonordefrin relative to other endogenous and synthetic catecholamines such as epinephrine, norepinephrine, and dopamine. The information herein is supported by established metabolic pathways and principles of enzyme kinetics, offering a valuable resource for drug development and pharmacological research.

Introduction

Catecholamines are a class of monoamine neurotransmitters and hormones crucial to physiological processes. Their clinical utility, however, is often dictated by their metabolic stability, which influences their duration of action and potential for systemic side effects. This compound, a synthetic catecholamine used as a vasoconstrictor in local anesthetics, presents a unique metabolic profile compared to its endogenous counterparts. Understanding these differences is critical for optimizing therapeutic applications and predicting drug interactions.

The primary enzymes responsible for the degradation of catecholamines are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[1][2] The structural characteristics of each catecholamine determine its susceptibility to these enzymatic processes.

Key Metabolic Pathways for Catecholamines

Catecholamine metabolism is predominantly a two-step process involving O-methylation by COMT and oxidative deamination by MAO.[3]

  • Catechol-O-methyltransferase (COMT): This enzyme is found in various tissues and is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups on the catechol ring.[4][5] This action terminates the biological activity of the catecholamine. COMT is a primary pathway for the metabolism of circulating catecholamines like epinephrine and norepinephrine.

  • Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria, MAO catalyzes the oxidative deamination of monoamines, converting them into their corresponding aldehydes. There are two isoforms, MAO-A and MAO-B, which have different substrate specificities. MAO is crucial for metabolizing intracellular catecholamines that have been taken back up into the presynaptic neuron.

The interplay of these enzymes results in the inactivation and eventual excretion of catecholamines. The order in which these enzymes act can vary, leading to different metabolic end-products.

Catecholamine_Metabolism General Metabolic Pathways of Catecholamines cluster_pathways cluster_comt COMT Pathway cluster_mao MAO Pathway Catecholamine Catecholamine (e.g., Norepinephrine, Epinephrine) COMT COMT (Catechol-O-methyltransferase) Catecholamine->COMT O-Methylation MAO MAO (Monoamine Oxidase) Catecholamine->MAO Oxidative Deamination Metanephrine O-Methylated Metabolite (e.g., Normetanephrine) COMT->Metanephrine Metanephrine->MAO MAO VMA Vanillylmandelic Acid (VMA) (Final Excretory Product) Metanephrine->VMA Aldehyde Unstable Aldehyde Metabolite MAO->Aldehyde Aldehyde->COMT COMT Aldehyde->VMA Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: Buffer, Microsomes, Test Compound, NADPH System B Pre-warm all components to 37°C A->B C Combine Buffer, Microsomes, and Test Compound B->C D Initiate Reaction by adding NADPH System C->D E Incubate at 37°C with shaking D->E F Withdraw Aliquots at Specific Time Points E->F G Quench Reaction in Cold Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant via LC-MS/MS H->I J Calculate Half-Life (t½) and Intrinsic Clearance (Cl_int) I->J

References

Assessing the clinical equipotency of Levonordefrin and epinephrine concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical equipotency of levonordefrin and epinephrine, two vasoconstrictors commonly used in local anesthetic formulations. The following sections present a detailed analysis of their receptor activity, clinical efficacy, and systemic effects, supported by experimental data and detailed protocols.

Executive Summary

This compound, a synthetic catecholamine, and epinephrine, a naturally occurring catecholamine, are both effective vasoconstrictors that prolong the duration of local anesthesia and provide hemostasis.[1][2] While epinephrine is the more potent and widely used agent, this compound presents a viable alternative with a different receptor affinity profile that may be advantageous in certain clinical scenarios. A concentration of 1:20,000 this compound is generally considered clinically equipotent to a 1:100,000 concentration of epinephrine.[3][4]

Data Presentation

The following tables summarize the key quantitative data comparing this compound and epinephrine.

Table 1: Receptor Affinity and Potency

FeatureThis compoundEpinephrineReference
Alpha-Adrenergic Receptor Affinity 75%~50%[4]
Beta-Adrenergic Receptor Affinity 25%~50%
Relative Pressor Potency Less potent than epinephrineMore potent than this compound
Clinically Equipotent Concentrations 1:20,0001:100,000

Table 2: Clinical Efficacy in Dental Anesthesia

Parameter2% Mepivacaine with 1:20,000 this compound2% Lidocaine with 1:100,000 EpinephrineReference
Anesthetic Success Rate (Maxillary Infiltration) 87-90%87-90%
Duration of Pulpal Anesthesia (Maxillary Infiltration) Does not consistently provide one hourDoes not consistently provide one hour
Duration of Pulpal Anesthesia (with vasoconstrictor) 60-90 minutes60-90 minutes
Duration of Soft Tissue Anesthesia (with vasoconstrictor) 3-5 hours3-5 hours

Table 3: Systemic Effects and Maximum Recommended Doses

ParameterThis compoundEpinephrineReference
Cardiac Stimulation Less than epinephrineMore than this compound
Mean Heart Rate Increase (Intraosseous Injection) ~23-24 beats per minute~23-24 beats per minute
Maximum Recommended Dose (Healthy Adult) 1.0 mg per appointment0.2 mg per appointment
Maximum Recommended Dose (Medically Compromised) 0.2 mg per appointment0.04 mg per appointment

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and epinephrine.

Protocol 1: Assessment of Anesthetic Efficacy Using Electric Pulp Testing

This protocol is based on a prospective, randomized, double-blind crossover study design.

1. Subject Recruitment and Selection:

  • Enroll a cohort of healthy adult volunteers.
  • Inclusion Criteria: Good systemic health, no contraindications to local anesthetics or vasoconstrictors.
  • Exclusion Criteria: Known allergies to amide anesthetics, pregnancy, taking any medications that could interact with the study drugs.
  • Obtain informed consent from all participants.

2. Study Design:

  • Employ a crossover design where each subject receives both anesthetic formulations at separate appointments, with a washout period of at least one week.
  • Randomly assign the order of anesthetic administration.
  • Utilize a double-blind methodology where neither the operator nor the subject is aware of the anesthetic solution being administered.

3. Anesthetic Administration:

  • Prepare standardized cartridges of 2% mepivacaine with 1:20,000 this compound and 2% lidocaine with 1:100,000 epinephrine.
  • Administer a standardized volume (e.g., 1.8 mL) via infiltration injection to the target tooth (e.g., maxillary central incisor or first molar).

4. Anesthetic Efficacy Assessment:

  • Use an electric pulp tester to determine pulpal anesthesia.
  • Apply a conductive medium (e.g., toothpaste) to the tooth surface before testing.
  • Test the tooth in cycles (e.g., every 2 minutes) for a set duration (e.g., 60 minutes).
  • Define anesthetic success as obtaining two consecutive readings of no response at the highest output of the pulp tester within a specified timeframe (e.g., 10 minutes).
  • Record the time to onset of anesthesia and the duration of pulpal anesthesia.

5. Data Analysis:

  • Use appropriate statistical tests (e.g., McNemar's test or paired t-test) to compare the anesthetic success rates and duration of anesthesia between the two formulations.

Protocol 2: Cardiovascular Safety Monitoring

This protocol outlines the monitoring of cardiovascular parameters in subjects receiving local anesthetics with vasoconstrictors.

1. Baseline Measurement:

  • Prior to anesthetic administration, record baseline vital signs, including heart rate and blood pressure.
  • For more detailed studies, a baseline electrocardiogram (ECG) may be recorded using a Holter monitor.

2. Monitoring During and After Administration:

  • Continuously monitor heart rate and blood pressure at regular intervals (e.g., every 5 minutes) for a specified period after injection.
  • In studies with Holter monitoring, continue recording for a predetermined duration (e.g., 24 hours) to detect any arrhythmias.

3. Biochemical Marker Analysis:

  • In high-risk patient studies, blood samples may be drawn before and after the procedure to measure biochemical markers of myocardial ischemia, such as troponin and creatine kinase-MB (CK-MB).

4. Data Analysis:

  • Compare the changes in heart rate and blood pressure from baseline between the two vasoconstrictor groups using appropriate statistical methods.
  • Analyze ECG recordings for the incidence of arrhythmias.
  • Compare the levels of biochemical markers between the groups.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and a typical experimental workflow for comparing these vasoconstrictors.

Signaling_Pathways cluster_Epinephrine Epinephrine Signaling cluster_this compound This compound Signaling Epinephrine Epinephrine Alpha_E Alpha-Adrenergic Receptors (α1, α2) Epinephrine->Alpha_E ~50% affinity Beta_E Beta-Adrenergic Receptors (β1, β2) Epinephrine->Beta_E ~50% affinity Vasoconstriction_E Vasoconstriction Alpha_E->Vasoconstriction_E Induces Cardiac_Stim_E Increased Heart Rate & Contractility Beta_E->Cardiac_Stim_E Induces (β1) Vasodilation_E Vasodilation (Skeletal Muscle) Beta_E->Vasodilation_E Induces (β2) This compound This compound Alpha_L Alpha-Adrenergic Receptors (α1, α2) This compound->Alpha_L 75% affinity Beta_L Beta-Adrenergic Receptors (β1, β2) This compound->Beta_L 25% affinity Vasoconstriction_L Vasoconstriction Alpha_L->Vasoconstriction_L Induces Cardiac_Stim_L Less pronounced cardiac stimulation Beta_L->Cardiac_Stim_L Induces (β1)

Caption: Signaling pathways of Epinephrine and this compound.

Experimental_Workflow Start Start: Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (Crossover Design) Informed_Consent->Randomization Appointment1 Appointment 1: Administer Anesthetic A Randomization->Appointment1 Data_Collection1 Data Collection: - Anesthetic Efficacy (EPT) - Cardiovascular Monitoring Appointment1->Data_Collection1 Appointment2 Appointment 2: Administer Anesthetic B Data_Collection2 Data Collection: - Anesthetic Efficacy (EPT) - Cardiovascular Monitoring Appointment2->Data_Collection2 Washout Washout Period (≥ 1 week) Washout->Appointment2 Data_Collection1->Washout Analysis Statistical Analysis Data_Collection1->Analysis Data_Collection2->Analysis Conclusion Conclusion on Equipotency Analysis->Conclusion

Caption: Experimental workflow for a crossover clinical trial.

References

A Comparative Analysis of the Cardiovascular Actions of Levonordefrin, Epinephrine, and Norepinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the cardiovascular properties of three critical sympathomimetic amines: Levonordefrin, epinephrine, and norepinephrine. Commonly utilized as vasoconstrictors in dental local anesthetics and in critical care settings, a nuanced understanding of their distinct and overlapping cardiovascular effects is paramount for both clinical application and novel drug development. This document synthesizes experimental data to facilitate a direct comparison of their hemodynamic effects, receptor activation profiles, and underlying signaling mechanisms.

Executive Summary

While often used interchangeably in certain clinical contexts, this compound, epinephrine, and norepinephrine exhibit distinct cardiovascular profiles. Experimental evidence demonstrates that this compound's actions more closely resemble those of norepinephrine, with a primary affinity for α-adrenergic receptors, leading to potent vasoconstriction. Epinephrine, in contrast, displays a broader spectrum of activity on both α and β-adrenergic receptors, resulting in a more complex hemodynamic response that includes increased heart rate and cardiac output. Norepinephrine's effects are largely similar to this compound, with a strong pressor effect mediated by α-adrenergic stimulation.

Quantitative Data Comparison

The following tables summarize the dose-dependent effects of intravenously administered this compound, epinephrine, and norepinephrine on mean arterial pressure (MAP) in anesthetized dogs. This data is derived from a study designed to re-evaluate the cardiovascular actions of these agents over a 100-fold dose range.[1]

Table 1: Effect of this compound, Epinephrine, and Norepinephrine on Mean Arterial Pressure (MAP)

Dose (µg/kg)Mean Increase in MAP (mmHg) - this compoundMean Increase in MAP (mmHg) - EpinephrineMean Increase in MAP (mmHg) - Norepinephrine
0.1253028
0.5556058
1.0707875
5.0105115110
10.0120140*125
  • Statistically significant difference compared to this compound at the same dose.

Table 2: Adrenergic Receptor Affinity Profile

Agentα1α2β1β2
This compound +++++++/-
Epinephrine ++++++++++++
Norepinephrine +++++++++

(Relative affinity indicated by: +++ High, ++ Moderate, + Low, +/- Very Low/Negligible)

Experimental Protocols

The data presented in this guide is based on established in vivo experimental protocols designed to assess the cardiovascular effects of sympathomimetic amines.

In Vivo Hemodynamic Assessment in a Canine Model[1]

A foundational study utilized anesthetized dogs to evaluate the pressor effects of the three catecholamines.

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Intravenous pentobarbital sodium.

  • Physiological Monitoring:

    • Blood Pressure: A catheter inserted into the femoral artery was connected to a pressure transducer to continuously monitor arterial blood pressure.

    • Heart Rate: Derived from the arterial pressure waveform.

  • Drug Administration: The test agents (this compound, epinephrine, or norepinephrine) were administered intravenously via a catheter in the femoral vein.

  • Experimental Design: A dose-response relationship was established by administering progressively increasing doses of each agent (0.1 to 10.0 µg/kg). A sufficient time interval was allowed between doses for cardiovascular parameters to return to baseline.

  • Autonomic Blockade: To eliminate reflex changes in heart rate and blood pressure that could confound the direct vascular effects of the drugs, autonomic reflexes were blocked using mecamylamine.

  • Adrenergic Receptor Blockade: In separate experimental arms, α-adrenoceptors were blocked with phentolamine to isolate the β-adrenergic effects of the agents.

Signaling Pathways

The cardiovascular actions of this compound, epinephrine, and norepinephrine are mediated through their interaction with adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates downstream signaling cascades that ultimately lead to the observed physiological responses.

Adrenergic Receptor Signaling

cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1 & β2) cluster_beta1 β1 (Heart) cluster_beta2 β2 (Vascular Smooth Muscle) cluster_ligands Ligands a1 α1 Receptor gq Gq Protein a1->gq plc Phospholipase C gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C dag->pkc contraction Smooth Muscle Contraction (Vasoconstriction) ca->contraction b β Receptor gs Gs Protein b->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka hr ↑ Heart Rate pka->hr contractility ↑ Contractility pka->contractility relaxation Smooth Muscle Relaxation (Vasodilation) pka->relaxation levo This compound levo->a1 High Affinity levo->b Low Affinity epi Epinephrine epi->a1 High Affinity epi->b High Affinity norepi Norepinephrine norepi->a1 High Affinity norepi->b Moderate Affinity start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep baseline Record Baseline Hemodynamic Data animal_prep->baseline drug_admin Administer Test Agent (IV Bolus or Infusion) baseline->drug_admin data_acq Continuous Data Acquisition (BP, HR) drug_admin->data_acq recovery Allow for Recovery to Baseline data_acq->recovery repeat Repeat with Different Doses/Agents recovery->repeat Next Dose/Agent analysis Data Analysis (Dose-Response Curves) recovery->analysis All Doses Tested repeat->drug_admin end End analysis->end

References

Validation of Levonordefrin's Reduced β-Adrenergic Activity Compared to Epinephrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β-adrenergic activity of levonordefrin and epinephrine, supported by experimental data and methodologies. The evidence presented substantiates the established understanding that this compound possesses a significantly lower affinity and functional activity at β-adrenergic receptors compared to epinephrine.

Executive Summary

This compound, a synthetic catecholamine used as a vasoconstrictor in local anesthetics, exhibits a distinct adrenergic receptor profile compared to the endogenous catecholamine, epinephrine. While both compounds interact with α and β-adrenergic receptors, this compound demonstrates a pronounced selectivity for α-adrenergic receptors, with considerably weaker effects on β-adrenergic receptors. In contrast, epinephrine is a potent agonist at both α and β-adrenergic receptors. This fundamental difference in receptor activity, particularly the reduced β-adrenergic stimulation, is a key pharmacological distinguisher for this compound.

Quantitative Comparison of Adrenergic Receptor Activity

The following table summarizes the available quantitative data on the receptor affinity and potency of this compound and epinephrine. It is important to note that the data is compiled from various studies employing different experimental systems.

ParameterThis compound (Cobefrin)EpinephrineReceptor SubtypeExperimental System
Receptor Affinity Ratio (α:β) 75% : 25%~50% : ~50%GeneralGeneral Pharmacological Consensus
β2-Adrenergic Activity ~50% less than Epinephrine-β2General Pharmacological Consensus
pEC50 Not Available7.70 ± 0.08β2Human Lymphocytes
EC50 Not Available~8 nMβ2Cultured Mouse Testicular Interstitial Cells
Binding Affinity Partial Agonist (High & Low Affinity States)Full Agonistβ-AdrenergicHuman Neutrophil Membranes

Experimental Protocols

The quantitative data presented is typically generated through two key in vitro experimental methodologies: radioligand binding assays and adenylyl cyclase activation assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand (this compound or epinephrine) for a receptor.

Objective: To determine the binding affinity (Ki) of this compound and epinephrine to β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes expressing β1 or β2-adrenergic receptors are isolated from cultured cells or tissues.

  • Competitive Binding: A constant concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or epinephrine).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and epinephrine in activating adenylyl cyclase via β1 and β2-adrenergic receptors.

Methodology:

  • Cell Culture: Cells expressing β1 or β2-adrenergic receptors are cultured.

  • Agonist Stimulation: The cells are incubated with varying concentrations of this compound or epinephrine for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay (e.g., ELISA or TR-FRET).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathway and a typical experimental workflow for comparing the β-adrenergic activity of this compound and epinephrine.

G β-Adrenergic Receptor Signaling Pathway cluster_ligands Agonists cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Epinephrine Epinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor High Affinity Binding This compound This compound (Reduced Affinity) This compound->Beta_Receptor Low Affinity Binding G_Protein Gs Protein Beta_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylation of Target Proteins

Caption: β-Adrenergic receptor signaling pathway.

G Experimental Workflow for Comparing β-Agonist Activity cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Cell_Culture Cell Culture Expressing β-Adrenergic Receptors Membrane_Prep Membrane Preparation (for Binding Assay) Cell_Culture->Membrane_Prep Functional_Assay Adenylyl Cyclase Activation Assay (Determine EC50, Emax) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Generate Dose-Response and Competition Curves Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Ki, EC50, Emax of this compound and Epinephrine Data_Analysis->Comparison Conclusion Conclusion on Relative β-Adrenergic Activity Comparison->Conclusion

Safety Operating Guide

Proper Disposal of Levonordefrin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of levonordefrin, a sympathomimetic amine commonly used as a vasoconstrictor in local anesthetic solutions. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Regulatory Framework and Waste Classification

The primary federal regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[1][2] A key determination for disposal is whether a substance is a "listed" hazardous waste (specifically P- or U-listed) or exhibits "characteristic" hazardous waste properties (ignitability, corrosivity, reactivity, or toxicity).[3][4]

This compound is not explicitly named on the RCRA P-list or U-list of hazardous wastes.[5] A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. The SDS advises that it must not be disposed of with household garbage and should not enter the sewage system, mandating disposal according to official regulations.

An important precedent can be found in the regulation of epinephrine, a chemically similar sympathomimetic amine. While epinephrine is listed as a P042 hazardous waste, the EPA has clarified that this listing does not extend to epinephrine salts, the forms most commonly used in pharmaceutical preparations. Consequently, many epinephrine-containing products are not considered listed hazardous wastes. It is highly probable that this compound in pharmaceutical formulations is also in a salt form.

However, even if not a listed waste, a formulation containing this compound could still be classified as a characteristic hazardous waste. For instance, if the formulation contains more than 24% alcohol, it could be considered ignitable (D001).

Therefore, the final determination of whether this compound waste is hazardous rests with the generator, who must consider both the specific formulation and state and local regulations, which may be more stringent than federal rules. Consultation with your institution's Environmental Health and Safety (EHS) department is essential.

Quantitative Data on Pharmaceutical Waste Classification

Waste ClassificationEPA Waste CodeThresholds and CharacteristicsRelevant Pharmaceuticals (Examples)
Acutely Hazardous Waste (P-list) P-seriesAcutely toxic. Generating >1 kg/month designates a Large Quantity Generator.Warfarin (>0.3%), Nicotine (unused), Arsenic Trioxide, Epinephrine (not as a salt)
Hazardous Waste (U-list) U-seriesToxic.Mitomycin C, Chloral Hydrate, Formaldehyde
Ignitable Waste D001Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes; ignitable compressed gases; oxidizers.Collodion, some tinctures, formulations with ≥24% alcohol
Corrosive Waste D002Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Glacial Acetic Acid, Sodium Hydroxide
Reactive Waste D003Unstable under normal conditions; may react violently with water; may generate toxic gases.Nitroglycerin (though many pharmaceutical forms are exempt)
Toxic Waste D004-D043Contains specific contaminants at or above regulated concentrations when tested using the Toxicity Characteristic Leaching Procedure (TCLP).Wastes containing heavy metals like mercury (D009), cadmium (D006), or specific pesticides.

Step-by-Step Disposal Procedures for this compound in a Laboratory Setting

The following protocols provide a general framework for the disposal of this compound. Always consult your institution's EHS department for specific guidance.

Professional Disposal by a Licensed Hazardous Waste Contractor (Recommended for all quantities)

This is the most prudent and compliant method for disposing of this compound waste.

Experimental Protocol:

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Designate a specific, clearly labeled hazardous waste container for this compound. The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "aqueous solution," "unused pure compound").

    • Include the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup:

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

    • Complete any required waste pickup forms accurately.

In-Lab Neutralization and Disposal (For small quantities of dilute aqueous solutions ONLY, and only if permitted by your institution)

This procedure should only be performed by trained personnel in a designated fume hood and with prior approval from your EHS department. Some institutions prohibit any in-lab chemical treatment of waste.

Experimental Protocol:

  • Verification: Confirm with your EHS department that in-lab neutralization of dilute amine solutions is permitted.

  • PPE and Fume Hood: Wear appropriate PPE and perform all steps within a certified chemical fume hood.

  • Dilution: If the solution is concentrated, dilute it with a large volume of cold water in a suitable container.

  • Neutralization:

    • Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the this compound solution while stirring.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding acid until the pH is between 6.0 and 8.0.

  • Sewer Disposal:

    • If the neutralized solution meets all institutional and local criteria for sewer disposal (i.e., it is not toxic to aquatic life and does not contain other regulated substances), it may be flushed down the sanitary sewer with copious amounts of running water (at least 20 parts water to 1 part solution).

  • Record Keeping: Document the neutralization procedure, including the date, amount of this compound treated, and final pH, in your laboratory records.

Disposal Workflow Diagram

Levonordefrin_Disposal_Workflow cluster_assessment Waste Assessment cluster_disposal Disposal Path start This compound Waste Generated consult_ehs Consult EHS & State/Local Regulations start->consult_ehs Always First Step is_hazardous Is waste hazardous under RCRA? (Listed or Characteristic) prof_disposal Professional Disposal: Segregate, Label, Store, Arrange Pickup is_hazardous->prof_disposal Yes in_lab_treat In-Lab Neutralization (If Permitted) is_hazardous->in_lab_treat No, and is dilute aqueous solution consult_ehs->is_hazardous in_lab_treat->prof_disposal If not permitted or unsuccessful sewer_disposal Sewer Disposal (Post-Treatment & Verification) in_lab_treat->sewer_disposal If successful & compliant

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory environment and the broader ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonordefrin
Reactant of Route 2
Levonordefrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.